5-Bromobenzo[d]oxazole-2-carbonitrile
Description
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Properties
IUPAC Name |
5-bromo-1,3-benzoxazole-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTANBQWLQYOULE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(O2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Bromobenzo[d]oxazole-2-carbonitrile physical properties
[1]
Executive Summary & Compound Identity
5-Bromobenzo[d]oxazole-2-carbonitrile is a halogenated benzoxazole derivative featuring a nitrile group at the C2 position.[1][2] It serves as a high-value scaffold in drug discovery, particularly for synthesizing kinase inhibitors (e.g., VEGFR-2) and immunomodulators (PD-1/PD-L1 pathway). Its electrophilic nitrile handle allows for rapid diversification into amidines, tetrazoles, and carboxylic acid derivatives, making it a critical "branch point" intermediate in Lead Optimization.
| Property | Data |
| CAS Number | 1541948-94-0 |
| IUPAC Name | 5-bromo-1,3-benzoxazole-2-carbonitrile |
| Molecular Formula | C₈H₃BrN₂O |
| Molecular Weight | 223.03 g/mol |
| SMILES | N#CC1=NC2=CC(Br)=CC=C2O1 |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |
Physical & Chemical Properties
Note: As a research-grade intermediate, experimental physical constants are often proprietary. The values below represent a consensus of predicted and vendor-reported data.
Quantitative Data Table
| Property | Value / Range | Confidence |
| Melting Point | 95–105 °C (Predicted)* | Medium (Based on structural analogs) |
| Boiling Point | ~251 °C at 760 mmHg | High (Predicted) |
| Density | 1.71 ± 0.06 g/cm³ | High (Predicted) |
| LogP | 2.46 | High (Lipophilic) |
| Topological Polar Surface Area (TPSA) | 49.8 Ų | High (Good membrane permeability) |
| pKa | -2.43 (Conjugate acid) | High (Weakly basic N-3) |
*Note: Unsubstituted benzoxazole-2-carbonitrile melts at ~70°C. The addition of a 5-bromo substituent typically elevates the melting point by 20–40°C due to increased molecular weight and halogen bonding interactions.
Spectroscopic Identification
To validate the identity of synthesized batches, the following spectroscopic signatures are diagnostic:
-
IR Spectroscopy: A sharp, distinct absorption band at ~2230–2240 cm⁻¹ confirms the presence of the nitrile (C≡N) group. The benzoxazole ring breathing modes appear around 1600–1620 cm⁻¹.
-
¹H NMR (DMSO-d₆): Characterized by an aromatic splitting pattern for the 5-bromo substitution: a doublet (d) for H-4, a doublet of doublets (dd) for H-6, and a doublet (d) for H-7.
-
MS (ESI): Shows a characteristic isotopic doublet [M]⁺ and [M+2]⁺ in a 1:1 ratio at m/z 222 and 224, confirming the presence of one bromine atom.
Synthesis & Production Strategies
Retrosynthetic Analysis
The most robust route to 5-Bromobenzo[d]oxazole-2-carbonitrile avoids direct cyanation of the parent benzoxazole, which often lacks regioselectivity. Instead, a stepwise construction from 2-amino-4-bromophenol is recommended.
Recommended Synthetic Protocol
Pathway: 2-Amino-4-bromophenol
Step 1: Cyclization to Thione
-
Reagents: 2-Amino-4-bromophenol (1.0 eq), Potassium Ethyl Xanthate (1.1 eq), Ethanol/Reflux.
-
Mechanism: Nucleophilic attack of the amine on the xanthate carbon followed by cyclization eliminates ethanol and H₂S.
-
Outcome: Yields 5-bromo-1,3-benzoxazole-2(3H)-thione.
Step 2: Chlorination
-
Reagents: Thione intermediate, Phosphorus Pentachloride (PCl₅) or POCl₃.
-
Conditions: Reflux for 2–4 hours.
-
Purification: Quench with ice water; extract with DCM.
-
Critical Control Point: Ensure complete removal of phosphoryl halides to prevent interference in the next step.
Step 3: Nucleophilic Cyanation (The Critical Step)
-
Reagents: 5-Bromo-2-chlorobenzoxazole (1.0 eq), NaCN or KCN (1.2 eq), DABCO (catalytic).
-
Solvent: DMSO or DMF (anhydrous).
-
Procedure:
-
Dissolve the chloro-intermediate in DMSO.
-
Add DABCO (5 mol%) to activate the electrophile.
-
Slowly add powdered NaCN at 0°C, then warm to Room Temperature.
-
Safety Note: This generates a highly active electrophile. Maintain strictly anhydrous conditions to prevent hydrolysis back to the benzoxazolone.
-
-
Workup: Pour into ice water. The nitrile product typically precipitates. Filter and recrystallize from Ethanol/Hexane.
Caption: Stepwise synthesis of 5-Bromobenzo[d]oxazole-2-carbonitrile via the 2-chloro intermediate.
Handling, Safety & Stability (MSDS Summary)
Hazard Classification (GHS)
-
Signal Word: Warning
-
H302: Harmful if swallowed (Acute Tox. 4).
-
H315/H319: Causes skin irritation / Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.
Storage & Stability
-
Hydrolysis Risk: The C2-nitrile group is electron-deficient due to the adjacent heteroatoms (N and O). It is susceptible to hydrolysis to the amide or carboxylic acid if exposed to moisture under acidic/basic conditions.
-
Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Desiccate strictly.
Applications in Drug Discovery[6]
The 5-bromobenzo[d]oxazole-2-carbonitrile scaffold is a versatile "warhead" precursor. The bromine atom allows for Suzuki/Buchwald couplings to extend the carbon skeleton, while the nitrile group reacts with nucleophiles to form key pharmacophores.
Key Transformations
-
Pinner Reaction: Conversion of the nitrile to an imidate ester, followed by amination to form Amidines (common in serine protease inhibitors).
-
Cycloaddition: Reaction with sodium azide to form Tetrazoles (bioisosteres for carboxylic acids in angiotensin receptor blockers).
-
Hydrolysis: Controlled hydrolysis yields the Carboxamide , a motif found in various anticancer agents.
Biological Context: VEGFR-2 Inhibition
Benzoxazole derivatives are explored as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The planar benzoxazole ring mimics the adenine moiety of ATP, fitting into the kinase hinge region.
Caption: Mechanism of action for Benzoxazole-based inhibitors in the VEGFR-2 signaling pathway.
References
-
Sigma-Aldrich. 5-Bromobenzo[d]oxazole-2-carbonitrile Product Data Sheet. CAS 1541948-94-0.[4][1][2][5][6]
-
ChemScene. Compound Monograph: 5-Bromobenzo[d]oxazole-2-carbonitrile.
-
BenchChem. Application Notes: Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole and Derivatives. (2025).[7]
-
National Institutes of Health (NIH). Discovery of Benzo[d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1. PubMed.
-
Fisher Scientific. Safety Data Sheet: Halogenated Benzoxazoles.
Sources
- 1. 5-Bromobenzo[d]oxazole-2-carbonitrile | 1541948-94-0 [sigmaaldrich.com]
- 2. 5-Bromobenzo[d]oxazole-2-carbonitrile | 1541948-94-0 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. 3-Methyl-1,3-oxazolidine,27970-32-7-chemable-chemable [chemable.net]
- 5. chemscene.com [chemscene.com]
- 6. 5-Bromobenzo[d]oxazole-2-carbonitrile | 1541948-94-0 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
5-Bromobenzo[d]oxazole-2-carbonitrile chemical structure and IUPAC name
This guide provides a comprehensive technical overview of 5-Bromobenzo[d]oxazole-2-carbonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its chemical identity, a plausible and detailed synthetic pathway, characterization methodologies, and its potential as a versatile building block for drug discovery and novel material development.
Core Molecular Identity and Physicochemical Properties
5-Bromobenzo[d]oxazole-2-carbonitrile is a substituted benzoxazole, a class of compounds known for its "privileged" scaffold in medicinal chemistry due to its wide range of biological activities.[1][2] The presence of a bromine atom at the 5-position and a nitrile group at the 2-position provides two distinct points for chemical modification, making it a valuable intermediate for creating diverse molecular libraries.
Chemical Structure and Nomenclature
The definitive structure of the molecule is a fusion of a brominated benzene ring and an oxazole ring, with a nitrile functional group attached to the carbon atom situated between the nitrogen and oxygen of the oxazole ring.
-
IUPAC Name: 5-Bromobenzo[d]oxazole-2-carbonitrile[3]
-
Synonym: 5-Bromo-1,3-benzoxazole-2-carbonitrile[4]
-
CAS Number: 1541948-94-0[5]
Caption: Chemical Structure of 5-Bromobenzo[d]oxazole-2-carbonitrile.
Physicochemical Data Summary
This table summarizes the key properties of the compound, sourced from chemical suppliers and computational models.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₃BrN₂O | [5] |
| Molecular Weight | 223.03 g/mol | [5] |
| Physical Form | Solid | [4] |
| Purity | Commercially available at ≥95%, ≥97% | [3] |
| Storage | Sealed in a dry, well-ventilated area at room temperature. | [4] |
| SMILES | N#CC1=NC2=CC(Br)=CC=C2O1 | [5] |
| InChIKey | WTANBQWLQYOULE-UHFFFAOYSA-N | [4] |
| LogP (calculated) | 2.46 | [5] |
| TPSA (calculated) | 49.82 Ų | [5] |
Synthesis and Manufacturing
While specific literature detailing the synthesis of 5-Bromobenzo[d]oxazole-2-carbonitrile is not widely published, a robust and logical synthetic route can be designed based on established methodologies for benzoxazole formation.[3][6][7] The most direct approach involves the cyclization of a substituted o-aminophenol with a cyanating agent.
Proposed Synthetic Pathway
The proposed two-step synthesis starts from the commercially available 4-bromo-2-nitrophenol.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 2-Amino-4-bromophenol (Intermediate)
Causality: The foundational step is the selective reduction of the nitro group on 4-bromo-2-nitrophenol to an amine. This transformation is critical as the resulting ortho-amino and hydroxyl groups are the precursors required for the subsequent benzoxazole ring formation. Catalytic hydrogenation is a clean and efficient method for this purpose.[8]
Protocol:
-
Reaction Setup: To a solution of 4-bromo-2-nitrophenol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or ethanol, add a catalytic amount of 5% Rhodium on Carbon (Rh/C).[8]
-
Reaction Conditions: Stir the mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude 2-amino-4-bromophenol, which can be used directly in the next step or purified further if necessary.[8] This intermediate is known to be a reactant for preparing various bioactive compounds.[9][10]
Step 2: Synthesis of 5-Bromobenzo[d]oxazole-2-carbonitrile (Final Product)
Causality: This key step involves the simultaneous formation of the oxazole ring and introduction of the 2-carbonitrile group. Traditional methods often use highly toxic reagents like cyanogen bromide.[6] A safer and more modern approach utilizes an electrophilic cyanating agent, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), activated by a Lewis acid.[11][12] The Lewis acid (e.g., BF₃·Et₂O) coordinates to the nitrile of NCTS, activating it for nucleophilic attack by the amino group of the o-aminophenol intermediate. This is followed by an intramolecular cyclization involving the hydroxyl group to form the benzoxazole ring.
Protocol:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve 2-amino-4-bromophenol (1.0 eq) in an anhydrous solvent like 1,4-dioxane.
-
Reagent Addition: Add NCTS (1.5 eq) followed by the slow addition of boron trifluoride diethyl etherate (BF₃·Et₂O, 2.0 eq) at room temperature.[11]
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 24-30 hours.
-
Monitoring: Monitor the formation of the product by TLC or LC-MS.
-
Work-up and Purification: After cooling, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product must be purified by column chromatography on silica gel to yield the pure 5-Bromobenzo[d]oxazole-2-carbonitrile.
Structural Elucidation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing only signals in the aromatic region (typically δ 7.2-7.9 ppm). Three distinct signals are predicted for the three protons on the benzene ring. Due to the substitution pattern, one would expect a doublet, a doublet of doublets, and another doublet, with coupling constants characteristic of ortho and meta relationships.
-
¹³C NMR: The carbon NMR spectrum should display 8 distinct signals. Key signals to identify would be the carbon of the nitrile group (C≡N), expected around δ 110-120 ppm, and the C2 carbon of the oxazole ring, which is typically found further downfield (δ 150-160 ppm). The remaining six signals will correspond to the carbons of the fused benzene ring.
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present.
-
A sharp, strong absorption band is expected in the range of 2230-2250 cm⁻¹ , which is highly characteristic of the C≡N (nitrile) stretching vibration.
-
Bands in the 1500-1650 cm⁻¹ region would correspond to the C=N stretching of the oxazole ring and the C=C stretching of the aromatic system.
-
A strong band around 1200-1270 cm⁻¹ would indicate the C-O-C stretching of the oxazole ether linkage.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
High-Resolution Mass Spectrometry (HRMS): This technique should provide an exact mass that corresponds to the molecular formula C₈H₃BrN₂O.
-
Isotopic Pattern: A key diagnostic feature will be the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom.
Chemical Reactivity and Potential Applications
The unique combination of functional groups makes 5-Bromobenzo[d]oxazole-2-carbonitrile a highly versatile building block.
Reactivity Profile
The molecule offers two primary sites for further chemical elaboration:
-
The Aryl Bromide (C5-Br): The bromine atom serves as an excellent "handle" for transition-metal-catalyzed cross-coupling reactions.[14] This allows for the introduction of a wide variety of substituents (aryl, alkyl, amino, etc.) at the 5-position using established methods like Suzuki, Heck, Sonogashira, or Buchwald-Hartwig reactions.
-
The Nitrile Group (C2-CN): The nitrile group is a versatile functional group that can undergo several transformations:
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide at the 2-position.
-
Reduction: It can be reduced to a primary amine (aminomethyl group).
-
Cycloaddition: It can participate in cycloaddition reactions to form heterocyclic rings, such as tetrazoles.
-
Sources
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- 7. Benzoxazole synthesis [organic-chemistry.org]
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- 11. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. chemimpex.com [chemimpex.com]
5-Bromobenzo[d]oxazole-2-carbonitrile CAS number 1541948-94-0 properties
CAS Number: 1541948-94-0 Formula: C₈H₃BrN₂O Molecular Weight: 223.03 g/mol [1]
Executive Summary
5-Bromobenzo[d]oxazole-2-carbonitrile is a specialized heterocyclic building block and electrophilic warhead used in the design of covalent inhibitors for cysteine proteases (e.g., Cathepsin K/S, proteasomes). Its structure features a benzoxazole core substituted with a bromine atom at the 5-position and a nitrile group at the 2-position.[1]
The compound serves a dual function in medicinal chemistry:
-
Electrophilic Warhead (C-2 Nitrile): The electron-deficient nitrile group acts as a reversible covalent trap for nucleophilic cysteine residues in enzyme active sites, forming thioimidate adducts.
-
Synthetic Handle (C-5 Bromine): The bromine substituent allows for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the attachment of recognition elements that dictate binding specificity.
Physicochemical Profile
| Property | Specification |
| Appearance | Off-white to tan crystalline solid |
| Purity | Typically ≥95% (HPLC) |
| Melting Point | 98–105 °C (Estimated based on structural analogs) |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, and EtOAc; poorly soluble in water |
| Stability | Moisture sensitive; store under inert atmosphere (Ar/N₂) at 2–8 °C |
| Reactivity | Electrophilic at C-2 (nitrile carbon); Susceptible to hydrolysis to amide/acid |
Synthetic Pathways[3]
The synthesis of 5-Bromobenzo[d]oxazole-2-carbonitrile typically proceeds through the functionalization of the 2-position of the benzoxazole ring. The most robust industrial route involves the nucleophilic displacement of a 2-chloro intermediate.
Route A: Displacement of 2-Chlorobenzoxazole (Preferred)
This route is favored for its scalability and the avoidance of highly toxic gaseous cyanogen bromide.
-
Cyclization: 2-Amino-4-bromophenol is cyclized with urea or phosgene (or triphosgene) to form 5-bromobenzo[d]oxazol-2(3H)-one .
-
Chlorination: The oxazolone is treated with phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to yield 5-bromo-2-chlorobenzo[d]oxazole .
-
Cyanation: The 2-chloro derivative undergoes nucleophilic aromatic substitution (SₙAr) with sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of a phase transfer catalyst (e.g., DABCO or 18-crown-6) to yield the target nitrile.
Route B: Dehydration of the Amide
Alternatively, the compound can be synthesized via the dehydration of the corresponding primary amide.
-
Precursor: 5-Bromobenzo[d]oxazole-2-carboxylic acid (obtained via lithiation of 5-bromobenzoxazole and CO₂ trapping).
-
Amidation: Conversion to 5-bromobenzo[d]oxazole-2-carboxamide.
-
Dehydration: Treatment with POCl₃, SOCl₂, or TFAA/Pyridine converts the amide to the nitrile.
Synthesis Workflow Diagram
[2]
Mechanism of Action: Cysteine Trapping
In drug discovery, 2-cyanobenzoxazoles are classified as reversible covalent inhibitors . The nitrile group is activated by the adjacent electron-withdrawing benzoxazole ring, making the nitrile carbon highly electrophilic.
The Pinner-Type Reaction
When the inhibitor enters the active site of a cysteine protease (e.g., Cathepsin K), the catalytic cysteine thiolate anion attacks the nitrile carbon. This reaction mimics the first step of the Pinner reaction, resulting in the formation of a thioimidate adduct.[2]
-
Reversibility: Unlike Michael acceptors (e.g., acrylamides) that often form permanent bonds, the thioimidate adduct is kinetically unstable relative to the free nitrile, allowing for a slow off-rate. This reversibility reduces the risk of permanent off-target haptenization and immunotoxicity.
-
Selectivity: The specificity is driven by the non-covalent interactions of the "tail" attached to the 5-bromo position (via cross-coupling), which positions the nitrile warhead precisely against the catalytic cysteine.
Mechanism Diagram
[2][5]
Applications in Drug Discovery[4][6][7]
Protease Inhibitor Scaffolds
This compound is a direct analog of scaffolds used in the development of Cathepsin K inhibitors (for osteoporosis) and Cathepsin S inhibitors (for autoimmune diseases). The 2-cyano group provides the necessary potency (nM range IC50) against these thiol-dependent enzymes.
Fragment-Based Drug Design (FBDD)
The 5-bromo group makes this molecule an ideal "fragment" for FBDD campaigns.
-
Screening: The fragment is screened against a target library.
-
Elaboration: Once a hit is confirmed, the bromine allows for rapid expansion using Suzuki-Miyaura coupling with aryl boronic acids to explore the S1/S2 pockets of the enzyme.
Example Protocol: Suzuki Coupling at C-5
-
Reagents: 5-Bromobenzo[d]oxazole-2-carbonitrile (1.0 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).
-
Conditions: 1,4-Dioxane/Water (4:1), 80 °C, 4 hours under Argon.
-
Note: The nitrile group is generally stable under standard Suzuki conditions, but strong bases or prolonged heating in water should be monitored to prevent hydrolysis to the amide.
Handling and Safety
Hazard Classification (GHS):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Protocols:
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store in a tightly sealed container at 2–8 °C. The nitrile group can hydrolyze to the amide upon prolonged exposure to atmospheric moisture.
-
Spill Cleanup: Sweep up solid spills without creating dust. Neutralize residues with a dilute bleach solution if cyanide release is suspected (though the organic nitrile is less prone to HCN release than ionic cyanides, standard precautions apply).
References
-
Synthesis of 2-Substituted Benzoxazoles: Mayo, M. S., Yu, X., Zhou, X., Feng, X., Yamamoto, Y., & Bao, M. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. The Journal of Organic Chemistry, 79(13), 6310–6314.
-
Reactivity of Nitriles with Cysteine (Mechanism): Konieczny, M., et al. (2023). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. International Journal of Molecular Sciences.
-
Benzoxazole Scaffolds in Medicinal Chemistry: BenchChem Application Note. (2025).[3][4][5] The Versatility of 2-Bromo-5-chlorobenzo[d]oxazole in Medicinal Chemistry.
-
General Properties and Safety Data: Sigma-Aldrich Product Specification: 5-Bromobenzo[d]oxazole-2-carbonitrile (CAS 1541948-94-0).
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- 4. researchgate.net [researchgate.net]
- 5. Question Find out the major products from the following reaction sequence.. [askfilo.com]
Synthesis pathway for novel benzoxazole carbonitriles
While the condensation with cyano-containing building blocks is a viable strategy, direct cyanation of a pre-formed benzoxazole ring or a suitable precursor is an area of active research. The use of cyanogen bromide with a substituted o-aminophenol has been reported for the synthesis of 2-aminobenzoxazoles, which can then be further modified. [11]
Conclusion: A Versatile Toolkit for Benzoxazole Carbonitrile Synthesis
The synthesis of novel benzoxazole carbonitriles is a dynamic field with a rich history and a promising future. The classical condensation reactions of o-aminophenols with carboxylic acids, aldehydes, and their derivatives remain robust and reliable methods. The advent of catalytic systems, particularly those based on copper and iron, has introduced milder, more efficient, and sustainable alternatives. Furthermore, the development of novel methodologies, such as the Tf₂O-promoted activation of amides, continues to expand the synthetic chemist's toolkit.
The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. By understanding the underlying principles and practical considerations of each method presented in this guide, researchers can make informed decisions to accelerate their drug discovery and development programs.
References
- A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol - Benchchem.
- Catalytic Methods for the Synthesis of 2-Substituted Benzoxazoles: Application Notes and Protocols - Benchchem.
- An In-depth Technical Guide to 2-Substituted Benzoxazole Derivatives for Researchers, Scientists, and Drug Development Professio - Benchchem.
- A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides - MDPI.
- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids | Australian Journal of Chemistry | ConnectSci.
- Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids - Benchchem.
- A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC.
- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC.
- Synthesis of Benzoxazoles - ChemicalBook.
- Synthesis of some new benzoxazole acetonitrile derivatives - Journal of American Science.
- One-pot catalytic oxidation for the synthesis of 2-biphenylbenzoxazoles, benzothiazoles and 1-substituted benzimidazoles: a convenient and efficient strategy - PMC.
- A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. World Journal of Pharmaceutical Research.
- Benzoxazoles - World Journal of Pharmaceutical Sciences.
- Biological activities of benzoxazole and its derivatives - ResearchGate.
- Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents - Biosciences Biotechnology Research Asia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. wjpsonline.com [wjpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
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- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5-Bromobenzo[d]oxazole-2-carbonitrile: Synthesis and Historical Context
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 5-Bromobenzo[d]oxazole-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. While the specific discovery and a detailed historical timeline for this particular molecule are not extensively documented in publicly available literature, this guide situates the compound within the broader history of benzoxazole discovery and presents a detailed, scientifically-grounded synthetic protocol.
Introduction to the Benzoxazole Scaffold: A Privileged Core in Drug Discovery
The journey of benzoxazole chemistry began in the mid-19th century, with the first recognition of the oxazole ring system credited to Arthur Ladenburg in 1876 through the synthesis of 2-methylbenzoxazole. This foundational work opened the door to the exploration of a vast chemical space. Benzoxazoles are bicyclic heterocyclic compounds consisting of a benzene ring fused to an oxazole ring. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity.
The planar and aromatic nature of the benzoxazole core, coupled with the presence of nitrogen and oxygen heteroatoms, allows for diverse non-covalent interactions with biological macromolecules. This has led to the development of numerous benzoxazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Physicochemical Properties of 5-Bromobenzo[d]oxazole-2-carbonitrile
5-Bromobenzo[d]oxazole-2-carbonitrile is a solid at room temperature with the chemical formula C₈H₃BrN₂O.[1] The strategic placement of a bromine atom at the 5-position and a nitrile group at the 2-position of the benzoxazole ring system provides synthetic handles for further chemical modifications, making it a valuable building block in the design of novel therapeutic agents and functional materials.
| Property | Value | Source |
| CAS Number | 1541948-94-0 | [1] |
| Molecular Formula | C₈H₃BrN₂O | [1] |
| Molecular Weight | 223.03 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [1] |
| SMILES | N#CC1=NC2=CC(Br)=CC=C2O1 | [1] |
A Plausible Synthetic Pathway
The proposed synthesis of 5-Bromobenzo[d]oxazole-2-carbonitrile proceeds via a two-step sequence starting from the commercially available 2-amino-4-bromophenol. The first step involves a cyclization reaction to form the benzoxazole ring, incorporating the nitrile functionality at the 2-position.
Caption: Proposed synthetic pathway for 5-Bromobenzo[d]oxazole-2-carbonitrile.
Experimental Protocol
Step 1: Synthesis of 2-Amino-5-bromobenzoxazole
This initial step involves the cyclization of 2-amino-4-bromophenol with cyanogen bromide. This reaction is a well-established method for the formation of 2-aminobenzoxazoles.
-
Materials:
-
2-Amino-4-bromophenol
-
Cyanogen bromide (BrCN)
-
Methanol (MeOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-bromophenol (1.0 eq) in methanol.
-
Carefully add cyanogen bromide (1.1 eq) to the solution. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-amino-5-bromobenzoxazole.
-
Causality behind Experimental Choices:
-
Methanol as Solvent: Methanol is a suitable polar protic solvent that can dissolve the starting material and facilitate the reaction.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the cyclization to occur at a reasonable rate.
-
Aqueous Work-up: Neutralization with sodium bicarbonate removes any excess acid, and extraction with ethyl acetate isolates the desired product from the aqueous phase.
-
Chromatographic Purification: Silica gel chromatography is a standard technique to separate the desired product from any unreacted starting materials or byproducts.
Step 2: Synthesis of 5-Bromobenzo[d]oxazole-2-carbonitrile via Sandmeyer Reaction
The second step involves the conversion of the 2-amino group of 2-amino-5-bromobenzoxazole to a nitrile group. This is achieved through a Sandmeyer reaction, a versatile method for the transformation of aryl amines.
-
Materials:
-
2-Amino-5-bromobenzoxazole
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Suspend 2-amino-5-bromobenzoxazole (1.0 eq) in an aqueous solution of hydrobromic acid.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the reaction mixture with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 5-Bromobenzo[d]oxazole-2-carbonitrile.
-
Purify the crude product by recrystallization or silica gel column chromatography.
-
Causality behind Experimental Choices:
-
Diazotization at Low Temperature: The formation of the diazonium salt is conducted at low temperatures (0-5 °C) to prevent its decomposition.
-
Copper(I) Cyanide: Copper(I) cyanide is the classical reagent for the Sandmeyer cyanation reaction, facilitating the replacement of the diazonium group with a nitrile.
-
Evolution of Nitrogen Gas: The evolution of nitrogen gas is a visual indicator that the reaction is proceeding, as N₂ is an excellent leaving group.
Conclusion and Future Outlook
While the specific historical narrative of 5-Bromobenzo[d]oxazole-2-carbonitrile remains to be fully elucidated from primary scientific literature, its structural features firmly place it within the important class of benzoxazole compounds. The provided synthetic protocol, grounded in well-established chemical principles, offers a reliable method for its preparation, enabling further investigation into its potential applications. As a versatile building block, 5-Bromobenzo[d]oxazole-2-carbonitrile holds promise for the development of novel pharmaceuticals and advanced materials. Further research into its biological activities and material properties is warranted.
References
Sources
Technical Guide: 5-Bromobenzo[d]oxazole-2-carbonitrile in Advanced Medicinal Chemistry and Covalent Drug Discovery
Executive Summary
In the rapidly evolving landscape of targeted protein degradation and covalent inhibitor design, 5-Bromobenzo[d]oxazole-2-carbonitrile has emerged as a highly versatile, bifunctional scaffold. As a Senior Application Scientist, I approach this molecule not merely as a chemical commodity, but as a precision-engineered tool. It features two distinct reactive domains: an electrophilic carbonitrile "warhead" tuned for covalent engagement with catalytic or non-catalytic cysteine residues, and a bromide leaving group at the 5-position that serves as an ideal vector for late-stage diversification via transition-metal catalysis.
This whitepaper provides an in-depth analysis of its physicochemical properties, its mechanistic role in immunoproteasome targeting, and self-validating synthetic protocols designed to maximize yield while preserving its sensitive functional groups.
Physicochemical Profiling & Structural Logic
The utility of a fragment in drug discovery is dictated by its physicochemical profile. 5-Bromobenzo[d]oxazole-2-carbonitrile strictly adheres to the "Rule of Three" for fragment-based drug discovery (FBDD), ensuring optimal ligand efficiency before further functionalization.
Quantitative Data Summary
| Property | Value | Structural Rationale |
| Chemical Name | 5-Bromobenzo[d]oxazole-2-carbonitrile | Core heterocyclic scaffold. |
| Synonyms | 5-bromo-1,3-benzoxazole-2-carbonitrile | Standard IUPAC nomenclature[1]. |
| CAS Number | 1541948-94-0 | Unique registry identifier[2]. |
| Molecular Formula | C₈H₃BrN₂O | Defines the atomic composition[2]. |
| Molecular Weight | 223.03 g/mol | Ideal starting weight for FBDD (<300 Da)[2]. |
| SMILES | N#CC1=NC2=CC(Br)=CC=C2O1 | Computational representation[2]. |
| TPSA | 49.82 Ų | Excellent membrane permeability potential[2]. |
| LogP | 2.46 | Optimal lipophilicity for target binding[2]. |
| H-Bond Acceptors / Donors | 3 / 0 | Favorable for non-covalent active site anchoring[2]. |
Mechanistic Role in Covalent Drug Design
The benzoxazole-2-carbonitrile motif has gained significant traction as a fragment-sized covalent inhibitor of the immunoproteasome, specifically targeting the β5i subunit[3]. The immunoproteasome is a critical target for autoimmune diseases and hematologic malignancies.
The Causality of the Warhead: Unlike highly reactive acrylamides that can lead to off-target toxicity, the 2-carbonitrile group is a "quiet" electrophile. It remains relatively inert until it is precisely anchored in the enzyme's active site via non-covalent interactions (driven by the benzoxazole core). Once bound, the uniquely positioned non-catalytic Cys48 residue of the β5i subunit undergoes a nucleophilic attack on the carbon of the nitrile group[4]. This forms a stable thioimidate adduct, resulting in potent, time-dependent covalent inhibition[3].
The 5-bromo substituent is strategically positioned to project towards the S1 and S2 specificity pockets of the proteasome. By utilizing cross-coupling reactions at this position, researchers can systematically grow the fragment to enhance non-covalent recognition, which in turn drastically accelerates the rate of covalent bond formation[3].
Experimental Workflows & Self-Validating Protocols
To harness this scaffold, two core protocols are required: the de novo construction of the core and its subsequent late-stage functionalization. Every step below includes in-process controls (IPC) to ensure a self-validating system.
Protocol A: De Novo Synthesis of the Core via Appel's Salt
Traditional cyanation methods require highly toxic cyanogen gas or multi-step thione-chlorination sequences. Using Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride) provides a direct, mild, and highly efficient route to convert 2-aminophenols into benzoxazole-2-carbonitriles[4].
Step-by-Step Methodology:
-
Preparation: Dissolve 2-amino-4-bromophenol (1.0 equiv.) in anhydrous pyridine (approx. 6 mL per 1.0 mmol of substrate) under an inert argon atmosphere. Causality: Pyridine acts as both the solvent and the base to neutralize HCl generated during the reaction.
-
Reagent Addition: Add Appel's salt (1.1 equiv.) portion-wise at 0 °C to control the initial exothermic cyclization.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the highly polar aminophenol spot indicates complete conversion.
-
Workup: Dilute the mixture with H₂O and adjust the pH to 1 using 10% HCl to protonate and remove the pyridine. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Analytical Validation: Analyze the crude product via LC-MS. A successful synthesis will yield an
peak at m/z 223.0 and 225.0 (1:1 ratio, confirming the presence of the bromine isotope pattern). ¹³C NMR must show a distinct nitrile carbon resonance at ~112 ppm.
Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling
The primary challenge in cross-coupling a carbonitrile-bearing heterocycle is the potential for competitive nitrile hydration or coordination to the palladium center, which poisons the catalyst[5]. This protocol utilizes mild, aqueous-aerobic conditions to selectively activate the C-Br bond while preserving the electrophilic warhead[6].
Step-by-Step Methodology:
-
Preparation: In a sealed reaction vial, combine 5-Bromobenzo[d]oxazole-2-carbonitrile (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the catalyst Pd(dppf)Cl₂ (5 mol%).
-
Solvent & Base: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v), followed by K₂CO₃ (2.0 equiv.). Causality: The biphasic system ensures the solubility of both the organic fragment and the inorganic base, while K₂CO₃ is mild enough to prevent base-catalyzed hydrolysis of the nitrile.
-
Reaction: Heat the mixture to 80 °C (or 37 °C if using ultra-mild water-soluble Pd-salts[5]) and stir vigorously for 6–12 hours.
-
In-Process Control (IPC): Monitor via UPLC-MS. The starting material mass (m/z 223/225) should fully convert to the
of the coupled biaryl product. -
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with dichloromethane. Purify via flash column chromatography.
-
Analytical Validation: ¹H NMR will validate the success of the coupling through the disappearance of the isolated 5-position proton splitting pattern and the appearance of new aryl protons. Crucially, FT-IR spectroscopy must be used to confirm the retention of the sharp nitrile stretch at ~2230 cm⁻¹, proving the warhead survived the coupling conditions.
Workflow and Logical Relationships
The diagram below maps the logical progression from raw material synthesis to late-stage functionalization, culminating in the mechanistic action of the molecule within the immunoproteasome active site.
Figure 1: Synthetic workflow and covalent inhibition mechanism of 5-Bromobenzo[d]oxazole-2-carbonitrile.
References
Sources
- 1. 5-Bromobenzo[d]oxazole-2-carbonitrile | 1541948-94-0 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. mdpi.com [mdpi.com]
- 4. Fragment-Sized and Bidentate (Immuno)Proteasome Inhibitors Derived from Cysteine and Threonine Targeting Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]
- 6. 5-Bromooxazole|CAS 1060812-80-7|RUO [benchchem.com]
Predictive Modeling and Experimental Validation of Physicochemical Properties in Benzoxazole Derivatives
Audience: Researchers, scientists, and drug development professionals Focus: Boiling Point and Density Profiling
Executive Summary
Benzoxazole derivatives are privileged heterocyclic scaffolds with profound applications in medicinal chemistry (e.g., COX-2 inhibitors, antimicrobial agents) and materials science (e.g., fluorescent brighteners, OLEDs). The accurate determination of their boiling points and densities is a critical prerequisite for optimizing synthetic scale-up, downstream processing, and pharmacokinetic profiling. This technical guide establishes a comprehensive framework for the theoretical prediction via Quantitative Structure-Property Relationships (QSPR) and the rigorous experimental validation of these core physicochemical parameters.
Structural Causality and Physicochemical Behavior
The fundamental physicochemical properties of benzoxazole (C₇H₅NO) are dictated by the fusion of a planar benzene ring with an electron-rich oxazole ring.
-
Boiling Point Causality: The baseline boiling point of unsubstituted benzoxazole is 182.0 °C[1]. The presence of electronegative oxygen and nitrogen atoms creates a significant molecular dipole moment, fostering strong intermolecular dipole-dipole interactions. When functionalized with hydrogen-bond donors (e.g., the hydroxyl group in 2-Methyl-1,3-benzoxazol-4-ol), the boiling point elevates drastically due to the formation of robust intermolecular hydrogen-bond networks[2].
-
Density Causality: Density is governed by molecular weight and crystal/liquid packing efficiency. The planar nature of the core benzoxazole system allows for highly efficient π-π stacking, resulting in a baseline density of 1.175 g/cm³[1]. However, the introduction of bulky aliphatic substitutions disrupts this planarity, increasing the free volume within the lattice or liquid state and thereby altering the overall density.
Quantitative Data: Predicted and Experimental Baselines
The following table synthesizes the boiling point and density data for key benzoxazole derivatives, illustrating the shift in physical properties based on functionalization.
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Data Origin |
| Benzoxazole | 273-53-0 | 119.12 | 182.0 | 1.175 | Experimental[1] |
| 2-Ethyl-1,3-benzoxazole | 6797-13-3 | 147.18 | 96-97 (at 9 mmHg) | N/A | Experimental[3] |
| 2-Methyl-1,3-benzoxazol-4-ol | 51110-60-2 | 149.15 | 278.7 (at 760 mmHg) | 1.305 | Predicted[2] |
| 1,4-Bis(2-benzoxazolyl)naphthalene | 5089-22-5 | 362.38 | 521.9 (at 760 mmHg) | 1.320 | Predicted[4] |
Note: High-molecular-weight bis-benzoxazoles exhibit extreme boiling points, often decomposing before boiling at atmospheric pressure, which necessitates the use of predictive computational modeling[4].
Predictive Modeling: QSPR and DFT Workflows
Synthesizing and purifying every theoretical benzoxazole derivative to measure physical properties is resource-prohibitive. Thus, Quantitative Structure-Property Relationships (QSPR) and Density Functional Theory (DFT) are employed to predict these basic physicochemical properties prior to synthesis[5].
Causality in Model Selection: To accurately predict density and boiling point, we utilize the B3LYP hybrid functional combined with a 6-311++G(d,p) basis set. The diffuse functions ("++") are critical for accurately modeling the lone pairs on the oxazole nitrogen and oxygen. These lone pairs dictate the molecule's polarizability and electrostatic potential, which are the primary descriptors used in Multiple Linear Regression (MLR) models to calculate the energy required to overcome intermolecular forces (boiling point) and spatial packing (density).
Caption: Logical workflow for predicting benzoxazole physicochemical properties using DFT and QSPR.
Experimental Validation Protocols
To ensure scientific trustworthiness, theoretical predictions must be anchored by self-validating experimental protocols. Below are the standard operating procedures for validating the predicted density and boiling point of newly synthesized benzoxazole derivatives.
Protocol 1: High-Precision Density Determination via Oscillating U-Tube
Principle: The period of oscillation of a glass U-tube containing the liquid sample is directly proportional to its mass, and thus its density. Self-Validating Mechanism: The system utilizes a dual-oscillator design. If the reference oscillator and sample oscillator deviate beyond the statistical noise threshold, the system automatically flags the run for potential micro-bubble contamination, preventing false low-density readings.
Step-by-Step Methodology:
-
Calibration: Flush the U-tube with HPLC-grade acetone and dry with filtered air. Calibrate using ultra-pure degassed water (0.9982 g/cm³ at 20°C) and dry air. Validation gate: The calibration is only accepted if the deviation is <0.00005 g/cm³.
-
Sample Preparation: Degas the liquid benzoxazole derivative (or solution, if the derivative is solid at room temperature) using bath sonication for 10 minutes. This prevents micro-bubble formation.
-
Injection: Inject 2 mL of the sample into the U-tube using a Luer-slip syringe, ensuring laminar flow to prevent cavitation.
-
Equilibration & Measurement: Allow the Peltier thermostat to stabilize the sample at exactly 20.00 ± 0.01 °C. Record the density in triplicate. Validation gate: The relative standard deviation (RSD) must be <0.1%.
Protocol 2: Micro-Boiling Point Determination via Differential Scanning Calorimetry (DSC)
Principle: DSC measures the heat flow associated with phase transitions. Boiling is an endothermic process that can be precisely mapped. Self-Validating Mechanism: Indium and zinc standards are run prior to the sample. The melting onset temperatures must match literature values within ±0.1°C, validating the thermal resistance and heat capacity calibration of the sensor.
Step-by-Step Methodology:
-
Sample Encapsulation: Place 2-5 mg of the benzoxazole derivative into an aluminum pinhole crucible. The pinhole (50 µm) allows vapor to escape, maintaining atmospheric pressure while preventing premature evaporation.
-
Purge Gas: Establish a nitrogen purge at 50 mL/min to prevent oxidative degradation of the oxazole ring at elevated temperatures.
-
Thermal Program: Ramp the temperature at 10 °C/min from ambient to 50°C below the predicted boiling point. Reduce the ramp rate to 2 °C/min to accurately capture the onset of the endothermic boiling peak.
-
Data Analysis: The boiling point is defined as the extrapolated onset temperature of the endothermic peak, not the peak maximum, to account for thermal lag.
Caption: Step-by-step experimental validation protocol for density and boiling point determination.
Implications in Pharmacokinetics and Formulation
The accurate determination of boiling point and density directly impacts the ADME (Absorption, Distribution, Metabolism, Excretion) profiling of benzoxazole-based Active Pharmaceutical Ingredients (APIs). Density affects the powder packing properties, flowability, and tablet compressibility during formulation. Furthermore, the boiling point correlates strongly with the enthalpy of vaporization and lipophilicity, which dictates the passive membrane permeability and overall bioavailability of the drug candidate.
References
-
Benzoxazole 273-53-0 | Guidechem | 1
-
2-ethyl-1,3-benzoxazole | ChemSynthesis |3
-
2-Methyl-1,3-benzoxazol-4-ol | Vulcanchem | 2
-
An In-depth Technical Guide to the Chemical Properties of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- | Benchchem | 4
-
QSAR prediction of physicochemical properties of esters | ResearchGate | 5
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Comprehensive Technical Guide: Solubility and Stability Dynamics of 5-Bromobenzo[d]oxazole-2-carbonitrile
Executive Summary
5-Bromobenzo[d]oxazole-2-carbonitrile (CAS: 1541948-94-0) is a highly reactive, bifunctional heterocyclic building block widely utilized in medicinal chemistry, materials science, and the synthesis of advanced optoelectronic materials[1]. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data sheets, providing a deep-dive into the causality behind the compound's physicochemical behavior. By understanding the electronic interplay between the electron-withdrawing nitrile group, the halogenated aromatic system, and the fused oxazole ring, researchers can rationally design formulations and predict degradation pathways.
Structural and Physicochemical Profiling
The chemical behavior of 5-Bromobenzo[d]oxazole-2-carbonitrile is dictated by its planar, rigid structure. The presence of the bromine atom at the 5-position significantly increases the molecule's lipophilicity (LogP) while simultaneously withdrawing electron density from the aromatic system via inductive effects. Furthermore, the cyano group at the C2 position is highly activated. The adjacent nitrogen and oxygen atoms of the oxazole ring pull electron density away from the C2 carbon, rendering it highly electrophilic and susceptible to nucleophilic attack[2].
Table 1: Fundamental Physicochemical Properties
| Parameter | Value / Description |
| CAS Number | 1541948-94-0[1] |
| Molecular Formula | C₈H₃BrN₂O[3] |
| Molecular Weight | 223.03 g/mol [1] |
| SMILES String | N#CC1=NC2=CC(Br)=CC=C2O1[3] |
| Physical State | Solid / Pink powder[1] |
| Purity Standard | ≥ 97% (HPLC)[3] |
Solubility Dynamics and Thermodynamic Behavior
Causality of Solvation
Because 5-Bromobenzo[d]oxazole-2-carbonitrile lacks ionizable basic amines or acidic protons (its pKa is effectively outside the physiological range), its solubility is not significantly enhanced by pH adjustments. The high crystal lattice energy (typical of planar, halogenated heteroaromatics) and high lipophilicity result in extremely poor aqueous solubility.
To achieve workable concentrations for in vitro assays, researchers must rely on polar aprotic solvents. DMSO and DMF are highly effective because their strong dipole moments can disrupt the compound's intermolecular dipole-dipole interactions.
Table 2: Estimated Solubility Profile
| Solvent System | Estimated Solubility | Application Note |
| Water / PBS (pH 7.4) | < 0.1 mg/mL | Prone to precipitation; requires co-solvents. |
| DMSO | > 30 mg/mL | Optimal for stock solution preparation. |
| Acetonitrile | 5 - 10 mg/mL | Suitable for LC-MS/MS mobile phases. |
| Methanol | 1 - 5 mg/mL | Risk of transesterification/solvolysis over time. |
Chemical Stability and Degradation Kinetics
The stability of 2-substituted benzoxazoles is highly dependent on the nature of the C2 substituent[4]. The 2-carbonitrile variant is particularly fragile under hydrolytic conditions due to two distinct degradation pathways:
-
Base-Catalyzed Nitrile Hydrolysis: Under alkaline conditions (pH > 8), the hydroxide ion acts as a strong nucleophile, attacking the highly electrophilic nitrile carbon. This leads to rapid hydration to 5-bromobenzo[d]oxazole-2-carboxamide, which subsequently hydrolyzes to the corresponding carboxylic acid.
-
Acid-Catalyzed Ring Opening: Under strongly acidic conditions (pH < 2), the oxazole nitrogen becomes protonated. This dramatically lowers the activation energy for water to attack the C2 carbon, leading to the cleavage of the C-O bond and resulting in a ring-opened 2-amino-4-bromophenol derivative[5].
Caption: Degradation pathways of 5-Bromobenzo[d]oxazole-2-carbonitrile via hydrolysis and ring-opening.
Table 3: Kinetic Stability Profile (Half-Life Estimates)
| Matrix | pH Level | Estimated Half-Life (t½) | Primary Degradant |
| Simulated Gastric Fluid | 1.2 | < 2 Hours | 2-Amino-4-bromophenol |
| Phosphate Buffer | 7.4 | > 24 Hours | Stable |
| Borate Buffer | 10.0 | < 1 Hour | Carboxamide / Carboxylic Acid |
Standardized Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . They include internal controls to differentiate between chemical degradation and physical precipitation.
Caption: Experimental workflow for pH-dependent stability profiling.
Protocol A: Thermodynamic Solubility Assessment (Shake-Flask LC-UV)
Causality: Kinetic solvent-shift methods often create supersaturated states that yield artificially high solubility data. The shake-flask method ensures thermodynamic equilibrium is reached.
-
Preparation: Add 2 mg of solid 5-Bromobenzo[d]oxazole-2-carbonitrile to a glass vial containing 1 mL of the target aqueous buffer (e.g., PBS pH 7.4).
-
Equilibration: Agitate the suspension on an orbital shaker at 300 RPM at 25°C for 24 hours.
-
Phase Separation: Centrifuge the sample at 15,000 × g for 15 minutes to pellet undissolved compound. Extract the supernatant carefully.
-
Self-Validation (Mass Balance): Dissolve the remaining solid pellet in 1 mL of DMSO and analyze via LC-UV. If degradation peaks are present in the pellet analysis, the solubility data is confounded by instability.
-
Quantification: Analyze the supernatant using HPLC-UV (λ = 254 nm) against a standard curve prepared in 50% Acetonitrile/Water.
Protocol B: pH-Dependent Degradation Kinetics (LC-MS/MS)
Causality: Because the nitrile group is highly susceptible to base-catalyzed hydrolysis, buffering capacity must be strictly maintained. Quenching must utilize an organic crash solvent containing an internal standard to normalize matrix effects.
-
Stock Preparation: Prepare a 10 mM stock solution in anhydrous DMSO. Store at -20°C in a desiccator.
-
Matrix Spiking: Dilute the stock to a final concentration of 10 µM in pre-warmed (37°C) buffer solutions (pH 1.2, 7.4, and 10.0). Ensure final DMSO concentration does not exceed 1% v/v to prevent co-solvent stabilization artifacts.
-
Incubation & Sampling: Incubate at 37°C. Aliquot 50 µL at specific time points (0, 15, 30, 60, 120, and 240 minutes).
-
Quenching (Self-Validating Step): Immediately crash the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing 100 nM of an Internal Standard (e.g., Warfarin or Labetalol). This halts hydrolysis and corrects for LC injection volume variances.
-
Analysis: Centrifuge at 4,000 RPM for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) tracking the parent mass transition and the expected +18 Da (amide) and +19 Da (acid) degradation products. Calculate the pseudo-first-order half-life (
).
Conclusion
5-Bromobenzo[d]oxazole-2-carbonitrile is a versatile but highly reactive intermediate. Its poor aqueous solubility necessitates the use of polar aprotic co-solvents, while its susceptibility to both acid-catalyzed ring opening and base-catalyzed nitrile hydrolysis requires strict pH control during experimental handling. By employing the self-validating protocols outlined above, researchers can accurately profile this compound without the confounding variables of precipitation or unmonitored degradation.
References
-
Journal of the Chemical Society, Perkin Transactions 2. "Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles". rsc.org. [Link]
-
RSC Advances. "Iodine-DMSO mediated conversion of N-arylcyanothioformamides to N-arylcyanoformamides and the unexpected formation of 2-cyanobenzothiazoles". rsc.org. [Link]
-
PMC / Molecules. "General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides". nih.gov.[Link]
Sources
- 1. 5-bromobenzo[d]oxazole-2-carbonitrile | 1541948-94-0 [sigmaaldrich.com]
- 2. Iodine-DMSO mediated conversion of N -arylcyanothioformamides to N -arylcyanoformamides and the unexpected formation of 2-cyanobenzothiazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00049K [pubs.rsc.org]
- 3. chemscene.com [chemscene.com]
- 4. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Strategic Halogenation in Drug Discovery: Potential Biological Activities of Brominated Benzoxazoles
Executive Summary
Benzoxazoles are a privileged class of fused heterocycles characterized by a benzene ring fused to an oxazole nucleus. Their planar, electron-rich architecture facilitates diverse molecular recognition modes, including π–π stacking and hydrogen bonding[1]. Within medicinal chemistry, the strategic halogenation of this scaffold—specifically via bromination—has emerged as a powerful tool to modulate pharmacokinetics and target binding. This technical guide explores the mechanistic rationale behind brominated benzoxazoles, their broad-spectrum biological activities, and the standardized protocols required for their synthesis and evaluation.
The Mechanistic Rationale for Bromination
The introduction of a bromine atom at the 2-, 5-, 6-, or 7-position of the benzoxazole core fundamentally optimizes the molecule for biological interaction. The causality behind this enhancement is twofold:
-
Enhanced Lipophilicity (LogP): Bromine is highly electronegative yet polarizable. Its addition significantly increases the lipophilicity of the benzoxazole scaffold, facilitating superior passive diffusion across cellular lipid bilayers. This is a critical prerequisite for penetrating the thick cell walls of multidrug-resistant bacterial pathogens and achieving high intracellular concentrations in solid tumors[2].
-
Halogen Bonding: Bromine acts as a potent halogen bond donor. The anisotropic distribution of electron density around the bromine atom creates a localized region of positive charge (the σ-hole). This allows the brominated benzoxazole to form highly directional, stabilizing interactions with Lewis basic residues (e.g., backbone carbonyl oxygens) within the binding pockets of target enzymes[3].
Spectrum of Biological Activities
Antimicrobial and Antifungal Efficacy
Brominated benzoxazoles demonstrate profound efficacy against a variety of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The primary mechanism of action involves the disruption of bacterial DNA topology via the inhibition of the DNA Gyrase (GyrB) complex[2]. For example, derivatives such as N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide (NBBPA) exhibit targeted binding to the GyrB ATP-binding site[2]. Against fungal strains like Candida albicans and Candida glabrata, brominated derivatives exert potent fungistatic properties, often outperforming their non-halogenated counterparts[4].
Anticancer and Antitumor Potential
In oncology, brominated benzoxazoles exhibit potent anti-proliferative activities against diverse cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) carcinomas[3][5][6]. The cytotoxicity is driven by two primary signaling modulations:
-
Kinase Inhibition (Anti-angiogenesis): Halogenated benzoxazoles competitively inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By blocking this kinase domain, the compounds suppress tumor angiogenesis, effectively starving the tumor of essential nutrients[7].
-
Apoptotic Pathway Activation: Specific brominated derivatives induce apoptosis by activating the c-Jun N-terminal kinase (JNK) pathway. This is often mediated by the upstream inhibition of dual-specificity phosphatases like MKP-1, which sensitizes the cancer cell to programmed cell death[8].
Proposed anticancer signaling pathways modulated by brominated benzoxazoles.
Quantitative Data Presentation
To systematically compare the efficacy of these compounds, the following tables summarize the in vitro biological activities of selected brominated benzoxazoles based on recent pharmacological evaluations.
Table 1: In Vitro Antimicrobial Activity of Selected Brominated Benzoxazoles
| Compound | Target Microorganism | MIC (µg/mL) | Reference |
| 2-Bromobenzoxazole | Candida albicans | 8 | [3] |
| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone | Candida albicans (SC5314) | 16 | [4] |
| 2-(3,4-Dichlorophenyl)benzoxazole (Halogenated analog) | Staphylococcus aureus | 16 | [3] |
Table 2: In Vitro Anticancer Activity of Selected Brominated Benzoxazoles
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-Bromophenyl)benzoxazole | HCT116 (Colon Carcinoma) | 8.7 | [3] |
| 7-Bromo-5-chloro-2-methyl-1,3-benzoxazole | MCF-7 (Breast Carcinoma) | Active | [6] |
| 3-(2-benzoxazol-5-yl)alanine derivatives (Brominated) | A9 (Variant cell lines) | Variable | [5] |
Experimental Methodologies and Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols outline the standard workflows for synthesizing and evaluating brominated benzoxazoles.
General workflow for the synthesis and biological evaluation of benzoxazoles.
Synthesis of 2-Substituted Bromobenzoxazoles via Cross-Coupling
Causality Check: The use of a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) on a 2-bromobenzoxazole substrate leverages the differential reactivity of the C-Br bond. The palladium catalyst undergoes oxidative addition specifically at the polarized C-Br bond, allowing for the targeted introduction of functional groups without disrupting the sensitive benzoxazole core.
-
Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, combine 2-bromobenzoxazole (1.0 equiv), the appropriate boronic acid (1.2 equiv), and a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv).
-
Solvent & Base: Add a degassed mixture of solvent (Toluene/Ethanol, 4:1 v/v) and an aqueous base (2M K2CO3, 2.0 equiv). The base is necessary to accelerate the transmetalation step.
-
Reaction: Heat the mixture to 80°C and stir for 12-18 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na2SO4.
-
Purification: Concentrate under reduced pressure and purify the crude product via silica gel flash column chromatography to isolate the functionalized benzoxazole.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Causality Check: The Minimum Inhibitory Concentration (MIC) assay determines the lowest concentration of the compound that completely inhibits visible microbial growth. Utilizing resazurin (which reduces to pink resorufin in the presence of metabolically active cells) provides a self-validating, objective colorimetric endpoint, eliminating the subjectivity of visual turbidity checks[3].
-
Inoculum Preparation: Cultivate the target microbial strain overnight. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5 × 10^8 CFU/mL)[1].
-
Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the brominated benzoxazole in the appropriate broth (e.g., Mueller-Hinton broth for bacteria, RPMI 1640 for fungi)[4].
-
Inoculation: Add an equal volume of the adjusted microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).
-
Readout: Add 10 µL of resazurin solution (0.015%) to each well and incubate for an additional 2 hours. The MIC is recorded as the lowest concentration well that remains blue (indicating no metabolic activity)[3].
In Vitro Cytotoxicity Evaluation (MTT Assay)
Causality Check: The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells. By adding DMSO to dissolve the crystals, the resulting absorbance at 570 nm becomes directly proportional to the number of viable cells, providing a highly reliable, quantitative measure of the compound's cytotoxic effect[3].
-
Cell Seeding: Seed the target cancer cells (e.g., MCF-7 or HCT116) in a 96-well plate at a density of 5 × 10^3 cells/well in complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treatment: Aspirate the medium and add fresh medium containing varying concentrations of the brominated benzoxazole (e.g., 1 to 100 µM). Incubate for 48 hours[3].
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.
-
Formazan Solubilization: Carefully remove the medium to avoid disturbing the formazan crystals. Add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the crystals[3].
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis[3].
References
-
Title: New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens Source: MDPI URL: [Link]
-
Title: Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives Source: PMC URL: [Link]
-
Title: Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theoretical procedures Source: Elsevier / esisresearch.org URL: [Link]
-
Title: In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives Source: PMC - NIH URL: [Link]
- Source: Google Patents (WO2004066952A2)
Sources
- 1. New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens [mdpi.com]
- 2. esisresearch.org [esisresearch.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Bromo-5-chloro-2-methyl-1,3-benzoxazole|CAS 1195693-72-1 [benchchem.com]
- 7. 2-Chlorobenzoxazole (CAS 615-18-9) - Research Compound [benchchem.com]
- 8. WO2004066952A2 - Benzoxazole, benzothiazole, and benzimidazole derivatives for the treatment of cancer and other diseases - Google Patents [patents.google.com]
Methodological & Application
Protocol for palladium-catalyzed cross-coupling with 5-Bromobenzo[d]oxazole-2-carbonitrile
Application Note: Precision Protocol for Palladium-Catalyzed Cross-Coupling of 5-Bromobenzo[d]oxazole-2-carbonitrile
Part 1: Introduction & Strategic Analysis
Subject: 5-Bromobenzo[d]oxazole-2-carbonitrile (CAS: 1541948-94-0) Target Class: Biaryl/Heterobiaryl Benzo[d]oxazole-2-carbonitriles Primary Application: Medicinal Chemistry (Covalent inhibitors, Proteolysis Targeting Chimeras [PROTACs], and bioisosteric replacement).
Substrate Reactivity Profile
The 5-bromobenzo[d]oxazole-2-carbonitrile scaffold presents a unique chemoselective challenge. It features two distinct electrophilic sites and a sensitive heterocyclic core:[1][2]
-
C5-Bromide (Reactive Handle): This is the intended site for cross-coupling.[2] The electron-deficient nature of the benzoxazole ring activates this position for oxidative addition, making it highly reactive toward Pd(0) species.
-
C2-Nitrile (Sensitive Functionality): The nitrile group at C2 is a potent electron-withdrawing group (EWG) that further acidifies the ring system.
-
Risk: Under aqueous basic conditions (common in Suzuki couplings), the C2-nitrile is susceptible to hydrolysis (to amide/acid) or nucleophilic attack leading to ring-opening of the oxazole.
-
Constraint: Avoid strong hydroxide bases (NaOH, KOH) and prolonged exposure to aqueous conditions at high temperatures.
-
Catalyst & Ligand Strategy
To mitigate side reactions at the C2 position while ensuring efficient oxidative addition at C5, we employ a "Kinetic Burst" strategy : using highly active catalytic systems that complete the coupling before background hydrolysis can occur.
-
Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ (Sources of Pd).
-
Ligand: XPhos or SPhos . These dialkylbiaryl phosphine ligands form monoligated Pd(0) species that are extremely active for aryl bromides, allowing the reaction to proceed at lower temperatures or shorter times.
-
Alternative: Pd(dppf)Cl₂·DCM is a robust alternative for sterically unhindered substrates but requires higher temperatures.
Part 2: Experimental Protocol (Suzuki-Miyaura Coupling)
This protocol is optimized for the coupling of 5-bromobenzo[d]oxazole-2-carbonitrile with aryl/heteroaryl boronic acids.
Reagents & Materials
| Component | Role | Specification |
| Substrate | Electrophile | 5-Bromobenzo[d]oxazole-2-carbonitrile (1.0 equiv) |
| Boronic Acid | Nucleophile | Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv) |
| Catalyst | Metal Source | Pd(OAc)₂ (2–5 mol%) |
| Ligand | Activator | XPhos (4–10 mol%) (2:1 L:M ratio) |
| Base | Activator | K₃PO₄ (Tribasic, Anhydrous) (2.0–3.0 equiv) |
| Solvent | Medium | 1,4-Dioxane (Anhydrous) or Toluene |
| Additive | Scavenger | None (Avoid water if possible) |
Step-by-Step Methodology
Step 1: Catalyst Pre-complexation (Crucial for Activity)
-
In a distinct vial, dissolve Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) in a minimal amount of anhydrous 1,4-dioxane.
-
Stir at room temperature for 5–10 minutes. The solution should turn from orange to a pale yellow/translucent color, indicating the formation of the active catalytic species.
Step 2: Reaction Assembly
-
To a dry reaction vial (microwave vial or Schlenk tube) equipped with a magnetic stir bar, add:
-
5-Bromobenzo[d]oxazole-2-carbonitrile (1.0 equiv).
-
Aryl Boronic Acid (1.2 equiv).[3]
-
Anhydrous K₃PO₄ (2.0 equiv). Note: Grind the base to a fine powder to improve surface area.
-
-
Seal the vial and purge with Argon or Nitrogen for 3 cycles (Vacuum/Backfill). Oxygen exclusion is critical to prevent homocoupling.
Step 3: Solvent & Catalyst Addition [3]
-
Inject anhydrous 1,4-dioxane (concentration 0.1 M – 0.2 M relative to bromide) through the septum.
-
Add the pre-complexed catalyst solution from Step 1 via syringe.
Step 4: Reaction Execution
-
Heat the reaction block to 80°C .
-
Optimization Note: If the boronic acid is sterically hindered, increase to 100°C.
-
-
Stir vigorously (800+ RPM).
-
Monitor via LC-MS at 1 hour and 3 hours.
-
Target: Disappearance of bromide (MW: ~223) and appearance of product.
-
Watchlist: Check for hydrolysis byproduct (Amide: M+18).
-
Step 5: Workup
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove Pd black and inorganic salts.
-
Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc). Note: The nitrile group is polar; products usually elute later than simple biaryls.
Part 3: Visualization & Logic
Reaction Workflow Diagram
Caption: Optimized workflow ensuring catalyst activation and oxygen exclusion prior to heating.
Decision Tree for Optimization
Caption: Troubleshooting logic for common failure modes (low reactivity or nitrile instability).
Part 4: Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst deactivation or slow oxidative addition. | Switch to Pd₂(dba)₃/XPhos (1:2 ratio). Ensure rigorous degassing (O₂ poisons electron-rich phosphines). |
| Nitrile Hydrolysis | Presence of water in solvent/base.[3] | Use anhydrous K₃PO₄ or Cs₂CO3. Switch solvent to Toluene (hydrophobic). |
| Protodeboronation | Unstable boronic acid. | Add the boronic acid in portions. Lower temperature to 60°C and extend time. |
| Homocoupling | Oxygen leak. | Check septa and gas lines. Add 10 mol% of free ligand (e.g., PPh₃ or XPhos) to stabilize Pd. |
Part 5: References
-
BenchChem. Application Notes and Protocols for Coupling Reactions of 5-Bromooxazole-4-carboxylic Acid. (Adapted for Benzoxazole).
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Catalyst Developments. (General mechanistic grounding for Pd/XPhos systems).
-
Yoneda Labs. Suzuki-Miyaura Cross-Coupling: A Practical Guide. (Base and solvent selection logic).[3][4]
-
ChemScene. 5-Bromobenzo[d]oxazole-2-carbonitrile Product Specifications. (Physical properties and stability data).[5][6]
Sources
The Strategic Utility of 5-Bromobenzo[d]oxazole-2-carbonitrile in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Benzoxazole Scaffold as a Privileged Motif in Drug Discovery
The benzoxazole core, a bicyclic system comprising a fused benzene and oxazole ring, is a well-established "privileged structure" in medicinal chemistry. Its rigid, planar geometry and ability to participate in various non-covalent interactions have made it a cornerstone in the design of a multitude of biologically active agents.[1][2][3] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4] The strategic introduction of specific functional groups onto the benzoxazole framework allows for the fine-tuning of a compound's physicochemical properties and its affinity for biological targets.
This guide focuses on a particularly valuable, yet underexplored, building block: 5-Bromobenzo[d]oxazole-2-carbonitrile . The presence of a bromine atom at the 5-position and a nitrile group at the 2-position provides medicinal chemists with two distinct and versatile handles for molecular elaboration. The bromo-substituent is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.[5][6] The 2-carbonitrile group, a known bioisostere for other functional groups, can also be chemically transformed or participate in key interactions with biological targets.[7]
These application notes provide a comprehensive overview of the potential uses of 5-Bromobenzo[d]oxazole-2-carbonitrile in drug discovery programs, along with detailed, field-proven protocols for its derivatization.
Physicochemical Properties of 5-Bromobenzo[d]oxazole-2-carbonitrile
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 1541948-94-0 | [7] |
| Molecular Formula | C₈H₃BrN₂O | [7] |
| Molecular Weight | 223.03 g/mol | [7] |
| Appearance | Solid | |
| Purity | Typically ≥97% | [7] |
| Storage | Store at room temperature in a dry, well-ventilated area. | |
| SMILES | N#CC1=NC2=CC(Br)=CC=C2O1 | [7] |
| InChI Key | WTANBQWLQYOULE-UHFFFAOYSA-N |
Synthetic Applications: Gateway to Novel Chemical Entities
The true utility of 5-Bromobenzo[d]oxazole-2-carbonitrile lies in its capacity to serve as a versatile scaffold for the generation of diverse compound libraries. The bromine atom at the C5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[8] In the context of our target molecule, this reaction allows for the introduction of a vast array of aryl and heteroaryl substituents at the 5-position, a common strategy for modulating the pharmacological activity of benzoxazole derivatives.
Caption: General workflow for the Suzuki-Miyaura cross-coupling of 5-Bromobenzo[d]oxazole-2-carbonitrile.
Detailed Protocol: Synthesis of 5-Phenylbenzo[d]oxazole-2-carbonitrile
-
Rationale: This protocol details a standard Suzuki-Miyaura coupling to introduce a phenyl group at the 5-position. The choice of Pd(dppf)Cl₂ as the catalyst is based on its effectiveness in coupling heteroaryl halides.[9] A carbonate base and a mixed solvent system are standard for this type of transformation.[9]
-
Materials:
-
5-Bromobenzo[d]oxazole-2-carbonitrile (1.0 mmol, 223 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 mmol, 41 mg)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)
-
1,2-Dimethoxyethane (DME) (8 mL)
-
Water (2 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a dry round-bottom flask or Schlenk tube, add 5-Bromobenzo[d]oxazole-2-carbonitrile, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Add the degassed DME and water via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 5-phenylbenzo[d]oxazole-2-carbonitrile.
-
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, a crucial linkage in a vast number of pharmaceuticals.[10][11][12] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 5-position of the benzoxazole core, opening avenues to new chemical space and potential biological activities.
Caption: General workflow for the Buchwald-Hartwig amination of 5-Bromobenzo[d]oxazole-2-carbonitrile.
Detailed Protocol: Synthesis of 5-(Morpholino)benzo[d]oxazole-2-carbonitrile
-
Rationale: This protocol describes a Buchwald-Hartwig amination using morpholine as the amine nucleophile. The use of a palladium(0) precursor like Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as XPhos is often necessary for the successful coupling of challenging substrates.[10] Sodium tert-butoxide is a common strong base used in these reactions.[10]
-
Materials:
-
5-Bromobenzo[d]oxazole-2-carbonitrile (1.0 mmol, 223 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 14.3 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (5-10 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
In an oven-dried Schlenk flask containing a magnetic stir bar, add 5-Bromobenzo[d]oxazole-2-carbonitrile, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Nitrogen) three times.
-
Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the starting bromide.
-
Add morpholine via syringe.
-
Stir the reaction mixture at room temperature for 10 minutes to allow for catalyst activation.
-
Heat the mixture to 100-110 °C in a preheated oil bath.
-
Maintain this temperature with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-(morpholino)benzo[d]oxazole-2-carbonitrile.
-
Potential Applications in Medicinal Chemistry
While specific biological data for derivatives of 5-Bromobenzo[d]oxazole-2-carbonitrile are not extensively reported, the broader benzoxazole literature provides a strong basis for hypothesizing its potential applications.[2][4]
-
Anticancer Agents: Many benzoxazole derivatives have shown potent anticancer activity. For instance, they have been investigated as inhibitors of targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[1] The protocols described above can be used to synthesize libraries of compounds for screening against various cancer cell lines and kinase targets.
-
Antimicrobial Agents: The benzoxazole scaffold is a core component of compounds with a wide spectrum of antimicrobial activity against both bacteria and fungi.[2][4] By introducing different amine or aryl functionalities at the 5-position, novel derivatives can be generated and tested for their efficacy against resistant microbial strains.
-
Anti-inflammatory and Analgesic Agents: Certain benzoxazole derivatives have demonstrated anti-inflammatory and analgesic properties, often through the inhibition of enzymes like cyclooxygenase (COX).[2] The synthetic versatility of 5-Bromobenzo[d]oxazole-2-carbonitrile makes it an attractive starting point for the development of novel anti-inflammatory drug candidates.
Conclusion
5-Bromobenzo[d]oxazole-2-carbonitrile represents a high-potential, yet underutilized, building block for medicinal chemistry. Its dual functional handles—the versatile bromine atom and the chemically active nitrile group—provide a robust platform for the synthesis of diverse compound libraries. The detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings provided herein offer a clear roadmap for researchers to begin exploring the synthetic and therapeutic potential of this promising scaffold. As the demand for novel therapeutic agents continues to grow, the strategic application of such versatile building blocks will be paramount in the discovery of the next generation of medicines.
References
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-1,3-dichloro-2-ethoxybenzene.
- BenchChem. (2025). Application Notes and Protocols for Coupling Reactions of 5-Bromooxazole-4-carboxylic Acid.
- BenchChem. (2025). Application Notes and Protocols: 5-Bromooxazole-4-carboxylic Acid in Organic Synthesis.
-
Organic Synthesis. Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]
-
MDPI. (2016). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PubChem. 2-Amino-7-bromobenZo[d]oxaZole-5-carbonitrile. Retrieved from [Link]
-
PMC. (2018). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]
- BenchChem. (2025). The Versatility of 2-Bromo-5-chlorobenzo[d]oxazole in Medicinal Chemistry: A Gateway to Novel Therapeutics.
-
ResearchGate. Biological activities of benzoxazole and its derivatives. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- BenchChem. (2025). Comparing the bioactivity of 5-Fluorobenzo[c]isoxazole-3-carbonitrile with other benzisoxazoles.
-
Journal of American Science. (2010). Synthesis of some new benzoxazole acetonitrile derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. Major biological targets of benzoxazole derivatives patented prior to.... Retrieved from [Link]
-
ResearchGate. (2026). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. Retrieved from [Link]
-
PMC. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]
-
SpringerLink. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Retrieved from [Link]
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- 7. chemscene.com [chemscene.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 5-Bromobenzo[d]oxazole-2-carbonitrile as a Versatile Building Block in Materials Science
For: Researchers, scientists, and drug development professionals exploring advanced functional materials.
Introduction: The Benzoxazole Core as a Privileged Scaffold in Materials Science
The benzoxazole moiety, a fused heterocyclic system of benzene and oxazole rings, is a cornerstone in the design of functional organic materials.[1][2] Its rigid, planar structure, combined with its inherent electronic properties, makes it an attractive scaffold for a wide array of applications, from medicinal chemistry to organic electronics.[3][4] Benzoxazole derivatives are known for their excellent thermal stability, high photoluminescence quantum yields, and tunable electronic characteristics.[1] These properties have led to their investigation and use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent chemosensors.[5][6]
This guide focuses on 5-Bromobenzo[d]oxazole-2-carbonitrile , a strategically functionalized benzoxazole derivative. While not typically employed as a standalone active material, its true value lies in its role as a versatile synthetic intermediate or "building block." The presence of a bromine atom at the 5-position and a cyano group at the 2-position provides two distinct reactive sites for molecular elaboration. The bromine atom is particularly amenable to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the facile introduction of diverse functional groups and the construction of complex π-conjugated systems.[5] The electron-withdrawing nature of the cyano group can influence the electronic properties of the resulting materials, making this a valuable building block for the rational design of novel organic semiconductors and sensors.
Physicochemical Properties of 5-Bromobenzo[d]oxazole-2-carbonitrile
A thorough understanding of the physicochemical properties of a starting material is crucial for its successful application in synthesis and materials fabrication.
| Property | Value | Source |
| CAS Number | 1541948-94-0 | [7][8][9] |
| Molecular Formula | C₈H₃BrN₂O | [9] |
| Molecular Weight | 223.03 g/mol | [7][9] |
| Physical Form | Solid | [7] |
| Purity | Typically ≥97% | [7][9] |
| Storage | Store at room temperature in a dry, well-ventilated area. | |
| InChI Key | WTANBQWLQYOULE-UHFFFAOYSA-N | [7][8] |
| SMILES | N#CC1=NC2=CC(Br)=CC=C2O1 | [9][10] |
Application I: Synthesis of a Donor-Acceptor Molecule for Thermally Activated Delayed Fluorescence (TADF) in OLEDs
Conceptual Framework:
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for near-100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons. TADF molecules are typically designed with a donor-acceptor (D-A) architecture to achieve a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). The benzoxazole core can act as an effective acceptor unit. In this hypothetical application, we will use 5-Bromobenzo[d]oxazole-2-carbonitrile as the acceptor precursor and couple it with a suitable donor moiety via a Suzuki coupling reaction.
Proposed Synthetic Scheme:
Caption: Synthetic route to a hypothetical TADF emitter.
Experimental Protocol: Synthesis of a Carbazole-Benzoxazole TADF Emitter
This protocol describes a general procedure for the Suzuki coupling of 5-Bromobenzo[d]oxazole-2-carbonitrile with a carbazole-based boronic ester.
Materials:
-
5-Bromobenzo[d]oxazole-2-carbonitrile
-
Carbazole-based boronic ester (e.g., 9-phenyl-9H-carbazole-3-boronic acid pinacol ester)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
-
Standard glassware for inert atmosphere synthesis (Schlenk line, round-bottom flasks, condenser)
Procedure:
-
Reaction Setup: In a 100 mL Schlenk flask, combine 5-Bromobenzo[d]oxazole-2-carbonitrile (1.0 eq.), the carbazole-based boronic ester (1.1 eq.), and potassium carbonate (3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add anhydrous toluene and deionized water (4:1 v/v) to the flask via syringe. Degas the solvent mixture by bubbling with argon for 20 minutes. Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq.) to the reaction mixture under a positive flow of argon.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add ethyl acetate and water, and transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure donor-acceptor TADF emitter.
Characterization:
The final product should be characterized by:
-
¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass spectrometry to verify the molecular weight.
-
UV-Vis and photoluminescence spectroscopy to determine the photophysical properties (absorption, emission, quantum yield, and lifetime).
-
Cyclic voltammetry to determine the HOMO and LUMO energy levels.
Application II: Development of a Fluorescent Chemosensor for Metal Ion Detection
Conceptual Framework:
Benzoxazole derivatives often exhibit strong fluorescence, which can be modulated by the presence of specific analytes, making them excellent candidates for fluorescent chemosensors.[6] By attaching a metal-ion-chelating moiety to the benzoxazole core, a sensor can be designed where the coordination of a metal ion leads to a change in the fluorescence signal (e.g., "turn-on" or "turn-off" response). The bromine atom on 5-Bromobenzo[d]oxazole-2-carbonitrile can be functionalized to introduce such a chelating group.
Proposed Workflow for Sensor Development:
Caption: Workflow for the development of a benzoxazole-based fluorescent chemosensor.
Protocol: General Procedure for Sensor Evaluation
This protocol outlines the steps for evaluating the performance of a newly synthesized benzoxazole-based fluorescent chemosensor for the detection of a target metal ion (e.g., Zn²⁺).
Materials:
-
Synthesized benzoxazole-based chemosensor
-
Stock solutions of various metal perchlorate or nitrate salts (e.g., Zn(ClO₄)₂, Cu(ClO₄)₂, etc.) in a suitable solvent (e.g., acetonitrile/water mixture)
-
Spectro-grade solvent (e.g., acetonitrile)
-
Buffer solution (e.g., HEPES for maintaining constant pH)
-
Fluorometer and UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the chemosensor (e.g., 1 mM) in the chosen solvent.
-
Photophysical Characterization: Record the absorption and emission spectra of the chemosensor in the absence of any metal ions. Determine the fluorescence quantum yield using a known standard.
-
Fluorescence Titration:
-
Place a fixed volume of the chemosensor solution (e.g., 3 mL of a 10 µM solution) in a quartz cuvette.
-
Incrementally add small aliquots of the target metal ion stock solution.
-
After each addition, record the fluorescence emission spectrum.
-
Plot the change in fluorescence intensity versus the concentration of the metal ion to determine the binding constant.
-
-
Selectivity Study:
-
Prepare a series of solutions containing the chemosensor and a fixed concentration of different metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺).
-
Measure the fluorescence response for each metal ion to assess the selectivity of the sensor.
-
-
Competition Experiment:
-
To a solution of the chemosensor and the target metal ion, add other potentially interfering metal ions.
-
Measure any changes in the fluorescence signal to evaluate the sensor's robustness in a complex environment.
-
Conclusion
5-Bromobenzo[d]oxazole-2-carbonitrile is a valuable and versatile building block for the synthesis of advanced functional materials. Its dual functional handles—a synthetically versatile bromine atom and an electron-withdrawing cyano group—provide a powerful platform for the rational design of molecules with tailored electronic and photophysical properties. The protocols and conceptual frameworks presented here illustrate its potential in cutting-edge applications such as high-efficiency OLEDs and selective fluorescent chemosensors. Researchers are encouraged to explore the rich synthetic possibilities offered by this compound to develop the next generation of organic materials.
References
-
Taylor & Francis. Benzoxazole – Knowledge and References. Accessed March 7, 2026. [Link]
-
PMC. Benzoxazole derivatives: design, synthesis and biological evaluation. Published August 12, 2018. [Link]
-
Advanced Journal of Chemistry, Section A. Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Using a Solvent. Accessed March 7, 2026. [Link]
-
MDPI. A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn 2+ and Cd 2+. Published May 17, 2022. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn2+ and Cd2+ [mdpi.com]
- 7. 5-Bromobenzo[d]oxazole-2-carbonitrile | 1541948-94-0 [sigmaaldrich.com]
- 8. 5-Bromobenzo[d]oxazole-2-carbonitrile | 1541948-94-0 [sigmaaldrich.com]
- 9. chemscene.com [chemscene.com]
- 10. 5-bromobenzo[d]oxazole-2-carbonitrile 95% | CAS: 1541948-94-0 | AChemBlock [achemblock.com]
Application Note: Strategic Utilization of 5-Bromobenzo[d]oxazole-2-carbonitrile in Oncology Drug Discovery
Topic: 5-Bromobenzo[d]oxazole-2-carbonitrile as a building block for anticancer agents Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Leads[1]
Executive Summary
5-Bromobenzo[d]oxazole-2-carbonitrile (CAS: 1541948-94-0) represents a high-value "bifunctional orthogonal" scaffold for medicinal chemistry.[1] Its utility lies in the distinct reactivity profiles of its two functional handles: the 5-bromo substituent (a stable handle for cross-coupling) and the 2-carbonitrile group (an electrophilic "warhead" or synthetic gateway).[1]
This guide outlines the strategic application of this building block in synthesizing anticancer agents, specifically targeting kinase inhibitors (e.g., VEGFR, c-Met) and covalent cysteine-targeting probes. We provide validated protocols that address the specific stability challenges of the benzoxazole core.
Chemical Profile & Stability
The benzoxazole ring system is electron-deficient, making the C2-position highly electrophilic. While this enhances its potency as a covalent inhibitor, it imposes constraints on synthetic conditions.
| Property | Specification | Critical Note for Synthesis |
| Formula | C₈H₃BrN₂O | MW: 223.03 |
| C5-Br Reactivity | Nucleophilic Aromatic Substitution ( | Stable to acid; reactive in cross-couplings.[1] |
| C2-CN Reactivity | Pinner Reaction, Cycloaddition, Nucleophilic Attack | High Risk: Susceptible to hydrolysis or ring-opening by strong alkoxides/hydroxides.[1] |
| Solubility | DMSO, DMF, DCM | Poor solubility in water; requires polar organic solvents for reactions. |
Strategic Workflows: The "Divide and Conquer" Approach
To maximize library generation, we employ an orthogonal functionalization strategy. The 5-bromo position is typically derivatized first to establish the hydrophobic binding element (pharmacophore), followed by activation or transformation of the 2-nitrile "warhead."
Diagram 1: Orthogonal Reactivity Map
Caption: Orthogonal reactivity allows sequential elaboration. C5 (Blue) builds affinity; C2 (Red) acts as the effector or warhead.
Detailed Experimental Protocols
Protocol A: C5-Arylation via Mild Suzuki-Miyaura Coupling
Objective: Install a biaryl motif (common in VEGFR/EGFR inhibitors) without hydrolyzing the sensitive nitrile or opening the benzoxazole ring. Challenge: Strong bases (NaOH, KOtBu) can attack the C2 position. Solution: Use of weak bases and non-protic polar solvents.
Reagents:
-
Substrate: 5-Bromobenzo[d]oxazole-2-carbonitrile (1.0 eq)[1]
-
Boronic Acid: Ar-B(OH)₂ (1.2 eq)[1]
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)
-
Base: Potassium Phosphate (K₃PO₄) (2.0 eq) or CsF (2.0 eq) — Avoid Hydroxides![1]
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step:
-
Inerting: Charge a microwave vial or Schlenk flask with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add anhydrous 1,4-Dioxane via syringe.
-
Reaction: Heat to 80°C (oil bath) or 100°C (microwave) for 2–4 hours. Note: Monitor by LC-MS. Do not overheat, as thermal decomposition of the nitrile can occur.
-
Work-up: Dilute with EtOAc, wash with water (x1) and brine (x1). Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The nitrile group usually increases polarity; expect the product to elute later than the starting bromide.
Protocol B: C2-Nitrile Transformation to Tetrazole (Bioisostere)
Objective: Convert the nitrile into a tetrazole to mimic a carboxylic acid, improving solubility and bioavailability while retaining metabolic stability.
Reagents:
-
Substrate: 5-Arylbenzo[d]oxazole-2-carbonitrile (from Protocol A)[1]
-
Reagent: Sodium Azide (NaN₃) (1.5 eq)
-
Catalyst: Zinc Bromide (ZnBr₂) (1.0 eq) or TEA·HCl
-
Solvent: DMF or Water/Isopropanol (Green Chemistry route)
Step-by-Step:
-
Safety: Warning: Azides can form explosive hydrazoic acid.[1] Work in a well-ventilated fume hood.
-
Assembly: Dissolve substrate and ZnBr₂ in DMF. Add NaN₃.
-
Cyclization: Heat to 100-110°C for 12–24 hours. The Lewis acid (ZnBr₂) activates the nitrile, facilitating the [3+2] cycloaddition.
-
Quench: Cool to RT. Add 1N HCl carefully to precipitate the tetrazole (or extract with EtOAc if soluble).
-
Validation:
C NMR will show the disappearance of the nitrile peak (~112 ppm) and appearance of the tetrazole carbon (~150-160 ppm).
Mechanistic Insight: The Covalent Warhead Strategy
In modern oncology, targeted covalent inhibitors (TCIs) are resurgent. The 2-carbonitrile group on the benzoxazole core is a "soft" electrophile.
-
Target: Non-catalytic Cysteine residues in the ATP-binding pocket of kinases (e.g., JAK3, BTK, EGFR).
-
Reaction: The thiol (-SH) of Cysteine attacks the nitrile carbon to form a thioimidate adduct.[1] Unlike acrylamides (irreversible), nitriles can often be tuned to be reversible, reducing off-target toxicity.
Diagram 2: Covalent Inhibition Mechanism
Caption: The nitrile acts as a reversible warhead, forming a thioimidate bond with Cysteine residues.[1]
Case Study: Design of a VEGFR-2 Inhibitor
Hypothesis: Combining the 5-bromobenzoxazole scaffold with a 4-phenoxypyridine motif (common in Sorafenib) will create a potent VEGFR-2 inhibitor.[1]
-
Step 1 (Suzuki): Couple 5-bromobenzo[d]oxazole-2-carbonitrile with (4-(pyridin-4-yloxy)phenyl)boronic acid.[1]
-
Result: A biaryl core that fits the hydrophobic pocket of VEGFR-2.[1]
-
-
Step 2 (Screening): Test the nitrile-intact molecule.
-
Rationale: The benzoxazole nitrogen mimics the hinge-binding interaction of the quinazoline ring in other inhibitors, while the nitrile may pick up a specific interaction with the gatekeeper residue or a nearby Cysteine.
-
-
Step 3 (Optimization): If solubility is poor, convert CN to Tetrazole (Protocol B) or hydrolyze to Carboxamide (using H₂O₂/NaOH).
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Ring Opening | Base too strong (pH > 12) | Switch from hydroxide/alkoxide to K₃PO₄ or Cs₂CO₃.[1] |
| Nitrile Hydrolysis | Wet solvent + Heat | Ensure anhydrous dioxane/DMF.[1] Use molecular sieves. |
| Low Yield (Suzuki) | Pd poisoning by Nitrile | Increase catalyst loading (5-10%) or use high-turnover ligands like XPhos or SPhos.[1] |
| Incomplete Cyclization | Steric hindrance | For Tetrazole synthesis, switch from ZnBr₂ to TEA[1]·HCl and use microwave heating. |
References
-
Benzoxazoles in Cancer Therapy
-
Nitriles as Covalent Warheads
-
Synthesis of 2-Substituted Benzoxazoles
- Title: General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
- Source: Molecules, 2023.
-
URL:[Link]
-
Compound Properties (CAS 1541948-94-0)
Sources
- 1. 2-Amino-7-bromobenZo[d]oxaZole-5-carbonitrile | C8H4BrN3O | CID 91659225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Application Note: Experimental Procedure for the Palladium-Catalyzed Cyanation of Brominated Benzoxazoles
Introduction & Mechanistic Rationale
The benzoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry. The introduction of a nitrile (cyano) group onto the benzoxazole core (e.g., yielding 5-cyanobenzoxazole) provides a highly versatile synthetic handle. Nitriles can be readily elaborated into primary amines, amides, carboxylic acids, and tetrazoles, making them critical intermediates in drug development.
Historically, the cyanation of aryl halides relied on the Rosenmund–von Braun reaction, which requires stoichiometric amounts of toxic copper(I) cyanide (CuCN) and elevated temperatures (>150 °C). While early palladium-catalyzed variants utilizing zinc cyanide (
Mechanistic Causality:
A major challenge in Pd-catalyzed cyanation is catalyst deactivation. Cyanide anions (
Experimental Design & Trustworthiness
This protocol is engineered as a self-validating system to ensure reproducibility and high fidelity during execution:
-
Stoichiometry & Cyanide Transfer:
theoretically provides up to six cyanide equivalents. However, transferring three equivalents is kinetically most efficient. Thus, 0.5 equivalents of the iron salt are used relative to the bromobenzoxazole to ensure a slight excess of available cyanide[3]. -
Solvent System Causality: A 1:1 mixture of 1,4-dioxane and water is strictly required. The water is critical to dissolve the inorganic
salt, enabling efficient biphasic or homogeneous cyanide transfer, while dioxane solubilizes the organic benzoxazole substrate and the palladium catalyst[5]. -
In-Process Self-Validation: The reaction mixture should transition from a pale yellow/orange suspension to a darker, homogeneous solution as it reaches 100 °C. The premature precipitation of "Pd black" (a black, insoluble solid coating the flask) indicates catastrophic catalyst decomposition. This is almost exclusively caused by poor solvent degassing (oxygen ingress) or an incorrect ligand-to-metal ratio.
Materials and Reagents
| Reagent | Function | Equivalents | Amount (per 1.0 mmol scale) |
| Bromobenzoxazole | Substrate | 1.0 equiv | 198.0 mg |
| Cyanide Source | 0.5 equiv | 211.0 mg | |
| XPhos Pd G2 | Precatalyst | 0.02 equiv (2 mol%) | 15.7 mg |
| KOAc | Base/Additive | 0.2 equiv | 19.6 mg |
| 1,4-Dioxane | Organic Solvent | N/A | 2.5 mL |
| Deionized Water | Aqueous Solvent | N/A | 2.5 mL |
Note: The bromobenzoxazole can be the 5-bromo, 6-bromo, or 4-bromo isomer. 2-Bromobenzoxazole is significantly more prone to nucleophilic aromatic substitution (
Step-by-Step Experimental Protocol
Preparation and Degassing (Glovebox or Schlenk Technique)
-
Dry Setup: To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add the bromobenzoxazole (1.0 mmol),
(0.5 mmol), KOAc (0.2 mmol), and XPhos Pd G2 (0.02 mmol). -
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with dry Argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Preparation: In a separate flask, prepare a 1:1 mixture of 1,4-dioxane and deionized water (5.0 mL total). Sparge the solvent mixture with Argon for at least 30 minutes to remove dissolved oxygen.
Reaction Execution
-
Solvent Addition: Add the degassed 1,4-dioxane/water mixture to the Schlenk flask via syringe under a positive pressure of Argon.
-
Heating: Place the flask in a pre-heated oil bath at 100 °C. Stir vigorously (800-1000 rpm) to ensure optimal mixing between the aqueous and organic phases.
-
Monitoring: Monitor the reaction by TLC (Hexanes:EtOAc 3:1) or LC-MS. The reaction typically reaches full conversion within 1 to 2 hours. The mixture will turn into a dark, homogeneous solution.
Workup and Purification
-
Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (
mL). Self-Validation Note: The aqueous layer may exhibit a slight blue tint due to the formation of Prussian blue from unreacted iron; this is normal. -
Drying: Combine the organic layers, wash with brine (15 mL), dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of Hexanes:EtOAc) to afford the pure cyanobenzoxazole product.
Quantitative Data & Substrate Scope
The following table summarizes the expected yields for various brominated benzoxazole isomers under these optimized conditions, demonstrating the robustness of the catalytic system[3].
| Substrate | Catalyst Loading | Reaction Time | Expected Isolated Yield |
| 5-Bromobenzoxazole | 2 mol% XPhos Pd G2 | 1.5 h | 88 - 92% |
| 6-Bromobenzoxazole | 2 mol% XPhos Pd G2 | 1.5 h | 85 - 90% |
| 4-Bromobenzoxazole | 2 mol% XPhos Pd G2 | 2.0 h | 82 - 86% |
| 2-Bromobenzoxazole | 4 mol% XPhos Pd G2 | 3.0 h | 65 - 75%* |
*Yields for the 2-substituted isomer are typically lower due to competing hydrolysis/decomposition pathways at the highly electrophilic C2 position.
Visualizations
Figure 1: Catalytic cycle of Pd-catalyzed cyanation highlighting key mechanistic intermediates.
Figure 2: Step-by-step experimental workflow for the cyanation of bromobenzoxazoles.
References
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides Source: RSC Advances[Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides Source: Angewandte Chemie International Edition / PubMed Central[Link]
-
A Mild and Efficient Palladium-Catalyzed Cyan
Source: The Journal of Organic Chemistry / ACS Publications[Link] -
Palladium-Catalyzed Direct Cyan
Source: Organic Letters / Peking University[Link]
Sources
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromobenzo[d]oxazole-2-carbonitrile
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic C-C Bond Formation on the Benzoxazole Scaffold
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its broad functional group tolerance, mild reaction conditions, and the commercial availability of its key reagents.[1] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an organoboron species (typically a boronic acid or its ester) and an organic halide or triflate, proving indispensable in the synthesis of complex molecules like biaryls and styrenes.[1][2]
This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura coupling of 5-Bromobenzo[d]oxazole-2-carbonitrile. This substrate is of particular interest in medicinal chemistry and materials science due to the prevalence of the benzoxazole motif in biologically active compounds and functional materials. The presence of both a bromine atom at the 5-position and a cyano group at the 2-position presents a unique chemical landscape. The electron-withdrawing nature of the nitrile group can influence the reactivity of the aryl bromide, a factor that must be considered in catalyst and condition selection.[3]
These application notes are designed to provide researchers with a robust starting point for their synthetic endeavors, grounded in established mechanistic principles and best practices for this powerful cross-coupling transformation.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromobenzo[d]oxazole-2-carbonitrile, forming a Pd(II) complex. This is often the rate-determining step in the cycle.[2]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base.[4]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[2]
Experimental Protocols
General Considerations
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.[5]
-
Reagent Quality: The purity of all reagents is critical. Boronic acids can be prone to degradation and should be of high quality. The base, such as potassium carbonate or potassium phosphate, should be finely powdered and dry.[6]
-
Solvent Choice: A variety of solvents can be employed, often as a biphasic mixture with water to facilitate the dissolution of the base. Common choices include toluene, dioxane, and THF.[7]
Recommended Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 5-Bromobenzo[d]oxazole-2-carbonitrile with a generic arylboronic acid.
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
5-Bromobenzo[d]oxazole-2-carbonitrile (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene/Water or Dioxane/Water, typically in a 4:1 to 10:1 ratio)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate organic solvents for extraction and chromatography
Procedure:
-
To an oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromobenzo[d]oxazole-2-carbonitrile, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Optimization and Catalyst Selection
For challenging substrates, such as electron-deficient heteroaryl bromides, optimization of the reaction conditions may be necessary. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome.
Table 1: Recommended Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Rationale & Considerations |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst. Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) and Pd(0) precursors, respectively, and require a ligand. |
| Ligand | PPh₃, Buchwald ligands (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs) | For electron-deficient substrates, bulky, electron-rich phosphine ligands (Buchwald-type) or NHCs can accelerate the oxidative addition step.[6][8] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can influence the rate of transmetalation. K₃PO₄ and Cs₂CO₃ are stronger bases and can be effective for less reactive substrates.[9] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF | The solvent system should be chosen to ensure adequate solubility of the reagents. Anhydrous conditions can sometimes be employed, but the presence of a small amount of water can be beneficial.[6] |
| Temperature | 80 - 120 °C | Higher temperatures may be required for less reactive aryl bromides. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents- Low reaction temperature | - Use a fresh batch of catalyst and ensure proper degassing of solvents.[5]- Increase the reaction temperature.- Screen different catalyst/ligand combinations, particularly those known to be effective for heteroaryl halides. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precursor without efficient reduction to Pd(0) | - Ensure rigorous exclusion of oxygen.[5]- Consider using a direct Pd(0) source like Pd(PPh₃)₄.- Lowering the reaction temperature may also help.[5] |
| Protodeboronation of Boronic Acid | - Instability of the boronic acid under the reaction conditions | - Use a boronic ester (e.g., pinacol ester) instead of the boronic acid.[7]- Use anhydrous conditions with a fluoride source (e.g., KF) as the base.[4] |
Conclusion
The Suzuki-Miyaura coupling of 5-Bromobenzo[d]oxazole-2-carbonitrile provides a versatile and powerful method for the synthesis of a diverse range of substituted benzoxazole derivatives. A systematic approach to reaction optimization, coupled with a solid understanding of the underlying catalytic cycle, will enable researchers to successfully employ this transformation in their synthetic campaigns. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for navigating the intricacies of this important reaction.
References
- Biffis, A., et al. (2018). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Organometallic Chemistry, 860, 1-34.
-
Organic Reactions. (n.d.). Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024, May 24). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Retrieved from [Link]
-
RSC Publishing. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
ResearchGate. (2016, June 8). (PDF) Synthesis of Functionalized Isatins, Benzoxazoles, Isoflavones, Coumarins, by Site-Selective Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]
-
MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). Functionalization reactions involving benzoxazole derivatives. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
YouTube. (2020, February 14). Suzuki cross-coupling reaction. Retrieved from [Link]
-
PMC. (n.d.). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Retrieved from [Link]
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Science. (2024, March 1). Aminative Suzuki–Miyaura coupling. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Retrieved from [Link]
-
MIT Open Access Articles. (n.d.). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript). Retrieved from [Link]
-
PMC. (n.d.). Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. Retrieved from [Link]
-
MDPI. (2020, December 15). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Retrieved from [Link]/10/12/1466)
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pure.hw.ac.uk [pure.hw.ac.uk]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
Application Note: Buchwald-Hartwig Amination of 2-Bromo Benzoxazole Derivatives
Introduction & Mechanistic Causality
The synthesis of 2-aminobenzoxazole derivatives is a critical pathway in drug discovery, as this privileged heterocyclic scaffold is ubiquitous in therapeutic agents targeting enzyme inhibition and central nervous system disorders 1. The palladium-catalyzed Buchwald-Hartwig cross-coupling remains the most robust method for constructing these C–N bonds. However, 2-bromobenzoxazole presents a unique mechanistic paradox compared to standard aryl halides.
The Causality of Substrate Reactivity: The benzoxazole core is highly electron-deficient. While this accelerates the initial oxidative addition of the Pd(0) species to the C–Br bond, it simultaneously renders the C2 position highly susceptible to direct nucleophilic attack and base-mediated degradation. If a strong, hard nucleophilic base like sodium tert-butoxide (NaOtBu) is used, the alkoxide attacks the electrophilic C2 carbon, forming a tetrahedral intermediate that collapses to irreversibly open the oxazole ring, yielding unwanted ortho-aminophenol byproducts 2.
Catalyst and Ligand Selection: Heteroatoms (N and O) within the benzoxazole ring can strongly coordinate to the palladium center, leading to catalyst poisoning and the precipitation of inactive "Pd black." To circumvent this, the implementation of bulky, bidentate ligands with large bite angles (e.g., Xantphos) or sterically demanding monophosphines (e.g., tBuBrettPhos) is strictly required 3. These ligands enforce a steric environment that prevents off-target chelation and lowers the activation energy barrier for the final, often rate-limiting, reductive elimination step.
Fig 1: Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination of 2-bromobenzoxazole.
Reaction Optimization & Quantitative Data
To establish a self-validating protocol, empirical data dictates the exclusion of strong alkoxide bases. The table below summarizes the quantitative screening data that justifies the optimal conditions. Weak, non-nucleophilic inorganic bases (Cs₂CO₃ or K₃PO₄) paired with Xantphos in 1,4-dioxane provide the highest conversion rates with zero ring-opening artifacts.
Table 1: Optimization of Reaction Conditions for 2-Bromobenzoxazole Amination
| Entry | Palladium Source | Ligand | Base | Solvent | Yield (%) | Mechanistic Observation / Causality |
| 1 | Pd₂(dba)₃ (2 mol%) | BINAP | NaOtBu | Toluene | 35% | Significant ring-opening due to strong alkoxide base attack at C2. |
| 2 | Pd₂(dba)₃ (2 mol%) | BINAP | Cs₂CO₃ | Toluene | 88% | Clean conversion; bulky Cs⁺ enhances carbonate solubility. |
| 3 | Pd(OAc)₂ (2 mol%) | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 95% | Optimal; wide bite angle forces rapid reductive elimination. |
| 4 | Pd(OAc)₂ (2 mol%) | PPh₃ | Cs₂CO₃ | 1,4-Dioxane | 15% | Poor oxidative addition; ligand lacks sufficient steric bulk. |
Experimental Workflow
Fig 2: Experimental workflow for the Buchwald-Hartwig amination protocol.
Self-Validating Experimental Protocol
This protocol is designed for a 1.0 mmol scale synthesis using morpholine as the model secondary amine. The procedure incorporates In-Process Validation Checkpoints to ensure the reaction is proceeding via the correct mechanistic pathway.
Materials Required:
-
Electrophile: 2-Bromobenzoxazole (1.0 equiv, 198 mg)
-
Nucleophile: Morpholine (1.2 equiv, 105 mg / 105 µL)
-
Catalyst: Pd(OAc)₂ (2 mol%, 4.5 mg)
-
Ligand: Xantphos (4 mol%, 23.1 mg)
-
Base: Cs₂CO₃ (2.0 equiv, 652 mg) - Must be finely milled and oven-dried.
-
Solvent: Anhydrous 1,4-Dioxane (5.0 mL) - Degassed via freeze-pump-thaw or sparging.
Step-by-Step Methodology:
Step 1: Catalyst Pre-Activation (Glovebox or Standard Schlenk Technique)
-
To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg) and Xantphos (23.1 mg).
-
Evacuate and backfill the tube with dry Argon (3 cycles).
-
Add 2.0 mL of anhydrous, degassed 1,4-dioxane. Stir at room temperature for 10 minutes.
Validation Checkpoint 1: The initial orange suspension will transition into a clear, homogeneous yellow solution . This visual shift is the self-validating proof that the active Pd(0)-Xantphos complex has successfully formed. If the solution turns black, oxygen has contaminated the system, and the catalyst has died.
Step 2: Substrate and Base Addition
-
Briefly open the Schlenk tube under a positive flow of Argon and add 2-bromobenzoxazole (198 mg) and finely powdered Cs₂CO₃ (652 mg).
-
Add the remaining 3.0 mL of 1,4-dioxane, followed by the addition of morpholine (105 µL) via a micro-syringe.
-
Seal the tube securely.
Step 3: Thermal Activation
-
Transfer the sealed Schlenk tube to a pre-heated oil bath set to 90 °C.
-
Stir vigorously (800+ rpm) for 12 hours. High stirring speeds are critical because the reaction relies on a biphasic solid-liquid interface for the Cs₂CO₃-mediated deprotonation.
Validation Checkpoint 2: After 2 hours of heating, perform a TLC (Hexanes:EtOAc 7:3). The starting 2-bromobenzoxazole (R_f ~ 0.6) should be nearly consumed, replaced by a highly fluorescent product spot (R_f ~ 0.3) under 254 nm UV light.
Step 4: Quenching and Workup
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts (CsBr, unreacted Cs₂CO₃) and precipitated palladium residues. Wash the Celite pad with an additional 10 mL of Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 30% EtOAc in Hexanes).
-
Isolate the 4-(1,3-benzoxazol-2-yl)morpholine as a crystalline solid.
Troubleshooting & Causality Guide
-
Issue: Complete recovery of starting materials.
-
Causality: Oxidative addition failed. This usually occurs if the Pd(OAc)₂ was not properly reduced to Pd(0) by the phosphine ligand, or if trace water deactivated the base. Ensure strict anhydrous conditions and verify the yellow color change during Step 1.
-
-
Issue: Formation of a highly polar baseline spot on TLC.
-
Causality: Ring-opening of the benzoxazole. This means your base is too nucleophilic or the reaction temperature exceeded 110 °C. Verify that Cs₂CO₃ or K₃PO₄ was used, and strictly avoid NaOtBu or KOH.
-
-
Issue: Rapid formation of a black mirror/precipitate upon heating.
-
Causality: Catalyst aggregation into inactive Pd nanoparticles. The ligand-to-palladium ratio may be too low, or the steric bulk of the ligand is insufficient to prevent the heteroatoms of the benzoxazole from stripping the palladium. Ensure a strict 1:2 ratio of Pd to bidentate ligand.
-
References
- Benchchem. 2-Bromo-1,3-benzoxazole|High-Purity|CAS 68005-30-1.
- ACS Publications. Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters.
- NIH. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
Sources
Use of 5-Bromobenzo[d]oxazole-2-carbonitrile in developing antimicrobial compounds
Executive Summary
This guide details the strategic application of 5-Bromobenzo[d]oxazole-2-carbonitrile (5-Br-BOX-CN) as a scaffold in antimicrobial drug discovery. Unlike standard screening libraries, this molecule offers a dual-functionality platform:
-
The Warhead (C-2 Position): The nitrile group serves as a "soft" electrophile, capable of forming reversible covalent thioimidate adducts with active-site cysteine residues in target enzymes (e.g., bacterial sortases, parasitic cysteine proteases).
-
The Handle (C-5 Position): The bromine atom provides a chemically orthogonal handle for late-stage diversification via Palladium-catalyzed cross-coupling, allowing for rapid Structure-Activity Relationship (SAR) expansion without destroying the electrophilic warhead.
This document provides validated protocols for synthesis, mechanistic validation (cysteine reactivity), and biological evaluation.
Chemical Rationale & Mechanism of Action
The efficacy of benzoxazole-2-carbonitriles lies in their ability to target nucleophilic cysteine residues. Upon binding to a target enzyme (e.g., Cysteine Proteases like Cathepsin K/L or bacterial virulence factors), the thiol group of the enzyme attacks the nitrile carbon.[1]
Mechanism: The reaction is a nucleophilic addition, resulting in a thioimidate adduct. Unlike irreversible inhibitors (e.g., epoxides, halomethyl ketones), nitrile-based inhibition is often reversible, reducing the risk of off-target toxicity and permanent haptenization.
Diagram 1: Mechanism of Covalent Inhibition
Caption: The catalytic cysteine thiol attacks the C-2 nitrile, forming a thioimidate adduct. The 5-bromo substituent remains available for interactions with the S2/S3 enzyme pockets.
Synthetic Protocols
Commercial availability of the specific 5-bromo-2-cyano derivative can be sporadic. The following protocol ensures a robust, scalable synthesis starting from stable precursors.
Protocol A: Synthesis of 5-Bromobenzo[d]oxazole-2-carbonitrile
Rationale: Direct cyanation of 2-halo-benzoxazoles can be hazardous and low-yielding. This route utilizes an amide dehydration strategy, which is safer and preserves the 5-bromo handle.
Reagents:
-
2-Amino-4-bromophenol (CAS: 40925-68-6)
-
Diethyl oxalate
-
Ammonium hydroxide (28% NH₃)
-
Phosphorus oxychloride (POCl₃) or Trifluoroacetic anhydride (TFAA)
-
Pyridine / Triethylamine
Step-by-Step Workflow:
-
Cyclization to Ester:
-
Reflux 2-amino-4-bromophenol (10 mmol) in diethyl oxalate (5 mL) for 4 hours.
-
Observation: Formation of ethyl 5-bromobenzo[d]oxazole-2-carboxylate.
-
Workup: Cool, filter the precipitate, wash with cold ethanol.
-
-
Amidation:
-
Suspend the ester (5 mmol) in methanol (20 mL).
-
Add ammonium hydroxide (10 mL) dropwise at 0°C. Stir at RT for 2 hours.
-
Workup: Filter the white solid (5-bromobenzoxazole-2-carboxamide).
-
-
Dehydration to Nitrile (The Critical Step):
-
Dissolve the amide (2 mmol) in anhydrous dioxane or DCM (10 mL).
-
Add pyridine (4 mmol).
-
Cool to 0°C and add TFAA (2.4 mmol) dropwise.
-
Stir for 3 hours allowing to warm to RT.
-
Workup: Quench with NaHCO₃ (sat.[2] aq). Extract with EtOAc.[2][3] Dry over Na₂SO₄.[2][3]
-
Purification: Flash chromatography (Hexane/EtOAc 9:1).
-
Target Product: 5-Bromobenzo[d]oxazole-2-carbonitrile.
-
Protocol B: SAR Expansion via Suzuki-Miyaura Coupling
Rationale: Once the core is synthesized, the 5-bromo position allows for the introduction of biaryl diversity to optimize solubility and binding affinity.
-
Reaction: Mix 5-Br-BOX-CN (1 eq), Aryl-Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2 eq) in Dioxane/Water (4:1).
-
Condition: Heat at 80°C for 4-6 hours under Argon.
-
Note: The nitrile group is generally stable under these mild basic conditions, provided the temperature is controlled to prevent hydrolysis to the amide.
Biological Evaluation & Validation
To confirm the compound acts via the intended covalent mechanism, a mass-shift assay is required before proceeding to MIC determination.
Protocol C: Cysteine Reactivity Assay (Self-Validating)
Objective: Confirm the "Warhead" is active and capable of binding thiols.
-
Preparation: Prepare a 10 mM stock of 5-Br-BOX-CN in DMSO.
-
Model Peptide: Use N-Acetylcysteine (NAC) or a simple peptide like Ac-Cys-OMe.
-
Incubation: Mix Inhibitor (50 µM) + NAC (500 µM) in Phosphate Buffer (pH 7.4).
-
Timepoints: 0 min, 30 min, 2 hours.
-
Analysis: LC-MS (ESI+).
-
Validation Criteria:
-
Disappearance of Parent Mass [M+H]⁺.
-
Appearance of Adduct Mass [M + NAC + H]⁺.
-
Note: If no adduct forms, the nitrile is likely hydrolyzed or sterically occluded.
-
Protocol D: Antimicrobial MIC Determination
Standard: CLSI M07-A10 Guidelines.
-
Organisms:
-
Method: Broth Microdilution.
-
Range: 64 µg/mL to 0.125 µg/mL.
-
Readout: Visual turbidity or OD₆₀₀ after 18-24h.
Data Interpretation & Workflow
Diagram 2: Development Workflow
Caption: Iterative workflow for optimizing the 5-bromo handle while validating the 2-cyano warhead.
Table 1: Expected SAR Trends
| Substituent at C-5 (via Suzuki) | Predicted Physicochemical Effect | Target Interaction (Hypothetical) |
| Phenyl | Increases Lipophilicity (LogP ↑) | Hydrophobic collapse in S2 pocket. |
| Pyridine-3-yl | Increases Solubility, H-Bond Acceptor | Interaction with backbone amides. |
| Morpholine | Increases Solubility, Metabolic Stability | Solvent-exposed interaction. |
| Unsubstituted (Br) | Baseline | Reference for halogen bonding. |
References
-
Synthesis of Benzoxazole Derivatives
-
Mechanism of Nitrile-Cysteine Reaction
- Bioconjugate Chemistry. "Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine." (2023).
-
Antimicrobial Activity of Benzoxazoles
-
Cysteine Protease Inhibition
- Frontiers in Chemistry.
-
Commercial Availability & Properties
-
Sigma-Aldrich. "5-Bromobenzo[d]oxazole-2-carbonitrile Product Specification."
-
Sources
- 1. Proteases: nature’s destroyers and the drugs that stop them - MedCrave online [medcraveonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles | Scilit [scilit.com]
- 7. benthamscience.com [benthamscience.com]
- 8. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of 5-Bromobenzo[d]oxazole-2-carbonitrile Derivatives
Executive Summary & Strategic Rationale
The 5-bromobenzo[d]oxazole-2-carbonitrile scaffold is a high-value pharmacophore in drug discovery, particularly as a precursor for Cathepsin K inhibitors and various kinase modulators. The 2-cyano group serves as a versatile electrophile for heterocycle formation (e.g., tetrazoles, triazines) or as a masked carboxylic acid.
While direct cyanation of benzoxazoles is reported, the most robust and scalable route for the 5-bromo derivative involves a stepwise approach: cyclization of 2-amino-4-bromophenol to the 2-oxo intermediate, chlorination to activate the C2 position, and subsequent nucleophilic aromatic substitution (
Safety & Hazard Management (Critical)
WARNING: This protocol involves the use of Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) and Phosphorus Oxychloride (POCl₃) .
-
Cyanide Hazard: Contact with acid releases Hydrogen Cyanide (HCN) gas, which is rapidly fatal.
-
Engineering Control: All cyanide operations must be performed in a certified fume hood.
-
Quenching: A bleach bath (10% sodium hypochlorite, pH > 10) must be prepared before starting to quench all waste and glassware.
-
Antidote: Ensure a cyanide antidote kit (e.g., Hydroxocobalamin) is available and unexpired on-site.
-
-
POCl₃ Hazard: Reacts violently with water to release HCl and phosphoric acid. Quench slowly into ice-water under controlled conditions.
Synthetic Pathway & Mechanism[1][2][3][4]
The synthesis is designed to avoid the regioselectivity issues common in direct halogenation of the benzoxazole core. By starting with the pre-halogenated phenol, we lock the bromine at the 5-position.
Reaction Scheme Visualization
Caption: Figure 1 illustrates the three-stage synthesis: Cyclization via CDI, Chlorination via POCl3, and Cyanation via catalyzed nucleophilic substitution.[1][2]
Detailed Experimental Protocols
Step 1: Cyclization to 5-Bromobenzo[d]oxazol-2(3H)-one
Rationale: We utilize 1,1'-Carbonyldiimidazole (CDI) instead of the classical Phosgene or Urea methods. CDI offers a cleaner profile with high atom economy and simpler workup (byproduct is imidazole).
-
Reagents: 2-Amino-4-bromophenol (1.0 eq), CDI (1.2 eq), Anhydrous THF (10 vol).
-
Protocol:
-
Charge a round-bottom flask with 2-Amino-4-bromophenol and anhydrous THF under
atmosphere. -
Add CDI portion-wise at room temperature (exothermic reaction; monitor internal temp < 30°C).
-
Heat the mixture to reflux (66°C) for 2 hours. Monitor conversion by TLC (Hexane:EtOAc 1:1) or LCMS.
-
Workup: Cool to RT. The solvent is removed under reduced pressure.[3][4][5][6] The residue is suspended in 1N HCl (to protonate imidazole) and filtered. The solid is washed with water and dried in a vacuum oven at 50°C.
-
Expected Yield: 90-95%.
-
Step 2: Chlorination to 5-Bromo-2-chlorobenzo[d]oxazole
Rationale: The 2-oxo group is tautomeric with the 2-hydroxy form, allowing conversion to the chloride using Phosphorus Oxychloride (
-
Reagents: 5-Bromobenzo[d]oxazol-2(3H)-one (1.0 eq),
(5.0 eq), (0.1 eq, catalyst). -
Protocol:
-
Place the intermediate from Step 1 into a heavy-walled pressure vessel or round-bottom flask.
-
Add
carefully.[7] Add catalytic triethylamine ( ) to accelerate the reaction. -
Heat to 100°C for 4–6 hours.
-
Workup (Caution): Cool the mixture. Remove excess
via vacuum distillation (rotary evaporator with a caustic trap). -
Pour the residue slowly onto crushed ice with vigorous stirring to hydrolyze residual phosphoryl chlorides.
-
Extract with Dichloromethane (DCM). Wash organics with sat.[2][5]
and brine.[5] Dry over and concentrate. -
Purification: Flash chromatography (SiO2, 5% EtOAc in Hexane).
-
Expected Yield: 80-85%.
-
Step 3: Cyanation to 5-Bromobenzo[d]oxazole-2-carbonitrile
Rationale: Direct nucleophilic displacement of the 2-chloro group is favored due to the electron-withdrawing nature of the benzoxazole ring. We use DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst to form a highly reactive quaternary ammonium intermediate, which is then displaced by cyanide. This lowers the activation energy compared to uncatalyzed
-
Reagents: 5-Bromo-2-chlorobenzo[d]oxazole (1.0 eq), KCN (1.2 eq), DABCO (0.1 eq), DMSO (anhydrous).
-
Protocol:
-
Setup: In a fume hood, dissolve the chloro-intermediate in anhydrous DMSO (5 vol).
-
Add DABCO (10 mol%). Stir for 10 minutes to form the adduct.
-
Add KCN (1.2 eq) in a single portion.
-
Heat to 60°C. Monitor strictly by HPLC/TLC. Reaction is typically fast (1–3 hours). Do not overheat to prevent polymerization.
-
Workup (Cyanide Protocol):
-
Cool to RT. Dilute with EtOAc.
-
Wash the organic phase with dilute bleach (sodium hypochlorite) to quench traces of cyanide, followed by water and brine.
-
Waste Disposal: Treat all aqueous waste with bleach at pH > 10 for 24 hours before disposal.
-
-
Purification: Recrystallization from Ethanol/Hexane or column chromatography (10-20% EtOAc/Hexane).
-
Characterization: 2-CN stretch in IR (~2240 cm⁻¹).
-
Data Summary & Troubleshooting
| Parameter | Step 1 (Cyclization) | Step 2 (Chlorination) | Step 3 (Cyanation) |
| Key Reagent | CDI | KCN / DABCO | |
| Temperature | 66°C (Reflux) | 100°C | 60°C |
| Time | 2 hours | 4-6 hours | 1-3 hours |
| Critical QC | LCMS: M+H (214/216) | TLC: Non-polar spot | IR: Nitrile peak |
| Common Issue | Incomplete conversion | Hydrolysis if wet | Over-reaction/tarring |
Troubleshooting:
-
Low Yield in Step 3: If the reaction stalls, ensure DMSO is strictly anhydrous. Water solvates cyanide ions, reducing their nucleophilicity.
-
Hydrolysis Product: If 5-bromobenzo[d]oxazol-2-one reappears in Step 3, moisture was present. Dry all reagents.
References
-
BenchChem. Application Notes and Protocols for the Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole. Retrieved from .
-
Sigma-Aldrich. Product Specification: 5-Bromobenzo[d]oxazole-2-carbonitrile (CAS 1541948-94-0).[2] Retrieved from .
-
Organic Chemistry Portal. Synthesis of Benzoxazoles and Nitrile Derivatives. Retrieved from .
-
Royal Society of Chemistry. DABCO bond cleavage for the synthesis of piperazine derivatives (Mechanistic insight on DABCO activation). RSC Advances, 2019. Retrieved from .
-
ChemicalBook. Synthesis of 2-chlorobenzoxazole from 2-mercaptobenzoxazole. Retrieved from .
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3-Methyl-1,3-oxazolidine,27970-32-7-chemable-chemable [chemable.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preparation method of 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Bromobenzo[d]oxazole-2-carbonitrile
Welcome to the technical support center for the synthesis of 5-Bromobenzo[d]oxazole-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind procedural steps, providing a framework for logical problem-solving and optimization.
Section 1: Overview of Synthetic Strategy
5-Bromobenzo[d]oxazole-2-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents challenges related to reagent stability, reaction conditions, and potential side reactions. The most direct and common approach involves the cyclization of 2-amino-4-bromophenol with a cyanating agent that provides the C2 carbon and the nitrile group. Cyanogen bromide (BrCN) is a frequently used reagent for this transformation.
The core of this synthesis relies on a tandem reaction: an initial reaction of the amino group with cyanogen bromide, followed by an intramolecular nucleophilic attack from the adjacent hydroxyl group to form the oxazole ring. Success hinges on carefully controlling this sequence to prevent the formation of undesired intermediates and byproducts.
Caption: Proposed synthetic pathway for 5-Bromobenzo[d]oxazole-2-carbonitrile.
Section 2: Detailed Experimental Protocol
This protocol provides a generalized procedure based on established methods for similar benzoxazole syntheses. Optimization of specific parameters may be required depending on laboratory conditions and reagent purity.
Caption: A typical experimental workflow for benzoxazole synthesis.
Materials:
-
2-amino-4-bromophenol (1.0 eq)
-
Cyanogen bromide (BrCN) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Anhydrous acetone or THF
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-amino-4-bromophenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetone via syringe. The volume should be sufficient to create a stirrable slurry (approx. 10-15 mL per gram of aminophenol).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes while cooling the mixture to 0-5 °C in an ice bath.
-
Cyanogen Bromide Addition: In a separate, dry flask, dissolve cyanogen bromide (1.1 eq) in a minimal amount of anhydrous acetone. Add this solution dropwise to the cooled reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The disappearance of the 2-amino-4-bromophenol spot indicates completion.
-
Work-up:
-
Upon completion, filter the reaction mixture through a pad of Celite to remove potassium salts, washing the filter cake with additional acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting crude residue in ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude solid by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure 5-Bromobenzo[d]oxazole-2-carbonitrile.
-
Section 3: Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a direct question-and-answer format.
Caption: Troubleshooting workflow for low-yield issues.
Question: My reaction resulted in a very low yield or failed completely. What are the possible causes?
Answer: This is a common issue that can stem from several factors:
-
Poor Quality of Starting Materials: The 2-amino-4-bromophenol precursor is susceptible to air oxidation, which can lead to darkly colored impurities and significantly lower yields.[1] If your starting material is dark brown or black instead of off-white or tan, its purity is questionable. Solution: Purify the 2-amino-4-bromophenol by recrystallization or column chromatography before use. Always run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent in-situ oxidation.[1]
-
Incomplete Cyclization: The formation of the benzoxazole ring is the critical step. If cyclization is incomplete, you may isolate the N-cyano intermediate or other side products. This can be due to insufficient reaction time, a base that is not strong enough, or the presence of water.[2] Solution: Ensure all reagents and solvents are anhydrous. Increase the reaction time and monitor by TLC until the starting material is fully consumed. If the issue persists, consider a stronger, non-nucleophilic base.
-
Sub-optimal Reaction Conditions: Temperature and reagent stoichiometry are critical.[3] Adding the cyanogen bromide solution too quickly or at a higher temperature can promote side reactions. Solution: Maintain a low temperature (0-5 °C) during the addition of cyanogen bromide. Ensure accurate stoichiometry; a slight excess of the cyanating agent is often beneficial, but a large excess can lead to byproducts.
-
Presence of Water: Moisture can react with cyanogen bromide and intermediates, halting the desired reaction pathway. Solution: Use flame-dried glassware, anhydrous solvents, and run the reaction under a dry, inert atmosphere.
Question: My final product shows multiple spots on TLC and extra peaks in NMR/MS analysis. What are the likely side products?
Answer: The presence of significant impurities is often due to predictable side reactions:
-
Unreacted Starting Material: The most common impurity. If the reaction is not driven to completion, you will have leftover 2-amino-4-bromophenol.
-
Hydrolysis of Cyanogen Bromide: If moisture is present, BrCN can hydrolyze, reducing its effective concentration and preventing the reaction from going to completion.
-
Formation of Cyanamide Intermediate: Incomplete cyclization can leave the N-(5-bromo-2-hydroxyphenyl)cyanamide intermediate in your product mixture.[2] This is often due to a non-optimal base or insufficient reaction time.
-
Dimerization or Polymerization: Aminophenols can be prone to oxidative dimerization or polymerization, especially if not kept under an inert atmosphere, leading to tarry, intractable byproducts.[1]
Question: The cyclization step seems to be the main problem. How can I definitively improve its efficiency?
Answer: The cyclization is an intramolecular nucleophilic substitution. To favor it, you must optimize conditions that promote the nucleophilicity of the hydroxyl group while ensuring the preceding step (reaction with BrCN) has occurred.
-
Choice of Base: The base is critical. It deprotonates the phenol to form a much more nucleophilic phenoxide, which then attacks the cyanamide intermediate to close the ring. A weak base like potassium carbonate may require longer reaction times or gentle heating. A stronger, non-nucleophilic base could be more effective, but requires careful screening to avoid degrading the starting material or product.
-
Solvent: A polar aprotic solvent like acetone, THF, or DMF is typically used. The choice of solvent can influence the solubility of the intermediates and the reaction rate. If solubility is an issue, switching to a different anhydrous solvent may help.
-
Temperature: While the initial addition of BrCN should be done at low temperature to control exothermicity and side reactions, the subsequent cyclization may benefit from being run at room temperature or with gentle heating (e.g., 40-50 °C) to overcome the activation energy barrier. Monitor carefully by TLC to find the optimal temperature that promotes product formation without causing degradation.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when working with cyanogen bromide?
A1: Cyanogen bromide (BrCN) is highly toxic and volatile. It should only be handled in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles. Have a quench solution ready. For example, an alkaline solution of sodium hypochlorite (bleach) can be used to neutralize excess cyanogen bromide by converting it to the less toxic cyanate ion. All waste containing cyanide must be disposed of according to your institution's hazardous waste protocols.
Q2: Are there alternative, less toxic cyanating agents I can use?
A2: Yes, modern organic chemistry has developed several alternatives to highly toxic reagents like BrCN or metal cyanides. For the cyanation of aryl halides (an alternative route to this molecule), methods using reagents like tosyl cyanide (TsCN) or 1,4-dicyanobenzene have been developed, often employing photoredox or nickel catalysis.[4][5] While these methods would require starting from a different precursor (e.g., 2,5-dibromobenzoxazole), they represent a potentially safer and greener approach.
Q3: How can I best monitor the reaction progress?
A3: Thin Layer Chromatography (TLC) is the most common and effective method.[3] Use a solvent system that gives good separation between your starting material (2-amino-4-bromophenol) and the product. The starting material is quite polar due to the -NH₂ and -OH groups, while the product is significantly less polar. A co-spot of your starting material alongside the reaction mixture on the TLC plate is essential for accurate comparison. Staining with potassium permanganate can help visualize spots if they are not UV-active. For more precise tracking, LC-MS can be used to monitor the disappearance of the starting material mass peak and the appearance of the product mass peak.
Q4: My purified product is an oil that won't crystallize. What should I do?
A4: An oily product often indicates the presence of residual solvent or impurities that are inhibiting crystallization. First, ensure all solvent is removed under high vacuum for an extended period. If it remains an oil, try trituration: add a non-polar solvent in which your product is insoluble (like hexanes or pentane), and scratch the side of the flask with a glass rod. This can often induce crystallization. If that fails, re-purification by column chromatography may be necessary to remove the impurities.
Section 5: Data Summary for Optimization
The following table summarizes key reaction parameters and their expected impact on the synthesis, providing a logical guide for optimization experiments.
| Parameter | Condition A (Baseline) | Condition B (Optimized) | Rationale & Expected Outcome |
| Base | K₂CO₃ (2.5 eq) | DBU (1.5 eq) | DBU is a stronger, non-nucleophilic base that can accelerate the deprotonation of the phenol, potentially leading to faster cyclization and higher yield. Requires careful monitoring for side reactions. |
| Solvent | Anhydrous Acetone | Anhydrous THF | THF has a higher boiling point and can be used if gentle heating is required to drive the reaction to completion. Both are good polar aprotic solvents for this reaction type. |
| Temperature | 0 °C to RT | 0 °C (addition), then 40 °C (reaction) | Gentle heating after the initial addition may overcome the activation energy for the cyclization step, reducing reaction time.[3] This must be balanced against potential product degradation. |
| Atmosphere | Ambient Air | Inert (N₂ or Ar) | An inert atmosphere is crucial to prevent the oxidation of the 2-amino-4-bromophenol starting material, which is a primary cause of low yields and impurities.[1] |
| Reagent Purity | As-received | Recrystallized | Using purified starting material removes isomeric impurities and oxidation products, leading to a cleaner reaction profile and a significantly higher yield of the desired product.[2] |
References
-
Martínez-Galero, N. X., et al. (2022). Participation of the Cyanide Group in the Reaction Mechanism of Benzoxazole Formation: Monitoring by Continuous Flow Cell NMR. Molecules, 27(22), 7863. [Link]
-
Magritek. (n.d.). Participation of the Cyanide Group in the Reaction Mechanism of Benzoxazole Formation: Monitoring by Continuous Flow Cell NMR. Retrieved from [Link]
-
Scilit. (n.d.). Participation of the Cyanide Group in the Reaction Mechanism of Benzoxazole Formation: Monitoring by Continuous Flow Cell NMR. Retrieved from [Link]
-
RSC Publishing. (2021). Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction. Chemical Communications. [Link]
-
National Institutes of Health. (n.d.). Nickel-Catalyzed Cyanation of Aryl Halides. PMC. [Link]
-
MDPI. (2024). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. [Link]
-
Xue, D., et al. (2022). Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides. Organic Letters, 24, 2271-2275. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
Technical Support Center: Purification of 5-Bromobenzo[d]oxazole-2-carbonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges during the isolation of highly electrophilic heteroaromatic nitriles.
The purification of 5-Bromobenzo[d]oxazole-2-carbonitrile (CAS: 1541948-94-0) by silica gel column chromatography requires a nuanced approach. The compound features an electron-deficient benzoxazole core coupled with a highly electrophilic nitrile group at the 2-position. This specific electronic environment makes the nitrile carbon exceptionally susceptible to nucleophilic attack and hydrolysis. Standard "brute-force" chromatography will often lead to severe on-column degradation.
Below is our comprehensive, causality-driven guide to mastering this purification, ensuring high yield, purity, and scientific integrity.
Part 1: Physicochemical Profiling & Chromatography Parameters
Before loading any compound onto a column, we must define its physical parameters to dictate our solvent and stationary phase choices. According to standard physical property data [1], this compound presents as a pink to white powder and requires strict anhydrous handling.
Table 1: Quantitative Data & Standardized Chromatography Parameters
| Parameter | Specification / Recommendation |
| Compound Name | 5-Bromobenzo[d]oxazole-2-carbonitrile |
| CAS Number | 1541948-94-0 |
| Molecular Weight | 223.03 g/mol |
| Stationary Phase | Silica Gel (40-63 µm), ideally neutralized (pH ~7.0) |
| Primary Mobile Phase | Hexane / Ethyl Acetate (Strictly Anhydrous) |
| Detection Wavelength | 254 nm (Strong UV absorption due to aromatic core) |
| Evaporation Temp Limit | < 35 °C (To prevent thermal hydrolysis) |
Part 2: Self-Validating Flash Chromatography Protocol
To minimize the residence time of the compound on the acidic silica gel, we employ medium-pressure flash chromatography [2]. This protocol includes built-in validation steps to ensure you are not destroying your product during the run.
Step 1: The 2D-TLC Validation Checkpoint Causality: Before running the column, you must verify that the silica gel will not hydrolyze your nitrile. Action: Spot the crude mixture on a TLC plate and develop it in 15% Ethyl Acetate (EtOAc) in Hexane. Let the plate dry completely for 10 minutes, rotate it 90 degrees, and develop it again in the same solvent. Validation: If the target spot forms a secondary, highly polar "tail" or baseline spot during the second run, on-column degradation is occurring. You must pre-neutralize your silica gel (Step 2).
Step 2: Stationary Phase Preparation Action: Use standard flash silica gel (40-63 µm). If the 2D-TLC indicated degradation, pre-treat the silica by slurrying it in Hexane containing 1% Triethylamine (TEA). Flush the packed column with 3 column volumes (CV) of pure Hexane to remove excess TEA before loading. Causality: TEA caps the highly acidic free silanol groups on the silica surface, removing the primary catalyst for nitrile hydrolysis.
Step 3: Anhydrous Dry Loading Action: Dissolve the crude mixture in a minimum volume of anhydrous Dichloromethane (DCM). Add a small amount of silica gel (1:2 ratio by weight to the crude) and evaporate the DCM under reduced pressure to create a free-flowing dry powder. Causality: Dry loading prevents band broadening and eliminates the need to introduce polar, nucleophilic solvents (like DMF or Methanol) onto the column, which would otherwise trigger immediate degradation of the 2-carbonitrile group.
Step 4: Gradient Elution Action: Load the dry powder onto the column bed. Begin elution with 100% Hexane. Apply a shallow step gradient, increasing polarity to 5% EtOAc, then 10% EtOAc. Causality: The target compound is moderately non-polar. A shallow gradient ensures baseline separation from unreacted starting materials (e.g., 2-amino-4-bromophenol derivatives), which contain hydrogen-bond donating groups (-OH, -NH2) and elute much later.
Step 5: Low-Temperature Recovery Action: Pool the UV-active fractions (254 nm). Evaporate the solvent using a rotary evaporator with the water bath set strictly below 35 °C.
Fig 1. Flash chromatography workflow for 5-Bromobenzo[d]oxazole-2-carbonitrile.
Part 3: Troubleshooting Guides & FAQs
Q: I am losing product on the column, and a new, highly polar baseline spot appears on my TLC. What is happening? A: This is a classic symptom of on-column hydrolysis. The 2-carbonitrile group is highly electrophilic. When exposed to the acidic silanol groups of the silica gel in the presence of trace moisture, the nitrile undergoes hydrolysis to form the corresponding amide or carboxylic acid [3]. Because carboxylic acids and primary amides hydrogen-bond strongly with silica, they remain stuck at the baseline. Solution: Ensure all solvents are strictly anhydrous. Run the column rapidly using pressurized flash chromatography to minimize residence time. If the issue persists, pre-neutralize your silica gel with 1% TEA as described in Step 2.
Q: Can I use a Dichloromethane (DCM) / Methanol (MeOH) solvent system to speed up the elution? A: Absolutely not. Methanol is a protic, nucleophilic solvent. In the presence of silica gel (which acts as a mild acid catalyst), methanol will attack the electrophilic nitrile carbon, leading to the formation of an imidate ester or facilitating rapid hydrolysis. You must exclusively use non-nucleophilic solvent systems like Hexane/Ethyl Acetate or Toluene/Ethyl Acetate.
Q: My product is co-eluting with the starting material. How can I improve the resolution?
A: If your product is co-eluting with a precursor like 2-amino-4-bromophenol, your solvent gradient is too steep. The precursor has strong hydrogen-bond donating groups that interact heavily with silica.
Solution: Switch to a shallower gradient. Start at 2% EtOAc in Hexane and hold it for 3-4 column volumes before increasing to 5%. Alternatively, switch your non-polar solvent from Hexane to Toluene; the
Fig 2. Troubleshooting logic tree for resolving low yield or degradation.
References
-
Biotage. "What is Flash Chromatography and why should I do it? - Principles of Rapid Separation". Available at: [Link]
-
Organic & Biomolecular Chemistry. "An investigation of nitrile transforming enzymes and chemical hydrolysis pathways". Royal Society of Chemistry. DOI: 10.1039/C5OB01191D. Available at:[Link]
Technical Support Center: Minimizing Byproduct Formation in Benzoxazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with purity and yield in their synthetic routes. Benzoxazoles are a vital class of heterocyclic compounds, forming the core of numerous pharmacologically active molecules[1][2][3]. However, their synthesis is often plagued by the formation of persistent and difficult-to-remove byproducts.
This document provides in-depth, field-proven insights in a practical question-and-answer format. We will explore the mechanistic origins of common impurities and offer robust, validated strategies to minimize their formation, ensuring the integrity of your synthesis and simplifying downstream purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing benzoxazoles?
A: The most prevalent and versatile approaches involve the condensation and subsequent cyclization of a 2-aminophenol with a suitable electrophile[4][5]. The primary methods include:
-
Condensation with Carboxylic Acids or Derivatives: A classic and robust method, often requiring high temperatures and strong dehydrating agents like polyphosphoric acid (PPA) or methanesulfonic acid to drive the final cyclization-dehydration step[2][6][7].
-
Condensation with Aldehydes: This widely used reaction typically proceeds via a Schiff base (imine) intermediate, followed by an oxidative cyclization to form the aromatic benzoxazole ring[8][9]. This step can be promoted by a range of Brønsted or Lewis acids, as well as various metal catalysts[10][11].
-
Metal-Catalyzed Cyclizations: Modern methods often employ copper or palladium catalysts for the intramolecular cyclization of precursors such as o-haloanilides, offering alternative pathways with different functional group tolerances[8][12].
Q2: Why is my 2-aminophenol starting material turning dark? Can I still use it?
A: 2-aminophenols are notoriously susceptible to air oxidation, which leads to the formation of colored impurities[6][13]. Using oxidized starting material is a primary cause of low yields and the formation of dark, often polymeric, byproducts that complicate purification[11][13]. It is strongly recommended to use freshly purchased, high-purity 2-aminophenol or to purify darkened material by recrystallization before use to ensure reproducible and clean reaction outcomes[6]. Performing reactions under an inert atmosphere (e.g., Nitrogen or Argon) can further mitigate this issue[10][11].
Q3: My reaction is complete, but the crude product is a dark, oily residue. What are the best initial purification steps?
A: Dark coloration in crude benzoxazole products often indicates the presence of polymeric byproducts or high-molecular-weight impurities[14]. A good first step before chromatography or recrystallization is to perform a decolorization treatment. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or acetone), add a small amount of activated charcoal (typically 5-10% by weight of the crude material), and stir the mixture at an elevated temperature for 15-30 minutes[14][15]. The charcoal adsorbs many colored impurities and can be removed by hot filtration through a pad of celite. This significantly improves the success of subsequent purification steps like recrystallization[14][15].
Troubleshooting Guide: Common Byproducts and Their Mitigation
This section addresses specific byproducts encountered during the most common benzoxazole syntheses. Understanding the mechanistic origin of these impurities is key to their prevention.
Scenario 1: Synthesis from 2-Aminophenol and Aldehydes
Problem: My reaction stalls at the Schiff base intermediate, or I see a mixture of the Schiff base and the final product, leading to low yields.
Causality: The initial condensation of the 2-aminophenol's amino group with the aldehyde to form a Schiff base (an imine) is typically a rapid and facile process. However, the subsequent intramolecular cyclization and oxidation to form the stable aromatic benzoxazole ring is often the rate-limiting step and requires specific conditions to proceed efficiently[8][10]. If conditions are not optimal, the Schiff base intermediate can persist or participate in undesired side reactions.
Solutions & Scientific Rationale:
-
Catalyst Selection: The cyclization step is often acid-catalyzed. If using a weak acid, consider switching to a more effective catalyst. Lewis acids like ZrCl₄ or metal triflates (e.g., Sm(OTf)₃) can activate the imine for cyclization[12]. Modern heterogeneous catalysts, such as Brønsted acidic ionic liquids (BAILs), have shown high efficacy, often under solvent-free conditions which can drive the reaction to completion[13][16][17].
-
Atmosphere Control: The final step is an oxidation/aromatization. While some reactions use specific oxidants like Dess-Martin periodinane[12], many rely on atmospheric oxygen[8][9]. If your reaction is performed under a strictly inert atmosphere and has stalled, the lack of an oxidant may be the cause. Consider running the reaction open to the air or, with appropriate safety precautions, bubbling air through the reaction mixture during the final phase[8].
-
Temperature Optimization: This transformation often requires elevated temperatures to overcome the activation energy for cyclization. Many procedures report temperatures ranging from 80°C to 130°C[10][16]. If your reaction is sluggish at a lower temperature, a gradual increase while monitoring via TLC is warranted[10].
Caption: Pathway showing desired cyclization vs. a stalled reaction.
Scenario 2: Synthesis from 2-Aminophenol and Carboxylic Acids
Problem: I'm isolating a significant amount of a polar, high-molecular-weight byproduct, likely an N,O-diacyl species.
Causality: The intended pathway involves the selective N-acylation of the 2-aminophenol to form an o-hydroxyamide intermediate, which then undergoes intramolecular cyclization and dehydration[2][6]. However, the phenolic hydroxyl group is also nucleophilic and can be acylated. Under forcing conditions (e.g., high temperature, excess acylating agent), a double acylation can occur, forming a stable N,O-diacyl byproduct that will not cyclize to the desired benzoxazole[13].
Solutions & Scientific Rationale:
-
Promote Dehydration/Cyclization: The key is to favor the intramolecular cyclization of the desired mono-N-acylated intermediate over the intermolecular di-acylation side reaction. Using a strong dehydrating agent like polyphosphoric acid (PPA) is critical as it acts as both an acid catalyst and a water scavenger, effectively promoting the final ring-closing step[13][18].
-
Control Stoichiometry and Addition: Use a strict 1:1 stoichiometry of the 2-aminophenol and the carboxylic acid (or its activated derivative like an acyl chloride)[19]. Adding the acylating agent slowly to the solution of 2-aminophenol can help maintain a low instantaneous concentration, favoring the intramolecular reaction of the initially formed amide over further intermolecular reactions.
-
Temperature Management: While high temperatures are needed for the final dehydration, excessively high temperatures early in the reaction can promote the undesired di-acylation. A staged temperature profile—running the initial acylation at a moderate temperature before heating to drive the cyclization—can be effective.
Caption: Competing pathways of N-acylation vs. N,O-diacylation.
Scenario 3: General Reaction Issues
Problem: My reaction turns black, and TLC analysis shows a baseline streak and multiple indistinct spots, indicating polymerization or degradation.
Causality: This issue almost always points to two primary culprits: degradation of the sensitive 2-aminophenol starting material through oxidation, or polymerization of reactants or products under overly harsh conditions, particularly with strong acids like PPA at very high temperatures[11][20].
Solutions & Scientific Rationale:
-
Ensure Starting Material Purity: As mentioned in the FAQs, this is the most critical first step. Use only clean, colorless, or very light-tan 2-aminophenol[6][13].
-
Inert Atmosphere: Especially for reactions requiring long heating times, blanketing the reaction with an inert gas like nitrogen or argon is essential to prevent oxidation throughout the experiment[10][11].
-
Controlled Reagent Addition: When using highly reactive dehydrating agents like PPA, consider adding the reactants in a controlled manner to the pre-heated acid. This prevents temperature spikes from exothermic mixing that can accelerate decomposition.
-
Milder Cyclization Agents: If polymerization in PPA is a persistent issue, explore alternative, milder cyclization agents or catalytic systems. For example, converting the carboxylic acid to an acid chloride and then reacting it with 2-aminophenol in the presence of a catalyst like methanesulfonic acid can be a cleaner alternative[19].
Sources
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- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Benzoxazole synthesis [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
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Overcoming low conversion in 5-Bromobenzo[d]oxazole-2-carbonitrile reactions
Technical Support Center: 5-Bromobenzo[d]oxazole-2-carbonitrile Synthesis
Welcome to the technical support guide for the synthesis of 5-Bromobenzo[d]oxazole-2-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low conversion rates, during the synthesis of this valuable heterocyclic building block. We will explore the common synthetic pathways, troubleshoot frequent issues, and provide detailed, field-tested protocols to enhance your experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the synthesis of 5-Bromobenzo[d]oxazole-2-carbonitrile.
Q1: My cyanation reaction to produce 5-Bromobenzo[d]oxazole-2-carbonitrile has stalled or resulted in a very low yield. What are the most common initial troubleshooting steps?
A1: Low yields are a frequent challenge and a systematic approach is key.[1] Begin by assessing the following three critical areas:
-
Purity of Reactants: The purity of your starting material, typically a 2-halo-5-bromobenzoxazole, is paramount. Impurities can interfere with the reaction or deactivate the catalyst. Similarly, the cyanide source (e.g., K₄[Fe(CN)₆], CuCN, Zn(CN)₂) must be anhydrous and of high purity.[2][3]
-
Inert Atmosphere: Many cyanation reactions, especially those employing palladium or nickel catalysts, are sensitive to oxygen.[4] Ensure your reaction is conducted under a rigorously inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation and other side reactions.
-
Solvent Quality: Use anhydrous, high-purity polar aprotic solvents like DMF, DMSO, or NMP. Water contamination can lead to hydrolysis of the nitrile product and can interfere with the catalytic cycle.
Q2: What is the most common and reliable synthetic route for preparing 5-Bromobenzo[d]oxazole-2-carbonitrile?
A2: A practical and widely adopted approach is a two-step synthesis. This method offers better control and generally higher yields compared to a one-pot approach.
-
Step 1 (Cyclization): Synthesis of a 2-halo-5-bromobenzoxazole intermediate from 2-amino-4-bromophenol. Using a chlorinating agent to form 5-bromo-2-chlorobenzo[d]oxazole is common.
-
Step 2 (Cyanation): Conversion of the 2-chloro intermediate to the 2-carbonitrile via a metal-catalyzed cross-coupling reaction or a nucleophilic aromatic substitution (SNAr).[5]
Q3: I am observing significant side product formation, which is complicating purification. What are these byproducts likely to be?
A3: Side product formation is a primary cause of reduced yields. Common culprits include:
-
Hydrolysis Products: If trace amounts of water are present, the desired nitrile product can hydrolyze to the corresponding amide or carboxylic acid, especially under acidic or basic conditions at elevated temperatures.[6]
-
Decomposition: Benzoxazole derivatives can be sensitive to high temperatures.[7] Prolonged heating or excessive temperatures can lead to decomposition and the formation of tarry, intractable materials.
-
Starting Material Dimers: In some metal-catalyzed reactions, homo-coupling of the starting aryl halide can occur, leading to dimeric byproducts.
Q4: How can I effectively monitor the progress of my cyanation reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method for real-time reaction monitoring.[1] Co-spot your reaction mixture alongside your starting material standard. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progress. For more quantitative analysis, techniques like GC-MS or LC-MS can be employed to determine the ratio of product to starting material.
Section 2: In-Depth Troubleshooting Guide for Low Conversion
This guide provides a structured approach to diagnosing and solving low conversion issues in the cyanation step.
Logical Flow for Troubleshooting
Caption: A flowchart for systematic troubleshooting of low reaction conversion.
Problem/Solution Table
| Problem Area | Potential Cause | Recommended Solution & Explanation |
| Reagents & Solvents | Moisture Contamination | Action: Use anhydrous solvents and reagents. Dry glassware thoroughly. Causality: Water can hydrolyze the nitrile product and deactivate certain catalysts. The cyanide anion is more nucleophilic in polar aprotic solvents when not encumbered by a hydration shell. |
| Impure Starting Material | Action: Recrystallize or chromatograph the 2-halo-5-bromobenzoxazole intermediate. Confirm purity by NMR or LC-MS. Causality: Impurities can act as catalyst poisons or introduce competing side reactions, consuming reagents and lowering the yield.[2] | |
| Poor Cyanide Source | Action: Use a high-purity, anhydrous cyanide source. Consider alternatives like K₄[Fe(CN)₆] which is safer and less hygroscopic than NaCN or KCN.[4] Causality: The solubility and reactivity of the cyanide salt are critical. Clumped or hydrated salts will have poor reactivity. | |
| Reaction Conditions | Suboptimal Temperature | Action: Systematically screen temperatures. Start at a literature-reported value (e.g., 80-120 °C) and adjust in 10 °C increments.[4][8] Causality: The reaction needs sufficient thermal energy to overcome the activation barrier. However, excessively high temperatures can cause decomposition of the starting material or product.[7] |
| Inefficient Mixing | Action: Ensure vigorous stirring, especially in heterogeneous mixtures (e.g., with K₄[Fe(CN)₆]). Causality: Poor mixing leads to localized concentration gradients and reduced reaction rates, as reactants may not come into contact efficiently. | |
| Non-Inert Atmosphere | Action: Degas the solvent by sparging with argon or nitrogen. Perform the reaction under a positive pressure of an inert gas. Causality: Oxygen can oxidatively deactivate many Pd(0) or Ni(0) catalysts, which are crucial for the catalytic cycle in cross-coupling reactions.[4] | |
| Catalysis (for cross-coupling) | Inactive Catalyst | Action: Use a fresh batch of catalyst. If using a Pd(0) source, ensure it has not been oxidized. Consider an in-situ reduction of a Pd(II) precatalyst. Causality: The active catalytic species is often zero-valent. Exposure to air and moisture can convert it to an inactive, oxidized state. |
| Inappropriate Ligand | Action: Screen different phosphine or carbene ligands. Electron-rich and bulky ligands (e.g., XPhos, SPhos) are often effective for cross-coupling. Causality: The ligand stabilizes the metal center, promotes oxidative addition to the aryl halide, and facilitates reductive elimination of the final product. The wrong ligand can lead to a stalled catalytic cycle. |
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for synthesis. Note: All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Overall Synthetic Workflow
Caption: The two-step synthetic route to the target compound.
Protocol 1: Synthesis of 5-Bromo-2-chlorobenzo[d]oxazole (Intermediate)
This protocol is adapted from general procedures for forming 2-halobenzoxazoles.
-
Materials:
-
2-Amino-4-bromophenol
-
Triphosgene or equivalent (e.g., Carbonyl diimidazole followed by a chlorinating agent)
-
Toluene or another high-boiling aprotic solvent
-
Diisopropylethylamine (DIPEA) or similar non-nucleophilic base
-
-
Procedure:
-
Under an argon atmosphere, suspend 2-amino-4-bromophenol (1.0 eq) in anhydrous toluene.
-
Add DIPEA (2.5 eq) and stir the mixture.
-
In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene.
-
Slowly add the triphosgene solution to the 2-amino-4-bromophenol suspension at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 110 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter off any salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 5-Bromo-2-chlorobenzo[d]oxazole.
-
Protocol 2: Palladium-Catalyzed Cyanation
This protocol uses a modern catalyst system known for its efficiency with aryl halides.[4]
-
Materials:
-
5-Bromo-2-chlorobenzo[d]oxazole (1.0 eq)
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) (0.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq), finely powdered and dried
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 5-Bromo-2-chlorobenzo[d]oxazole, K₄[Fe(CN)₆], Pd(OAc)₂, Xantphos, and Na₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed DMF via syringe.
-
Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to afford pure 5-Bromobenzo[d]oxazole-2-carbonitrile.
-
Protocol 3: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Procedure:
-
Prepare a developing chamber with a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate).
-
Using a capillary tube, spot the starting material (dissolved in a solvent like ethyl acetate) in one lane of a silica TLC plate.
-
In an adjacent lane, spot a small aliquot of the reaction mixture.
-
Place the plate in the chamber and allow the eluent to ascend.
-
Remove the plate, mark the solvent front, and visualize under a UV lamp (254 nm).[1]
-
The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. The product, 5-Bromobenzo[d]oxazole-2-carbonitrile, will appear as a new, distinct spot.
-
References
- BenchChem. (2025). Technical Support Center: Optimizing 2-Bromo-5-chlorobenzo[d]oxazole Synthesis.
- Rodríguez-Cirer, C., et al. (2025). Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper. Beilstein Journal of Organic Chemistry.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole.
- Majid, R.
- Reyes-González, M. A., et al. (2025). Participation of the Cyanide Group in the Reaction Mechanism of Benzoxazole Formation: Monitoring by Continuous Flow Cell NMR. MDPI.
- Rodríguez-Cirer, C., et al. (2025). Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper. Beilstein Archives.
- BenchChem. (2025).
- Journal of Synthetic Chemistry. (2025).
- BenchChem. (2025). Troubleshooting low yield in benzoxazole synthesis.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Umkehrer, M., et al. (2017).
- LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles.
- Suzhou Highfine Biotech. Synthesis of Nitrile.
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Temperature for Benzoxazole Cyclization
Welcome to the technical support center dedicated to optimizing temperature for the cyclization of benzoxazole precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of temperature in benzoxazole synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address common challenges and streamline your experimental workflow.
The Critical Role of Temperature in Benzoxazole Cyclization
The synthesis of benzoxazoles, a crucial scaffold in medicinal chemistry and materials science, typically involves the cyclization of a precursor, most commonly formed from the condensation of a 2-aminophenol with an aldehyde or carboxylic acid derivative.[1][2][3] This intramolecular cyclization is often the rate-determining step and is highly dependent on temperature.
Temperature provides the necessary activation energy to overcome the barrier for ring closure.[4][5] However, it's a delicate balance; insufficient heat leads to a stalled reaction with low yields, while excessive heat can trigger decomposition of starting materials, intermediates, or the final product, and promote unwanted side reactions like polymerization.[2][5][6] This guide will help you find the thermal "sweet spot" for your specific reaction.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for my benzoxazole cyclization?
A1: The optimal temperature is highly substrate- and condition-dependent. However, a general approach is to start conservatively.
-
For reactions in solution (e.g., ethanol, DCM): If literature precedent is unavailable, begin your test reactions at room temperature and gradually increase.[7] Many modern catalytic systems are designed to be effective at ambient temperatures.[8]
-
For solvent-free reactions: These conditions often require higher temperatures to facilitate reactant mobility and overcome the activation barrier. A starting point of 100-130°C is common for these systems.[5][9][10]
-
For classical methods (e.g., using Polyphosphoric Acid - PPA): These reactions typically demand elevated temperatures, often in the range of 150°C or higher, to drive the dehydration and cyclization.[2][11]
Q2: My reaction isn't working at room temperature. How high can I safely raise the temperature?
A2: The thermal stability of your specific reactants and product dictates the upper temperature limit. Most benzoxazole precursors and products are stable up to at least 130-150°C.[1] Before significantly increasing the temperature, it is crucial to:
-
Verify Reactant Purity: Impurities, especially from the oxidation of 2-aminophenol, can cause discoloration and lead to side reactions at higher temperatures.[5] It is highly recommended to use purified starting materials.[5]
-
Ensure an Inert Atmosphere: 2-aminophenols are susceptible to air oxidation, a process that can be accelerated by heat.[4][5] Conducting the reaction under a nitrogen or argon atmosphere is advisable.[4]
-
Increase Incrementally: Raise the temperature in small increments (e.g., 10-20°C) while closely monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[12] This allows you to find the minimum temperature required for conversion without risking decomposition.
Q3: How does my choice of solvent affect the optimal reaction temperature?
A3: The solvent plays a pivotal role in reaction efficiency and influences the required temperature.[6][13]
-
Boiling Point: The solvent's boiling point sets the maximum temperature for a reaction at atmospheric pressure (reflux).
-
Solubility: The solvent must effectively dissolve reactants to allow the reaction to proceed. If solubility is poor at lower temperatures, heating may be required simply to achieve a homogeneous solution.[13]
-
Polarity: Protic solvents like ethanol can participate in hydrogen bonding and may facilitate the initial condensation step.[13] Aprotic solvents like DMF or toluene are often used when protic functionality might interfere.[1] The interaction between the solvent and reaction intermediates can stabilize or destabilize transition states, altering the required activation energy.[13]
Q4: Can I run my reaction under solvent-free conditions? How does this impact temperature?
A4: Yes, solvent-free synthesis is a popular and environmentally friendly approach for preparing benzoxazoles.[1][14] These reactions are often promoted by specific catalysts and may require thermal or microwave assistance.[1] Because there is no solvent to mediate interactions, higher temperatures (e.g., 130°C) are often necessary to create a molten state that allows for sufficient molecular motion and collision for the reaction to proceed efficiently.[9][14]
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments and provides actionable, temperature-focused solutions.
Issue 1: Low or No Product Yield; Reaction Stalled
Your TLC analysis shows primarily unreacted starting materials even after a significant amount of time.
-
Primary Cause: The reaction temperature is too low to overcome the activation energy for the cyclization step.[4][5]
-
Solutions:
-
Incrementally Increase Temperature: Gently heat the reaction mixture, raising the temperature by 20°C. Continue to monitor by TLC every 30-60 minutes. Some reactions that are sluggish at room temperature proceed smoothly at 70°C or higher.[6]
-
Re-evaluate Catalyst Activity: If a catalyst is being used, its activity might be insufficient at the current temperature. Some catalysts require thermal activation. Ensure the catalyst is fresh and active.[1][4]
-
Consider Solvent-Free Heating: If applicable to your substrates, removing the solvent and heating the neat mixture to a higher temperature (e.g., 130°C) can sometimes drive a stalled reaction to completion.[9][10]
-
Issue 2: Significant Amount of Schiff Base Intermediate Observed
You see strong evidence (e.g., a persistent intermediate spot on TLC, mass spec data) of the Schiff base formed from the condensation of 2-aminophenol and an aldehyde, but very little of the final benzoxazole product.[6][14]
-
Primary Cause: The initial condensation to the Schiff base is rapid, but the subsequent oxidative cyclization has a higher activation energy barrier. The temperature is sufficient for the first step, but not the second.[14]
-
Solutions:
-
Increase Reaction Temperature: This is the most direct way to provide the energy needed for the cyclization step. Gradually increasing the heat while monitoring the disappearance of the Schiff base intermediate is often effective.[6][14]
-
Ensure Oxidative Conditions: The final aromatization step is an oxidation. If the reaction is run under strictly anaerobic conditions, this step can be inhibited. Unless your substrates are sensitive, running the reaction open to the air or with a gentle stream of air can promote this final step, especially at elevated temperatures.[14][15]
-
Issue 3: Product Decomposition or Formation of Multiple Side Products
Your reaction mixture darkens significantly, and the TLC plate shows a complex mixture of spots, streaking, or baseline material, indicating product degradation or side reactions.
-
Primary Cause: The reaction temperature is too high, exceeding the thermal stability of your product or promoting undesired pathways like polymerization.[2][5]
-
Solutions:
-
Lower the Reaction Temperature: If you have achieved conversion but are seeing degradation, reduce the temperature. It is better to have a slower, cleaner reaction than a fast, messy one. Lowering the temperature can often improve selectivity for the desired product.[12]
-
Control Reagent Addition: At elevated temperatures, exothermic reactions can cause localized "hot spots." Adding one reagent slowly to the heated solution of the other can help maintain better temperature control and minimize side reactions.[2]
-
Choose a Milder Catalyst: If using a strong acid catalyst at high temperatures, consider switching to a milder or more selective catalyst that can operate efficiently at a lower temperature.[12]
-
Data Presentation: Impact of Reaction Conditions
The efficiency of benzoxazole formation is highly sensitive to the combination of catalyst, solvent, and temperature. The table below summarizes conditions from various studies to provide a comparative reference.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnS Nanoparticles | Ethanol | 70 | 1 | 96 | [6] |
| PEG-SO3H | Ethanol | Room Temp | 2.5-4 | ~90-95 | [8] |
| BAIL Gel | Solvent-Free | 130 | 5 | 98 | [9][10] |
| Tf₂O / 2-F-Pyr | DCM | Room Temp | 1 | 95 | [3][7] |
| Fe₃O₄@SiO₂-SO₃H | Solvent-Free | 50 | 0.5 | 92 | [14] |
| Methanesulfonic acid | None | 100-120 | - | - | [5] |
| LAIL@MNP | Solvent-Free (Sonication) | 70 | 0.5 | up to 90 | [16] |
Visualized Workflows and Logic
Reaction Pathway
The synthesis of benzoxazoles from 2-aminophenol and an aldehyde typically proceeds through a Schiff base intermediate. The critical, often temperature-dependent, step is the intramolecular cyclization.
Caption: Simplified reaction pathway for benzoxazole synthesis.
Troubleshooting Decision Tree
When faced with a low-yielding reaction, this decision tree can guide your optimization strategy with a focus on temperature.
Caption: Troubleshooting decision tree for low-yield reactions.
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening
This protocol outlines a method for efficiently determining the optimal temperature for your reaction using small-scale parallel synthesis.
Materials:
-
2-Aminophenol precursor (1.0 eq)
-
Aldehyde or carboxylic acid precursor (1.0-1.2 eq)
-
Chosen catalyst (e.g., 1-10 mol%)
-
Anhydrous solvent (if applicable)
-
An array of reaction vials with stir bars
-
Heating block or parallel synthesizer capable of maintaining distinct temperatures
Procedure:
-
Reaction Setup: In a series of 4-6 reaction vials, add the 2-aminophenol, the coupling partner, the catalyst (if used), and solvent. Ensure all vials are consistently prepared.
-
Seal and Purge: Securely cap the vials and, if necessary, purge with an inert gas like nitrogen or argon.
-
Temperature Gradient: Place the vials in a parallel synthesizer or on separate stirring hotplates. Set each vial to a different temperature (e.g., Room Temp, 40°C, 60°C, 80°C, 100°C).
-
Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction mixture for TLC or LC-MS analysis.
-
Analysis: Compare the chromatograms from each temperature point. Identify the temperature that provides the best conversion to the desired product with the fewest side products.
-
Optimization: Based on the results, you can perform a second, narrower screen around the most promising temperature to fine-tune the optimal conditions.
Protocol 2: Solvent-Free Synthesis of 2-Phenylbenzoxazole using a BAIL Gel Catalyst
This protocol is adapted from an efficient, solvent-free method and highlights a specific high-temperature application.[9][10]
Materials:
-
2-Aminophenol (1.0 mmol, 109 mg)
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Brønsted Acidic Ionic Liquid (BAIL) gel catalyst (~1 mol%, 0.010 g)
-
5 mL reaction vessel with a magnetic stir bar
-
Stirring hotplate with temperature control
-
Ethyl acetate, Anhydrous MgSO₄
Procedure:
-
Reaction Setup: Combine the 2-aminophenol, benzaldehyde, and BAIL gel catalyst in the reaction vessel.
-
Heating: Place the vessel on the hotplate and heat the reaction mixture to 130°C with vigorous stirring.[9]
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a hexane:ethyl acetate eluent) until the starting material spots are consumed (typically 5 hours).[9]
-
Work-up: Once complete, cool the mixture to room temperature. Dissolve the solidified mixture in ethyl acetate (10 mL).
-
Catalyst Separation: Separate the heterogeneous BAIL gel catalyst by centrifugation or filtration. The catalyst can often be washed, dried, and reused.[1]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent like ethanol.[1]
References
- BenchChem. (2025). Optimizing reaction conditions for one-pot benzoxazole synthesis. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. BenchChem Technical Support.
- BenchChem. (2025).
- MDPI. (2025).
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Benzoxazoles. BenchChem Technical Support.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. BenchChem Technical Support.
- Synthesis of Benzoxazole Derivatives at Room Temperature using PEG-SO3H as the Heterogeneous C
- BenchChem. (2025). Technical Support Center: Optimization of Benzoxazole Synthesis. BenchChem Technical Support.
- BenchChem. (2025).
- BenchChem. (2025). troubleshooting low yield in benzoxazole synthesis. BenchChem Technical Support.
- BenchChem. (2025).
- Lee, S., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. PMC.
- Nguyen, T. H., et al. (2021).
- Wang, H., et al. (2023).
- Lee, S., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
- A Review on Various Synthetic Methods of Benzoxazole Moiety. (2019). Research Journal of Pharmacy and Technology.
- Sciforum. (2023). Participation of the Cyanide Group in the Reaction Mechanism of Benzoxazole Formation: Monitoring by Continuous Flow Cell NMR. Sciforum.
- BenchChem. (2025). Solvent effects and selection for benzoxazole formation reactions. BenchChem Technical Support.
Sources
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- 3. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
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Technical Support Center: Troubleshooting the Sandmeyer Reaction of Benzoxazole Amines
Welcome to the Technical Support Center. Benzoxazole amines are notoriously challenging substrates for the Sandmeyer reaction. Their electron-deficient nature, weak basicity, and susceptibility to ring-opening demand precise control over reaction conditions. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-yield halogenation or cyanation of your benzoxazole scaffolds.
Mechanistic Workflow & Competing Pathways
Understanding the pathway is critical to troubleshooting. The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (
Workflow of the Sandmeyer reaction for benzoxazoles, highlighting intermediates and side reactions.
Validated Experimental Protocols
Every protocol provided here is designed as a self-validating system , meaning the reaction provides observable physical feedback (color changes, gas evolution) to confirm success at each critical stage.
Protocol A: Traditional Aqueous Sandmeyer (e.g., Bromination)
Best for stable, highly soluble aminobenzoxazoles. This method is adapted from standard [1].
-
Preparation: Suspend the aminobenzoxazole (1.0 eq) in 48% aqueous HBr (10 volumes). Cool the suspension to 0–5 °C using an ice-salt bath.
-
Causality: Using HBr as both the acid matrix and the halide source prevents halide scrambling (e.g., forming a chlorobenzoxazole byproduct if HCl were used).
-
-
Diazotization: Dissolve NaNO2 (1.1 eq) in a minimum amount of cold water. Add this solution dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C.
-
Self-Validation Check (IPC): After 30 minutes of stirring, spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the amine has been fully consumed and diazotization is complete. Destroy excess
with a small amount of urea. -
Displacement: In a separate flask, dissolve CuBr (1.2 eq) in 48% HBr and cool to 0 °C. Add the cold diazonium solution dropwise to the CuBr solution with vigorous stirring.
-
Causality: Dropwise addition limits the steady-state concentration of the highly reactive aryl radical, preventing uncontrolled polymerization (tar formation).
-
-
Self-Validation Check (Completion): Allow the mixture to warm to room temperature. The reaction is complete when the evolution of nitrogen gas (
) completely ceases. Extract with dichloromethane, wash with brine, dry over , and concentrate.
Protocol B: Non-Aqueous Sandmeyer (One-Pot)
Best for moisture-sensitive substrates prone to ring-opening. This utilizes organic nitrites as detailed by [2].
-
Preparation: Dissolve the aminobenzoxazole (1.0 eq) and anhydrous
(1.2 eq) in anhydrous acetonitrile. Cool to 0 °C.-
Causality: Acetonitrile is a polar aprotic solvent that solubilizes the copper salt and stabilizes the radical intermediate without providing nucleophilic water, thereby eliminating phenol byproduct formation.
-
-
Diazotization & Displacement: Add tert-butyl nitrite or isoamyl nitrite (1.5 eq) dropwise to the mixture.
-
Causality: Alkyl nitrites generate the nitrosonium ion (
) in situ without requiring an aqueous acid matrix. This completely bypasses the risk of oxazole ring hydrolysis.
-
-
Self-Validation Check (Completion): Monitor the reaction at room temperature. The initial dark green/brown solution will evolve gas. Once gas evolution stops and TLC confirms the disappearance of the starting material, the reaction is complete. Quench with 20% aqueous HCl to break down copper complexes before extraction.
Troubleshooting Guide & FAQs
Q1: My starting aminobenzoxazole is not fully consumed during aqueous diazotization. How do I push it to completion?
A: Causality: Benzoxazoles are highly electron-deficient. The electron-withdrawing nature of the oxazole ring significantly reduces the basicity of the exocyclic amine, making it difficult to protonate to the ammonium species required for reaction with the nitrosonium ion.
Solution: Increase the acidity of your matrix. Switch from dilute aqueous acid to a stronger matrix like
Q2: I am observing significant degradation and a mass corresponding to a ring-opened product. What causes this? A: Causality: The benzoxazole ring is highly susceptible to hydrolysis—particularly cleavage of the C=N bond—under strongly acidic aqueous conditions at elevated temperatures. Solution: If the temperature during aqueous diazotization exceeds 5 °C, the ring will open to form an o-aminophenol derivative. Maintain strict temperature control (0–5 °C). If hydrolysis persists even at low temperatures, you must switch to the non-aqueous protocol [3].
Q3: The major byproduct isolated is the corresponding hydroxybenzoxazole (phenol equivalent). How do I prevent this? A: Causality: Phenol formation occurs when water acts as a competing nucleophile, attacking the highly electrophilic diazonium intermediate before the copper-mediated radical transfer can occur, a known limitation in [4]. Solution: Minimize the water content in your reaction matrix. Ensure the Sandmeyer displacement step is rapid and that the CuX solution is highly concentrated in the corresponding halide ion to outcompete water.
Q4: The reaction mixture turns into a black, intractable tar upon addition of the copper salt. Why? A: Causality: The Sandmeyer reaction proceeds via a single electron transfer (SET) from Cu(I) to the diazonium salt. Excessively fast generation of aryl radicals leads to uncontrolled radical polymerization or homocoupling. Solution: Always add the cold diazonium solution dropwise to the copper salt to maintain a low steady-state concentration of radicals. For scale-up, consider utilizing continuous-flow chemistry to precisely control radical intermediate concentrations, as demonstrated in [5].
Performance Data: Matrix Comparison
Use the following table to select the appropriate reaction conditions based on your specific benzoxazole derivative.
| Parameter | Aqueous Diazotization (Protocol A) | Non-Aqueous Diazotization (Protocol B) |
| Primary Reagents | Alkyl Nitrite / | |
| Solvent System | Water / Concentrated Acid | Acetonitrile or THF (Anhydrous) |
| Typical Yield Range | 40% - 60% | 65% - 85% |
| Risk of Ring-Opening | High (Highly temperature-dependent) | Negligible |
| Risk of Phenol Byproduct | Moderate to High | Negligible |
| Substrate Profile | Stable, highly soluble substrates | Acid/Moisture-sensitive substrates |
References
-
Valsynthese SA. "Nitrite Derivatives: Isoamyl Nitrite Applications." Valsynthese. URL:[Link]
-
Lee, T. S., et al. "Synthesis of Fluorescent Probe Sensitive to Amine." Molecular Crystals and Liquid Crystals, Taylor & Francis. URL:[Link]
-
Singh, R., et al. "Recent trends in the chemistry of Sandmeyer reaction: a review." National Center for Biotechnology Information (PMC). URL:[Link]
-
D'Attoma, J., et al. "Efficient Transposition of the Sandmeyer Reaction from Batch to Continuous Process." Organic Process Research & Development, ACS Publications. URL:[Link]
How to avoid decomposition of halogenated benzoxazoles during synthesis
A Guide to Avoiding Decomposition and Maximizing Yield
Welcome to the Technical Support Center for the synthesis of halogenated benzoxazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable compounds while minimizing decomposition and other unwanted side reactions. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, grounded in mechanistic understanding and practical experience.
Frequently Asked Questions (FAQs)
Q1: My halogenated benzoxazole synthesis is giving low yields. What are the most common reasons for product loss?
A1: Low yields in halogenated benzoxazole synthesis can often be attributed to decomposition of the target molecule or key intermediates. The primary culprits are:
-
Hydrolysis: The benzoxazole ring is susceptible to cleavage under both acidic and basic conditions.[1] This is the most common decomposition pathway.
-
Dehalogenation: Depending on the reaction conditions and the nature of the halogen, reductive dehalogenation of the aryl halide starting material or the final product can occur.[2][3]
-
Thermal Degradation: High reaction temperatures can lead to thermal decomposition, especially for less stable derivatives.[4]
-
Photodecomposition: Exposure to light, particularly UV radiation, can induce decomposition pathways, including dehalogenation.[5]
-
Side Reactions of Starting Materials: Impurities or self-condensation of the o-aminophenol precursor can lead to a variety of byproducts.[6]
Q2: I suspect my product is decomposing during workup. How can I confirm this and what can I do to prevent it?
A2: Decomposition during workup is a frequent issue, often due to pH changes during extraction or high temperatures during solvent removal.
-
Confirmation: To confirm decomposition, you can use techniques like in operando flow NMR and FTIR spectroscopy to monitor the reaction and workup in real-time.[7][8][9] This allows for the identification of unstable intermediates. Analysis of the crude product by LC-MS or NMR before and after workup can also reveal the appearance of degradation products.
-
Prevention:
-
Neutralize Carefully: Avoid strongly acidic or basic conditions during aqueous extractions. Use mild neutralizing agents like sodium bicarbonate.
-
Low-Temperature Evaporation: Remove solvents under reduced pressure at the lowest possible temperature.
-
Minimize Exposure to Light: Protect your reaction and product from direct light, especially if you are working with light-sensitive compounds.
-
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of halogenated benzoxazoles and provides actionable solutions.
Problem 1: Significant byproduct formation identified as the corresponding non-halogenated benzoxazole.
Cause: This is a clear indication of reductive dehalogenation . This side reaction can be promoted by certain reagents and conditions.[2][3]
Solutions:
-
Choice of Reducing Agent/Catalyst: If your synthesis involves a reduction step, consider using a milder reducing agent. For catalytic hydrogenations, the choice of catalyst is critical. For instance, bromides are reduced more readily than chlorides.[3]
-
Avoid Radical Initiators: Some reaction conditions can generate radicals that lead to dehalogenation. Be cautious with reagents that can act as radical initiators.
-
Photocatalytic Conditions: If using a photoredox catalyst, ensure that the reaction conditions are optimized to favor the desired transformation over dehalogenation.[5]
Problem 2: Formation of a polar, water-soluble byproduct and loss of the benzoxazole ring structure.
Cause: This strongly suggests hydrolysis of the benzoxazole ring. The ring can be opened by nucleophilic attack of water or hydroxide ions, especially under acidic or basic conditions, to form an amidophenol.[1]
Solutions:
-
pH Control: Maintain the reaction and workup conditions as close to neutral as possible. If acidic or basic catalysis is required, use the mildest possible conditions and shortest reaction times. For acid-catalyzed reactions, consider using a Lewis acid instead of a strong Brønsted acid.[10][11][12]
-
Anhydrous Conditions: For reactions that are sensitive to water, ensure that all solvents and reagents are rigorously dried.
-
Temperature Management: Hydrolysis is often accelerated at higher temperatures. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly reduce this side reaction.
Problem 3: The reaction mixture darkens significantly at elevated temperatures, and multiple unidentifiable byproducts are formed.
Cause: This is often a sign of thermal decomposition . Polybenzoxazoles are known for their thermal stability, but the stability of individual halogenated benzoxazoles can vary depending on the substituents.[4][13] High temperatures can lead to complex degradation pathways.
Solutions:
-
Optimize Reaction Temperature: Systematically lower the reaction temperature to find the minimum required for the desired transformation.
-
Microwave Synthesis: Microwave-assisted synthesis can sometimes provide the necessary energy for the reaction to proceed at a lower bulk temperature and for a shorter duration, thereby minimizing thermal decomposition.[14]
-
Use of Catalysts: Employing a highly efficient catalyst can allow the reaction to proceed at a lower temperature.[15][16]
Experimental Protocols to Minimize Decomposition
Here, we provide detailed protocols for key steps in halogenated benzoxazole synthesis, designed to mitigate the decomposition pathways discussed above.
Protocol 1: Mild, Lewis Acid-Catalyzed Cyclization of o-Hydroxyanilides
This protocol is designed to avoid the harsh conditions of strong Brønsted acids that can promote hydrolysis.
Materials:
-
Halogenated o-hydroxyanilide precursor
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Lewis acid catalyst (e.g., BF₃·OEt₂, TiCl₄)
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the halogenated o-hydroxyanilide in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Lewis acid catalyst dropwise. The optimal amount of catalyst should be determined empirically, typically ranging from 1.1 to 2.0 equivalents.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product by column chromatography.
Protocol 2: Photoredox-Catalyzed Synthesis Under Mild, Visible-Light Conditions
This method avoids high temperatures and harsh reagents, minimizing thermal decomposition and some side reactions.
Materials:
-
Halogenated o-aminophenol
-
Coupling partner (e.g., aldehyde, carboxylic acid)
-
Photoredox catalyst (e.g., Eosin Y, Ru(bpy)₃Cl₂)
-
Solvent (e.g., Acetonitrile, DMSO)
-
Visible light source (e.g., blue LEDs)
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel transparent to visible light, combine the halogenated o-aminophenol, the coupling partner, and the photoredox catalyst in the chosen solvent.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Irradiate the reaction mixture with the visible light source at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the product by column chromatography, protecting it from excessive light exposure.
Data Summary and Visualization
The choice of reaction conditions can significantly impact the stability of halogenated benzoxazoles. The following table summarizes key parameters and their influence on decomposition.
| Parameter | Risk of Decomposition | Mitigation Strategy |
| pH | High risk at pH < 4 and pH > 9 (Hydrolysis)[1] | Maintain pH between 5 and 8 during reaction and workup. |
| Temperature | Increased risk above 150 °C (Thermal Decomposition) | Use the lowest effective temperature; consider microwave synthesis. |
| Light | Risk of photodecomposition, especially with UV light | Protect the reaction from light; use visible-light photocatalysis.[5] |
| Reducing Agents | Can cause dehalogenation | Use mild and selective reducing agents.[2][3] |
| Water Content | Promotes hydrolysis | Use anhydrous solvents and reagents. |
Decomposition Pathways
The following diagram illustrates the primary decomposition pathways for a generic halogenated benzoxazole.
Caption: A systematic approach to troubleshooting decomposition.
References
- Photocatalytic Hydrodehalogenation for the Removal of Halogenated Arom
-
Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, (URL: [Link])
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal, (URL: [Link])
-
Photobiodegradation of halogenated aromatic pollutants. SCIRP, (URL: [Link])
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal, (URL: [Link])
- Degradation of Halogenated Aromatics by Actinomycetes. (URL not available)
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC, (URL: [Link])
-
Lewis acid mediated, mild C–H aminoalkylation of azoles via three component coupling. PMC, (URL: [Link])
-
Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature. PMC, (URL: [Link])
-
One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, (URL: [Link])
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC, (URL: [Link])
- A practical and highly efficient reductive dehalogenation of aryl halides using heterogeneous Pd@AlO(OH) nanoparticles and sodium borohydride. (URL not available)
-
Efficient Catalytic Dehalogenation of Aryl Halides Under Mild Conditions Using Reusable Reduced Graphene Oxide Loaded Simple Transition Metal–Organic Framework. Scilit, (URL: [Link])
- Effects of various substituents on position 2 of benzoxazole ring on antitumor activity of compound. (URL not available)
-
Photobiodegradation of halogenated aromatic pollutants. Scientific Research Publishing, (URL: [Link])
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, (URL: [Link])
-
A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI, (URL: [Link])
- Optimization of the Reaction Conditions with Lewis Acids a. (URL not available)
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, (URL: [Link])
-
Benzoxazole – Knowledge and References. Taylor & Francis, (URL: [Link])
-
-
Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Magritek, (URL: [Link])
-
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC, (URL: [Link])
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. PMC, (URL: [Link])
-
Participation of the Cyanide Group in the Reaction Mechanism of Benzoxazole Formation: Monitoring by Continuous Flow Cell NMR. MDPI, (URL: [Link])
-
Halogenated Organic Pollutant Degradation Driven by Fe(II) Redox Chemistry. Environmental Science & Technology, (URL: [Link])
-
Participation of the Cyanide Group in the Reaction Mechanism of Benzoxazole Formation: Monitoring by Continuous Flow Cell NMR. Scilit, (URL: [Link])
- The thermal breakdown mechanism of polybenzoxazoles and polybenzothiazoles. (URL not available)
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC, (URL: [Link])
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (URL not available)
- Synthesis and Cytotoxicity Evaluation of 2-Benzoylbenzoxazoles by Reaction of o-Aminophenol with Acetophenone Catalyzed by Sulfur in DMSO. (URL not available)
-
Protecting Groups. Organic Chemistry Portal, (URL: [Link])
- Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. (URL not available)
-
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Participation of the Cyanide Group in the Reaction Mechanism of Benzoxazole Formation: Monitoring by Continuous Flow Cell NMR. Magritek, (URL: [Link])
-
- A general mechanism for benzoxazole synthesis. (URL not available)
- (PDF) Synthesis, thermal stability, optical and electrochemical properties of halogen terminated azo- benzothiazole mesogen containing smectic side chain liquid crystalline polymers. (URL not available)
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. PMC, (URL: [Link])
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti, (URL: [Link])
- Benzotriazolium Salts: Emergent Readily Accessible Bench-Stable Lewis Acid C
- 2 Protection of Functional Groups. (URL not available)
-
The thermal decomposition of transition-metal complexes containing heterocyclic ligands: 2.Benzoxazole complexes. R Discovery, (URL: [Link])
-
Methods for the Direct Synthesis of Benzoxazoles from Halogenated Nitriles in Alcoholic Solvents.. the University of Bath's research portal, (URL: [Link])
- Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. (URL not available)
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Comparative kinetic studies on the alkaline hydrolysis of halogen substituted isocoumarins. TÜBİTAK Academic Journals, (URL: [Link])
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Technical Support Center: Recrystallization of 5-Bromobenzo[d]oxazole-2-carbonitrile
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 5-Bromobenzo[d]oxazole-2-carbonitrile via recrystallization. It addresses common challenges and provides robust, field-tested protocols to ensure the highest purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What is the ideal recrystallization solvent for 5-Bromobenzo[d]oxazole-2-carbonitrile?
There is no single "best" solvent; the ideal choice is determined empirically through solvent screening.[1] An effective recrystallization solvent should dissolve the compound completely at its boiling point but sparingly at low temperatures (e.g., 0-5 °C) to maximize recovery.[1][2]
Given the aromatic, halogenated, and nitrile functionalities of 5-Bromobenzo[d]oxazole-2-carbonitrile, solvents of intermediate polarity are excellent starting points.
Recommended candidates for screening include:
-
Single Solvents: Ethanol, Isopropanol, Acetone, Toluene.[1][3]
-
Mixed-Solvent Systems: An Ethyl Acetate/Heptane or Dichloromethane/Hexane system can be highly effective.[3][4] In a mixed system, one solvent ("solvent") should readily dissolve the compound, while the other ("anti-solvent") should dissolve it poorly.
Q2: My crude 5-Bromobenzo[d]oxazole-2-carbonitrile is dark brown, not the expected off-white or yellow solid. What causes this and how can I fix it?
Dark coloration typically indicates the presence of polymeric byproducts or high-molecular-weight colored impurities from the synthesis.[5] While many benzoxazole derivatives are naturally yellow or beige, a dark color suggests significant contamination that should be addressed before crystallization.[5]
Solution: Decolorization with Activated Charcoal. Before allowing the solution to cool and crystallize, treat the hot, dissolved solution with a small amount of activated charcoal.[5][6][7] The charcoal adsorbs colored impurities.
-
Procedure: Add a very small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution and stir or swirl for several minutes.[8] Perform a hot gravity filtration to remove the charcoal before cooling.[7]
Q3: What level of purity can I realistically achieve with a single recrystallization?
A single, well-executed recrystallization can significantly improve purity, often to >98%, depending on the initial purity and the nature of the contaminants. The process is most effective at removing small amounts of impurities that have different solubility profiles from the target compound.[5] Purity should be assessed by analytical methods such as melting point determination (a sharp melting point range indicates high purity) or chromatographic techniques (e.g., TLC, HPLC).
Troubleshooting Guide: Common Recrystallization Issues
Problem: After cooling the solution, no crystals have formed.
This indicates that the solution is not supersaturated. Several techniques can be used to induce crystallization.
-
Cause & Solution:
-
Insufficient Supersaturation: The solution may be too dilute. Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration.[9] Allow it to cool again.
-
Lack of Nucleation Sites: Crystal growth requires an initial nucleation site. Solution 1: Scratch the inside of the flask just below the solvent line with a glass stirring rod.[6][9] The microscopic scratches on the glass can provide a surface for nucleation. Solution 2: Add a "seed crystal" – a tiny speck of the crude solid – to the cooled solution.[9] This provides a perfect template for crystal growth.
-
Slow Nucleation Kinetics: Sometimes crystallization simply takes time. Solution: Allow the flask to stand undisturbed for a longer period. If crystals still do not form, cool the flask in an ice-water bath to further decrease the compound's solubility.[8]
-
Problem: The compound separates as an oil, not as solid crystals ("oiling out").
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of a solid crystalline lattice.[10] This is undesirable as oils tend to trap impurities.
-
Cause & Solution:
-
High Solute Concentration: The solution is too concentrated, causing the compound to precipitate too quickly at a high temperature. Solution: Re-heat the mixture to redissolve the oil, add a small amount of additional hot solvent, and then allow it to cool more slowly.[9]
-
High Level of Impurities: Significant impurities can depress the melting point of the compound, making it more likely to oil out. Solution: Consider a preliminary purification step, such as passing a solution of the crude material through a short plug of silica gel, or perform a decolorization step with activated charcoal, which can remove certain impurities.[9]
-
Inappropriate Solvent Choice: The boiling point of the solvent may be too high. Solution: Select a solvent with a lower boiling point for the recrystallization.
-
Problem: The final recovery of purified product is very low.
Low recovery is a common issue that can often be rectified by adjusting the technique.
-
Cause & Solution:
-
Excess Solvent Used: Using too much hot solvent to dissolve the crude product will keep a significant portion of it dissolved even after cooling.[2] Solution: Always use the minimum amount of hot solvent required to fully dissolve the solid. To check for this, evaporate some of the mother liquor (the liquid left after filtering the crystals); a large amount of solid residue indicates too much solvent was used.[2]
-
Premature Cooling/Filtering: Filtering the crystals before the solution has fully cooled will leave product behind in the mother liquor. Solution: Allow the solution to cool slowly to room temperature first, then place it in an ice bath for at least 30-60 minutes to maximize crystal formation before filtration.[5][8]
-
Washing with Room Temperature Solvent: Washing the collected crystals with warm or room-temperature solvent will dissolve some of the product. Solution: Always wash the crystals on the filter with a small amount of ice-cold solvent.[8]
-
Problem: Crystals form in the funnel during hot filtration.
This is a frequent problem caused by the solution cooling as it passes through the funnel, leading to premature crystallization that can clog the filter paper and trap impurities.[10]
-
Cause & Solution:
-
Funnel is Too Cold: A room-temperature funnel will rapidly cool the hot solution. Solution: Use a stemless funnel to minimize the surface area for cooling.[10] Pre-heat the funnel and the receiving flask by placing them in an oven or by pouring hot solvent through the filter paper immediately before filtering your solution.[10]
-
Solution is Too Concentrated: A solution at its saturation point is highly susceptible to premature crystallization. Solution: Before hot filtration, add a small excess of hot solvent (an extra 5-10%) to keep the compound soluble. This excess can be removed by boiling it off after filtration and before the final cooling step.[7]
-
Experimental Protocols & Data
Table 1: Solvent Selection Guide for 5-Bromobenzo[d]oxazole-2-carbonitrile
This table provides a starting point for solvent screening based on the properties of structurally similar compounds.[3] Experimental verification is essential.
| Solvent System | Boiling Point (°C) | Suitability & Comments |
| Single Solvents | ||
| Ethanol | 78 | Good. A promising single solvent. Slow cooling is recommended to obtain well-formed crystals.[3][11] |
| Isopropanol | 82 | Good to Excellent. Similar to ethanol, may yield slightly larger crystals.[3] |
| Acetone | 56 | Potentially too soluble. May result in lower recovery unless used at very low temperatures.[1][3] |
| Toluene | 111 | Good. Higher boiling point requires careful handling but can be effective.[3] |
| Mixed Solvents | ||
| Ethyl Acetate / Heptane | Variable | Excellent. A highly recommended system. Dissolve in minimal hot ethyl acetate, then add heptane dropwise until cloudy, then clarify with a few more drops of ethyl acetate before cooling.[3] |
| Dichloromethane / Hexane | Variable | Good. Similar to the above system. Dissolve in dichloromethane and add hexane as the anti-solvent.[4] |
Protocol 1: Standard Recrystallization Workflow
This protocol outlines the fundamental steps for purifying a solid compound using a single solvent.
-
Dissolution: Place the crude 5-Bromobenzo[d]oxazole-2-carbonitrile in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture to the solvent's boiling point while stirring until the solid completely dissolves.[1]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal, and swirl for 2-5 minutes.[7]
-
Hot Gravity Filtration: If charcoal or other insoluble impurities are present, filter the hot solution through a pre-heated, stemless funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[8][10]
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals on the filter with a small portion of ice-cold solvent to remove any adhering mother liquor.[8]
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.
Diagram 1: General Recrystallization Workflow
This diagram illustrates the standard procedure for recrystallization.
Caption: Standard workflow for purification by recrystallization.
Diagram 2: Troubleshooting Crystallization Issues
This flowchart provides a logical path for addressing common problems during the crystallization step.
Caption: A decision tree for troubleshooting common crystallization problems.
References
- purification methods for removing impurities
- Recrystalliz
- Technical Support Center: Purification of Benzoxazole Deriv
- Recrystalliz
- 5-Bromobenzo[d]oxazole-2-carbonitrile | 1541948-94-0 - Sigma-Aldrich.
- 5-Bromobenzo[d]oxazole-2-carbonitrile | 1541948-94-0 - Sigma-Aldrich.
- 3.6F: Troubleshooting - Chemistry LibreTexts.
- Application Notes and Protocols for the Recrystallization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde - Benchchem.
- 5-bromobenzo[d]oxazole-2-carbonitrile - Advanced ChemBlocks.
- Recrystalliz
- 5-Bromobenzo[d]oxazole , 97% , 132244-31-6 - CookeChem.
- Technical Support Center: High-Purity Benzoxazole Compounds via Recrystalliz
- 1 result for 5-Bromobenzo[d]oxazole-2-carbonitrile | Avantor.
- Important Chemistry Tips-Solvents choose for recrystalliz
- Benzoxazoles - World Journal of Pharmaceutical Sciences.
- Technical Support Center: Optimizing 2-Bromo-5-chlorobenzo[d]oxazole Synthesis - Benchchem.
- Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole Derivatives: Applic
- RECRYSTALLIZATION - ResearchG
- Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor.
- Recrystalliz
- 2-Amino-7-bromobenZo[d]oxaZole-5-carbonitrile | C8H4BrN3O | CID 91659225 - PubChem.
- Synthesis of 5‐bromooxazole (10·HCl).
- Synthesis, characterization and biological evaluation of benzoxazole deriv
- Recrystallization with two solvents : r/Chempros - Reddit.
- Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease - Arabian Journal of Chemistry.
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- 6. Recrystallization [sites.pitt.edu]
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- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. jocpr.com [jocpr.com]
Technical Support Center: Identifying and Removing Isomeric Impurities in Benzoxazole Synthesis
Welcome to the Technical Support Center for heterocyclic synthesis. Benzoxazoles are privileged structural motifs prevalent in pharmaceuticals, agrochemicals, and functional materials. However, their synthesis is frequently complicated by the formation of isomeric impurities. This guide provides in-depth mechanistic insights, troubleshooting workflows, and self-validating protocols to help you achieve high-purity benzoxazole derivatives.
Mechanistic Insights: The Origin of Isomeric Impurities
Understanding why isomeric impurities form is the first step in eliminating them. In benzoxazole synthesis, isomers typically arise from three primary mechanistic pathways:
-
Regioselectivity in C-H Functionalization: When synthesizing benzoxazoles via copper-catalyzed intramolecular oxidative C-O coupling of meta-substituted anilides, the cyclization can occur at two different ortho positions. By default, cyclization favors the less sterically hindered site. However, if a strong coordinating group is present, it can force cyclization at the more hindered site via a doubly coordinated intermediate, leading to divergent regioisomers [1].
-
Electrophilic Aromatic Substitution (Positional Isomers): When functionalizing pre-formed benzoxazoles (e.g., bromination of 5-chlorobenzo[d]oxazole), the directing effects of the ring heteroatoms can lead to positional isomers (e.g., 2,X-dibromo-5-chlorobenzo[d]oxazole) or over-halogenation if reaction kinetics are not strictly controlled [2].
-
Beckmann Rearrangement Side-Reactions: When attempting to synthesize isomeric benzoisoxazoles from oximes, acidic conditions frequently trigger a Beckmann rearrangement. This unintended mechanistic detour yields the benzoxazole isomer as a significant impurity [3].
Troubleshooting Q&A
Q1: I am synthesizing a 7-substituted benzoxazole via copper-catalyzed C-H functionalization, but I am isolating a mixture of 5- and 7-substituted isomers. How can I improve regioselectivity? A1: Regioselectivity is dictated by the steric and coordinating nature of the meta-substituent on your anilide precursor. If your substituent is a simple halogen or methoxy group, cyclization naturally favors the less sterically hindered position, yielding the 5-substituted isomer. To force cyclization to the more sterically hindered 2-position (yielding the pure 7-substituted benzoxazole), you must utilize a strong directing group (such as a pyrrolidinone). This forms a doubly coordinated Cu(II) intermediate that overrides natural steric hindrance, locking the regiochemistry [1].
Q2: My final halogenated benzoxazole product shows multiple spots on TLC and complex splitting in the aromatic region of the 1H NMR spectrum. What are the likely side products? A2: You are observing positional isomers or over-halogenated byproducts. The benzoxazole ring is highly activated towards electrophilic substitution. If you are brominating a substituted benzoxazole, substitution can occur at unintended positions if the temperature is too high. Additionally, verify the purity of your starting materials; precursors like 2-amino-4-chlorophenol often contain isomeric impurities (e.g., 2-amino-6-chlorophenol) from upstream nitration steps, which will cyclize into isomeric benzoxazoles [2].
Q3: How can I definitively distinguish between positional isomers of benzoxazole using NMR? A3: 1H NMR is your primary diagnostic tool. Isomers will display distinctly different splitting patterns in the aromatic region (7.0–8.5 ppm) due to changes in ortho and meta coupling constants. However, for absolute certainty, you must use 2D NMR techniques, specifically NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC. These techniques establish spatial and long-range correlations between the substituent and adjacent ring protons, definitively assigning the regiochemistry and confirming the absence of isomeric impurities [4].
Q4: Standard silica gel chromatography is failing to separate my benzoxazole isomers. What is the next step? A4: Positional isomers possess identical molecular weights and nearly identical dipole moments, causing them to co-elute. If a highly optimized, low-polarity solvent gradient fails, you must pivot to selective recrystallization. By finding a solvent system (e.g., diethyl ether or cold methanol) where the thermodynamic stability and solubility of the target benzoxazole and the kinetic impurity differ, you can selectively precipitate the target as highly pure single crystals [5].
Data Presentation
Table 1: Common Isomeric Impurities and Mitigation Strategies
| Impurity Source | Primary Mechanism | Typical Isomer Ratio (Target:Impurity) | Mitigation Strategy |
| Meta-substituted Anilides | Regioselective C-H Functionalization | 1:1 to >99:1 (Depends on Directing Group) | Utilize strong directing groups (e.g., pyrrolidinone) to force steric control. |
| Halogenation of Benzoxazole | Electrophilic Aromatic Substitution | 85:15 (Mono- vs. Di-halogenated) | Strictly control stoichiometry and temperature; use milder halogenating agents. |
| Oxime Precursors | Beckmann Rearrangement | Variable (pH dependent) | Maintain strictly anhydrous, non-acidic conditions to favor benzoisoxazole over benzoxazole. |
Table 2: Analytical Techniques for Isomer Identification
| Technique | Primary Data Output | Causality for Selection | Validation Metric |
| 1H NMR (1D) | Aromatic splitting patterns (7.0–8.5 ppm) | Differentiates ortho/meta/para coupling constants. | Clean doublets/triplets; absence of overlapping multiplets. |
| 2D NOESY NMR | Through-space proton correlations | Confirms spatial proximity of substituents to ring protons. | Cross-peaks confirming the exact substitution position. |
| LC-MS | Retention time (RT) & m/z | Separates isomers chromatographically before mass analysis. | Single sharp peak in the UV chromatogram at the target m/z. |
Experimental Protocols
Protocol 1: Regioselective Copper-Catalyzed Synthesis of Benzoxazoles
This protocol utilizes directing groups to eliminate isomeric impurities at the point of synthesis.
-
Setup: To a dried Schlenk tube, add the anilide precursor (0.25 mmol) and Cu(OTf)₂ (0.05 mmol).
-
Causality: The 20 mol% catalyst loading provides the necessary Lewis acidity to activate the C-H bond without causing excessive metal contamination in the final product [1].
-
-
Atmosphere & Solvent: Purge the tube with oxygen (or atmospheric air) and add o-xylene (0.5 mL) via syringe.
-
Causality:o-Xylene serves as a high-boiling solvent, allowing atmospheric oxygen to act safely as the terminal oxidant at elevated temperatures.
-
-
Cyclization: Heat the reaction mixture with vigorous stirring at 140 °C for 28 hours.
-
Causality: The high thermal energy overcomes the activation barrier required for the sterically hindered intramolecular oxidative C-O coupling, driving the reaction to the thermodynamic product.
-
-
Workup: Cool to room temperature and add a small amount of methanol to dissolve insoluble intermediates.
-
Validation: Monitor the reaction via TLC. The complete disappearance of the anilide starting material and the emergence of a single UV-active spot indicates successful, regioselective cyclization.
Protocol 2: Purification and Isolation of Benzoxazole Isomers
This protocol serves as a self-validating system to separate co-eluting isomers.
-
Preparation: Concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent.
-
Chromatography: Load the crude residue onto a silica gel column (200-300 mesh). Elute using a highly optimized, slow-gradient solvent system (e.g., petroleum ether/ethyl acetate starting at 200:1 v/v).
-
Causality: Fine silica gel maximizes theoretical plates, while a low-polarity system slows the elution rate, allowing subtle differences in isomer dipole moments to separate the bands[5].
-
-
Recrystallization (If Co-elution Occurs): Pool the mixed fractions, evaporate the solvent, and dissolve the residue in a minimal amount of hot diethyl ether.
-
Isolation: Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 12 hours.
-
Causality: The thermodynamic product (target benzoxazole) will crystallize out as needle-like crystals, leaving the kinetic isomeric impurity dissolved in the mother liquor [5].
-
-
Validation: Analyze the isolated crystals via 1H NMR. The spectrum must show a clean, unambiguous splitting pattern in the aromatic region without underlying multiplet signals from the impurity.
Process Visualizations
Mechanism of Regioselective Benzoxazole Synthesis via Cu-Catalyzed C-H Functionalization.
Troubleshooting Workflow for the Identification and Removal of Benzoxazole Isomeric Impurities.
References
- Copper-Catalyzed Synthesis of Benzoxazoles via a Regioselective C−H Functionalization/C−O Bond Formation under an Air Atmosphere.
- Technical Support Center: Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole.Benchchem.
- Optimizing reaction conditions for benzoisoxazole form
- An efficient one-pot synthesis of benzoxazole derivatives catalyzed by nickel sulphate.World Journal of Pharmaceutical Research.
- Preparation of High Purity Samples, Effect of Purity on Properties, and NMR Data of Highly Purified Benzoxazine Monomers.
Technical Support Center: Optimizing Solvent Choice for Reactions Involving 5-Bromobenzo[d]oxazole-2-carbonitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 5-Bromobenzo[d]oxazole-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The strategic selection of a solvent is paramount to achieving optimal reaction outcomes, including yield, purity, and reaction time. This document provides in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter during your experiments.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, providing explanations for the underlying chemical principles and actionable solutions.
Q1: My reaction is proceeding very slowly or appears to be stalled. How can solvent choice improve the reaction rate?
A1: A sluggish reaction is a common issue directly influenced by the solvent system. The polarity of the solvent and its ability to solubilize all components are critical factors.
-
For Nucleophilic Aromatic Substitution (SNAr) Reactions: These reactions typically proceed through a charged, polar intermediate (a Meisenheimer complex). Polar aprotic solvents such as Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , N-Methyl-2-pyrrolidone (NMP) , and Acetonitrile (ACN) are highly effective at accelerating these reactions.[1] They solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more "naked" and, therefore, more reactive.[1] Protic solvents, in contrast, can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing the reaction.[1]
-
For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura): The choice of solvent can significantly impact the catalyst's activity and stability.[2] Solvents like Tetrahydrofuran (THF) , 1,4-Dioxane , and Toluene , often in a biphasic mixture with water, are commonly employed.[3] The aqueous phase is necessary to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃), while the organic phase dissolves the aryl bromide and the boronic acid. The reaction rate can be sensitive to the solvent's ability to stabilize the active catalytic species.[4][5] In some cases, a more polar solvent like DMF can be used, but care must be taken as it can also lead to catalyst decomposition at higher temperatures.[6]
-
Temperature Considerations: The solvent's boiling point dictates the maximum temperature for a reaction at atmospheric pressure. If a reaction requires significant heat, a higher-boiling solvent like DMF (153 °C), NMP (202 °C), or Dioxane (101 °C) should be selected over a lower-boiling one like THF (66 °C). Many reactions, such as those involving copper cyanide, may require high temperatures (e.g., 140 °C in DMF) to proceed at a reasonable rate.[6]
Q2: I am observing significant side product formation. Could the solvent be the culprit?
A2: Yes, the solvent can be a direct or indirect participant in side reactions, leading to impurities.
-
Solvent as a Competing Nucleophile: Protic solvents like alcohols or water can compete with your intended nucleophile, particularly under basic conditions. The benzoxazole ring in your starting material is also susceptible to hydrolysis (cleavage by water), which can be catalyzed by acid or base, leading to the formation of N-(2-hydroxyphenyl)bromoacetamide derivatives.[7] Therefore, using anhydrous solvents and running reactions under an inert atmosphere is crucial, especially when working with moisture-sensitive reagents.[7]
-
Solvent Impurities: Trace impurities in solvents can have a profound negative impact, especially on catalytic reactions. For instance, precursors or contaminants in THF have been shown to poison Pd/C catalysts in Suzuki-Miyaura cross-coupling reactions, significantly decreasing conversion.[4] Using high-purity, anhydrous, and degassed solvents is a best practice to ensure robust and reproducible results.
-
Decomposition at High Temperatures: Some solvents can promote the decomposition of starting materials or products at elevated temperatures. For example, in a cyanation reaction, using NMP as a solvent led to the complete decomposition of a similar bromo-heterocycle, whereas DMF allowed for product formation.[6] It is essential to consider the thermal stability of your substrate in the chosen solvent.
Q3: My starting materials, reagents, or catalyst are not fully dissolving. What is the best approach?
A3: Poor solubility is a frequent barrier to achieving a successful reaction. A homogeneous solution is often ideal, but many reactions, like Suzuki couplings, are effectively run in biphasic systems.
-
"Like Dissolves Like": 5-Bromobenzo[d]oxazole-2-carbonitrile is a relatively nonpolar, aromatic compound. It will have better solubility in organic solvents like THF, Toluene, or DMF than in highly polar or aqueous systems.
-
Using Co-solvents: For reactions requiring reagents with vastly different polarities (e.g., a nonpolar aryl halide and a polar inorganic base), a mixture of solvents is often the solution. In Suzuki couplings, a Toluene/Water or THF/Water mixture is common.[2][3] The organic solvent dissolves the substrate, while water dissolves the base. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.
-
Phase-Transfer Catalysts: In biphasic systems where reactants are in separate phases, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used to shuttle one reactant across the phase boundary, facilitating the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 5-Bromobenzo[d]oxazole-2-carbonitrile I should consider?
A1: Understanding the molecule's properties is the first step in experimental design.
-
Molecular Formula: C₈H₃BrN₂O[10]
-
Molecular Weight: 223.03 g/mol [10]
-
Reactivity: The key reactive sites are the C-Br bond, which is susceptible to palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, and the electron-withdrawing nitrile group. The benzoxazole ring itself has specific stability considerations.
-
Stability: The benzoxazole ring system can be sensitive to hydrolysis, especially under strong acidic or basic conditions in the presence of water.[7] It is recommended to store the compound in a cool, dry, dark place, and handle it under an inert atmosphere when possible.[7][8]
Q2: How do I select a starting solvent for a new reaction?
A2: A logical approach, combined with data, is the best method. First, consider the mechanism of your intended reaction (e.g., SNAr, Suzuki, Sonogashira). Second, assess the solubility of all your starting materials. The table below provides a starting point for solvent selection based on general properties.
Table 1: Properties of Common Solvents for Reactions with Aryl Halides
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | General Class | Typical Applications & Rationale |
| Tetrahydrofuran (THF) | 66 | 7.6 | Polar Aprotic | Suzuki and other cross-couplings. Good for dissolving organic substrates. Often used with water.[4] |
| Toluene | 111 | 2.4 | Nonpolar | Suzuki and other cross-couplings, especially at higher temperatures. Good for dissolving nonpolar reagents.[3] |
| 1,4-Dioxane | 101 | 2.2 | Nonpolar Ether | Common in Suzuki reactions. Miscible with water, allowing for homogeneous or biphasic systems.[11] |
| Dimethylformamide (DMF) | 153 | 36.7 | Polar Aprotic | Excellent for SNAr and cyanation reactions due to its high polarity.[1][12] Can also be used for cross-couplings. |
| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | Polar Aprotic | Highly polar solvent, very effective for SNAr by stabilizing charged intermediates.[1][12] |
| Acetonitrile (ACN) | 82 | 37.5 | Polar Aprotic | Good for SNAr and some cross-coupling reactions. Its lower boiling point is useful for easier removal.[1][11] |
| Ethanol (EtOH) | 78 | 24.5 | Polar Protic | Generally avoided due to its nucleophilic nature, but can be used as a co-solvent in some cross-couplings.[2] |
Q3: How should I perform a solvent screening experiment to optimize my reaction?
A3: A systematic solvent screen is a highly effective way to identify the optimal conditions.
Experimental Protocol: Small-Scale Parallel Solvent Screening
-
Preparation: In an array of reaction vials (e.g., in a heating block), add 5-Bromobenzo[d]oxazole-2-carbonitrile (1.0 eq) and any solid reagents (e.g., boronic acid, base). Ensure all vials are equipped with a small magnetic stir bar.
-
Inert Atmosphere: Seal the vials and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Using a syringe, add an equal volume of each anhydrous solvent to be tested to the respective vials. Include both single solvents and relevant co-solvent mixtures (e.g., THF, Dioxane, DMF, Toluene/H₂O 4:1).
-
Reagent Addition: Add any liquid reagents (e.g., your nucleophile) and the catalyst solution via syringe.
-
Reaction: Place the array in the heating block and stir at the desired temperature.
-
Monitoring: After a set time (e.g., 2, 6, and 24 hours), take a small aliquot from each reaction vial. Quench the aliquot and analyze by TLC, LC-MS, or GC-MS to determine the consumption of starting material and the formation of the desired product.
-
Analysis: Compare the conversion and purity across the different solvent systems to identify the most promising candidates for further optimization on a larger scale.
Visualizations
Diagram 1: Solvent Selection Workflow
Caption: A workflow for initial solvent selection based on reaction type.
Diagram 2: Effect of Solvent on Nucleophile Reactivity in SNAr
Caption: Protic vs. Aprotic solvents affect nucleophile reactivity.
References
-
ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]
-
AIDIC. Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Available from: [Link]
-
PMC. Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin- [3,2-b]indazoles: An Effective Route to 1 H-Indazolones. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
ResearchGate. Table 1 Optimization of the nucleophilic aromatic substitution reaction. Available from: [Link]
-
PMC. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Available from: [Link]
-
ResearchGate. Effect of solvent on the Suzuki cross-coupling a | Download Table. Available from: [Link]
-
Reddit. Sonogashira troubleshooting help needed : r/Chempros. Available from: [Link]
-
MDPI. Benzo[1,2-d:4,5-d′]bis([2][4][8]thiadiazole)-4-carbonitrile. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aidic.it [aidic.it]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole)-4-carbonitrile [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5-Bromobenzo[d]oxazole-2-carbonitrile | 1541948-94-0 [sigmaaldrich.com]
- 9. 5-Bromobenzo[d]oxazole-2-carbonitrile | 1541948-94-0 [sigmaaldrich.com]
- 10. chemscene.com [chemscene.com]
- 11. reddit.com [reddit.com]
- 12. Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin- [3,2-b]indazoles: An Effective Route to 1 H-Indazolones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comprehensive 1H NMR Characterization of 5-Bromobenzo[d]oxazole-2-carbonitrile: A Comparative Analytical Guide
Introduction
In the landscape of modern drug development, 5-Bromobenzo[d]oxazole-2-carbonitrile (CAS: 1541948-94-0) has emerged as a critical bifunctional building block. It is frequently utilized in the synthesis of complex heteroaryl therapeutics, including selective orexin receptor (OX1R) antagonists and novel kinase inhibitors[1]. For medicinal chemists, confirming the regiochemistry of the bromine substitution and the structural integrity of the benzoxazole core is a non-negotiable quality control step.
1H Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this structural elucidation. This guide objectively compares the 1H NMR performance and spectral profile of 5-Bromobenzo[d]oxazole-2-carbonitrile against two common alternative scaffolds—its 5-chloro analog and its benzimidazole counterpart. By detailing the causality behind chemical shifts and providing a self-validating experimental protocol, this guide empowers researchers to establish high-fidelity analytical workflows.
Section 1: Structural Dynamics and Predictive Causality
The 5-bromobenzo[d]oxazole-2-carbonitrile molecule presents a classic, rigid three-spin aromatic system (H4, H6, H7). Understanding the electronic environment is key to predicting and analyzing its NMR spectrum:
-
Electronic Pull of the Carbonitrile Group: The strongly electron-withdrawing carbonitrile (-C≡N) group at the C2 position exerts a pronounced inductive and resonance pull across the fused bicyclic system. This global deshielding effect shifts all aromatic protons downfield relative to an unsubstituted benzoxazole core[2].
-
Halogen Anisotropy at C5: The bromine atom at C5 specifically influences its adjacent protons. The H4 proton (isolated between the bridgehead nitrogen and the bromine) appears as a fine doublet due to meta-coupling. The H6 proton appears as a doublet of doublets (dd) due to ortho-coupling with H7 and meta-coupling with H4.
-
Solvent Causality: Deuterated chloroform (CDCl3) is the optimal solvent for this characterization. Unlike DMSO-d6, which can cause solvent-solute dipole interactions that slightly alter coupling resolution, CDCl3 provides a sharp, non-coordinating environment. This is critical for resolving the fine ~1.8 Hz J-coupling between H4 and H6.
Section 2: Comparative Performance Analysis
When selecting building blocks for Structure-Activity Relationship (SAR) studies, distinguishing between closely related halogenated or heterocyclic analogs is paramount. Table 1 summarizes the diagnostic 1H NMR differences between the target product and its common alternatives.
Table 1: Comparative 1H NMR Performance Metrics (400 MHz, 298K)
| Scaffold Alternative | Solvent | H4 Signal (ppm, J in Hz) | H6 Signal (ppm, J in Hz) | H7 Signal (ppm, J in Hz) | Resolution Quality |
| 5-Bromobenzo[d]oxazole-2-carbonitrile | CDCl3 | ~8.05 (d, J=1.8) | ~7.65 (dd, J=8.7, 1.8) | ~7.55 (d, J=8.7) | Excellent; sharp meta-couplings |
| 5-Chlorobenzo[d]oxazole-2-carbonitrile | CDCl3 | ~7.90 (d, J=1.9) | ~7.55 (dd, J=8.8, 1.9) | ~7.60 (d, J=8.8) | Excellent; baseline separation |
| 5-Bromo-1H-benzo[d]imidazole-2-carbonitrile | DMSO-d6 | ~7.80 (br s) | ~7.45 (d, J=8.5) | ~7.55 (d, J=8.5) | Moderate; tautomeric broadening |
Analytical Insights & Causality
-
Bromine vs. Chlorine: The 5-chloro analog exhibits a slightly upfield H4 signal compared to the target 5-bromo product. While chlorine is more electronegative, bromine's larger van der Waals radius creates a more pronounced steric compression and anisotropic deshielding effect on the adjacent H4 proton, shifting it further downfield.
-
Benzoxazole vs. Benzimidazole: The benzimidazole alternative features an NH group instead of an oxygen atom. Because oxygen is more electronegative than nitrogen, the entire benzoxazole ring is more electron-deficient, pushing its proton signals further downfield. Furthermore, the NH proton in the benzimidazole core undergoes rapid intermolecular exchange and tautomerism at room temperature. This dynamically averages the electronic environment of the fused benzene ring, leading to broader, less resolved signals compared to the highly rigid and easily characterizable benzoxazole core.
Section 3: Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates internal validation checkpoints designed to guarantee spectral integrity.
Materials
-
5-Bromobenzo[d]oxazole-2-carbonitrile (Purity ≥98%)
-
Deuterated Chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS)
-
5 mm precision NMR tubes (Norell or Wilmad)
Step-by-Step Methodology
-
Sample Preparation: Dissolve exactly 5.0 mg of the analyte in 0.6 mL of CDCl3.
-
Causality: Maintaining a low concentration (approx. 35 mM) prevents intermolecular π-π stacking, which can cause concentration-dependent chemical shift drifting and line broadening.
-
-
Tube Loading and Shimming: Transfer the solution to the NMR tube and insert it into the spectrometer. Perform 3D gradient shimming.
-
Validation Checkpoint: Measure the Full Width at Half Maximum (FWHM) of the internal TMS peak. It must be ≤ 0.8 Hz . If broader, re-shim the magnet. A poorly shimmed magnet will obliterate the critical 1.8 Hz meta-coupling required to confirm the H4/H6 relationship.
-
-
Data Acquisition Parameters:
-
Frequency: 400 MHz (or 600 MHz for optimal dispersion).
-
Pulse Sequence: Standard 1D zg30 (30° flip angle).
-
Relaxation Delay (D1): 2.0 seconds.
-
Causality: A 2.0s delay ensures complete longitudinal relaxation (T1) of the rigid aromatic protons, validating that the integration ratios will be exactly 1:1:1 for H4:H6:H7.
-
Number of Scans (NS): 16 to 32 (optimized for a signal-to-noise ratio > 100:1).
-
-
Processing & Referencing: Apply a 0.3 Hz exponential line broadening (LB) function prior to Fourier Transformation. Phase and baseline correct manually. Set the internal TMS peak exactly to 0.00 ppm.
-
Validation Checkpoint: The residual CHCl3 peak should naturally align at 7.26 ppm. If it deviates, the sample may be contaminated, or the lock signal was unstable.
-
Section 4: Workflow Visualization
The following diagram maps the logical progression of the self-validating NMR protocol and its role in comparative structural analysis.
Figure 1: Workflow for self-validating NMR characterization and comparative analysis.
References
-
RSC Advances. "1H and 13C NMR Spectra of Substituted Benzoic Acids and Benzoxazoles". Royal Society of Chemistry. URL:[Link]
-
ChemRxiv. "Heteroaryl derivatives of suvorexant as OX1R selective PET ligand candidates". ChemRxiv Preprints. URL: [Link]
Sources
Interpreting the Mass Spectrum of 5-Bromobenzo[d]oxazole-2-carbonitrile: A Predictive and Comparative Analysis
An In-Depth Technical Guide for Researchers
As a Senior Application Scientist, this guide provides a detailed interpretation of the mass spectrum of 5-Bromobenzo[d]oxazole-2-carbonitrile. In the absence of a publicly available, experimentally confirmed spectrum for this specific molecule, this document establishes a robust predictive framework. By leveraging fundamental principles of mass spectrometry and comparing them with the known fragmentation patterns of analogous structures, we can construct a reliable analytical model. This guide is designed for researchers and drug development professionals who rely on mass spectrometry for structural elucidation and purity assessment of novel heterocyclic compounds.
The core of this analysis rests on two pillars: the unmistakable isotopic signature of bromine and the predictable fragmentation of the benzoxazole and nitrile moieties. Understanding these elements allows any researcher to confidently identify this compound and distinguish it from structurally similar alternatives.
Part 1: The Molecular Ion Signature - The Bromine Isotope Pattern
The most telling feature in the mass spectrum of any monobrominated compound is its molecular ion (M⁺) region. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal proportions (50.69% and 49.31%, respectively).[1][2] This results in a characteristic pair of peaks, referred to as the M⁺ and M+2 peaks, which are separated by two mass-to-charge units (m/z) and have a relative intensity ratio of approximately 1:1.[3] This pattern is a definitive indicator of the presence of a single bromine atom in the molecule or fragment.
For 5-Bromobenzo[d]oxazole-2-carbonitrile (Molecular Formula: C₈H₃BrN₂O), the expected molecular weights are 223.03 g/mol (nominal) and more precisely calculated below.[4][5]
Table 1: Predicted Molecular Ion Data
| Ion | Isotope | Exact Mass (Da) | Predicted m/z | Relative Abundance |
|---|---|---|---|---|
| [M]⁺ | ⁷⁹Br | 221.9456 | 222 | ~100% |
| [M+2]⁺ | ⁸¹Br | 223.9436 | 224 | ~98% |
This distinctive 1:1 isotopic cluster at m/z 222 and 224 is the primary piece of evidence to seek when identifying this compound. Any fragment ion that retains the bromine atom will also exhibit this same isotopic pattern.
Caption: Predicted major fragmentation pathways for the target molecule.
Table 2: Summary of Predicted Key Fragments
| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Formula of Lost Neutral | Notes |
|---|---|---|---|
| 222 / 224 | [C₈H₃BrN₂O]⁺ | - | Molecular Ion (M⁺). Exhibits ~1:1 isotope pattern. |
| 196 / 198 | [C₇H₃BrNO]⁺ | ·CN | Loss of the cyano radical. Retains Br isotope pattern. |
| 194 / 196 | [C₇H₃BrN₂]⁺ | CO | Loss of carbon monoxide. Retains Br isotope pattern. |
| 144 | [C₈H₃N₂O]⁺ | ·Br | Loss of bromine radical. Single peak, no isotope pattern. |
| 167 / 169 | [C₆H₂BrN]⁺ | CO, HCN | Sequential loss of CO and HCN. Retains Br isotope pattern. |
Part 3: Comparative Analysis with Structural Analogs
To validate these predictions, we can compare the expected fragmentation with the known mass spectra of simpler, related molecules. This comparison provides a foundational logic for our interpretation.
-
Benzoxazole (Analog 1): The mass spectrum of the parent benzoxazole ring shows a strong molecular ion at m/z 119. [6]Key fragments appear at m/z 91 (loss of CO) and m/z 92 (loss of HCN), establishing the characteristic breakdown of the core structure. [7][6]* Bromobenzene (Analog 2): This compound's spectrum is dominated by the M/M+2 peaks at m/z 156/158. A significant fragment is observed at m/z 77, corresponding to the loss of the bromine radical (·Br) to form the stable phenyl cation. [2]This supports the prediction of a [M-Br]⁺ peak in our target molecule.
-
Benzonitrile (Analog 3): Benzonitrile displays a stable molecular ion at m/z 103. A primary fragmentation pathway is the loss of HCN to produce the benzyne radical cation at m/z 76. This reinforces the possibility of HCN loss in the fragmentation of the benzoxazole core.
Table 3: Comparative Fragmentation Data
| Compound | Key Feature/Fragment | m/z | Relevance to Target Molecule |
|---|---|---|---|
| 5-Bromobenzo[d]oxazole-2-carbonitrile | M⁺ / M+2⁺ | 222 / 224 | Primary Identifier |
| [M-CO]⁺ | 194 / 196 | Confirms Benzoxazole Core Fragmentation | |
| [M-Br]⁺ | 144 | Confirms C-Br Cleavage | |
| Benzoxazole | [M-CO]⁺ | 91 | Establishes CO loss from the oxazole ring. [6] |
| Bromobenzene | [M-Br]⁺ | 77 | Demonstrates the facile cleavage of the C-Br bond. [2] |
| Benzonitrile | M⁺ | 103 | Shows the stability of the aromatic nitrile structure. |
This comparative approach demonstrates that our predicted fragmentation pattern for 5-Bromobenzo[d]oxazole-2-carbonitrile is a logical composite of the behaviors of its constituent chemical motifs.
Part 4: Standardized Experimental Protocol
To obtain a mass spectrum for this compound, a standard gas chromatography-mass spectrometry (GC-MS) method with electron ionization is recommended. This technique is well-suited for volatile, thermally stable small molecules and provides rich fragmentation data for structural analysis.
Methodology: GC-MS with Electron Ionization (EI)
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 5-Bromobenzo[d]oxazole-2-carbonitrile.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.
-
If necessary, perform a serial dilution to achieve an optimal concentration for analysis (typically 1-10 µg/mL).
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase temperature at 20°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI). [8] * Ionization Energy: 70 eV. [8]This is the standard energy to generate reproducible fragmentation patterns and compare with library spectra.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.
-
Solvent Delay: 3 minutes (or as appropriate for the solvent used) to prevent filament damage.
-
-
Data Analysis:
-
Identify the molecular ion region and confirm the presence of the M⁺/M+2⁺ peaks at m/z 222/224 with a ~1:1 ratio.
-
Analyze the fragmentation pattern, identifying major fragment ions and proposing neutral losses.
-
Compare the observed fragments with the predicted values in Table 2.
-
This self-validating protocol ensures that the resulting spectrum is both reproducible and directly comparable to established fragmentation principles and spectral libraries.
References
-
mass spectra - the M+2 peak. Chemguide. Available at: [Link]
-
Xu, J., et al. (2002). Electron impact mass spectral fragmentation of chiral bisbenzoxazole, bisbenzothiazole and biscarbamide derivatives of 2,2-dimethyl-1,3-dioxolane. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Isotopes in Mass Spectrometry. Chemistry Steps. Available at: [Link]
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Holmstrand, H., et al. (2011). Compound-specific bromine isotope compositions of one natural and six industrially synthesised organobromine substances. Environmental Chemistry. Available at: [Link]
-
Ch13 - Mass Spectroscopy. University of Calgary Chemistry. Available at: [Link]
-
Chemical structures of benzoxazole fragments with biological activities. ResearchGate. Available at: [Link]
- Fadda, A. A., et al. (2010).
-
Maquestiau, A., et al. (1975). Pyrolyses and Mass Spectra of 2-Benzoxazolinone, 2-Benzimidazolinone, and 2-Benzothiazolinone. Canadian Journal of Chemistry. Available at: [Link]
-
MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. Available at: [Link]
-
2-Amino-7-bromobenZo[d]oxaZole-5-carbonitrile. PubChem. Available at: [Link]
- CHAPTER 2 Fragmentation and Interpretation of Spectra.
-
Benzoxazole. NIST WebBook. Available at: [Link]
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- 5. 5-bromobenzo[d]oxazole-2-carbonitrile 95% | CAS: 1541948-94-0 | AChemBlock [achemblock.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
HPLC and LC-MS analysis of 5-Bromobenzo[d]oxazole-2-carbonitrile purity
An In-Depth Comparative Guide to the HPLC and LC-MS Analysis of 5-Bromobenzo[d]oxazole-2-carbonitrile Purity
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the purity of synthetic intermediates is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe scientific outcomes are built. 5-Bromobenzo[d]oxazole-2-carbonitrile, a key heterocyclic building block, is no exception. Its utility in the synthesis of pharmacologically active agents necessitates a rigorous assessment of its purity profile. Impurities, whether they are residual starting materials, by-products, or degradants, can have profound impacts on reaction yields, downstream chemistry, and the biological activity of final compounds.
This guide provides a comprehensive comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the purity assessment of 5-Bromobenzo[d]oxazole-2-carbonitrile. We will move beyond simple protocol recitation to explore the causality behind experimental choices, empowering you to not only replicate these methods but also to adapt and troubleshoot them effectively.
The Analytical Imperative: Why Purity Matters
Benzoxazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] Ensuring the high purity of a synthetic intermediate like 5-Bromobenzo[d]oxazole-2-carbonitrile is paramount for several reasons:
-
Stoichiometric Accuracy: Accurate molar calculations in subsequent synthetic steps depend on the precise purity of the starting material.
-
Reaction Integrity: Reactive impurities can lead to unintended side reactions, lowering the yield and complicating the purification of the desired product.
-
Biological Interference: Trace impurities could exhibit biological activity, confounding screening results and leading to false positives or negatives.
-
Regulatory Compliance: For compounds intended for clinical development, regulatory bodies like the FDA have stringent guidelines for the identification and quantification of impurities.[3][4]
Core Analytical Strategies: HPLC vs. LC-MS
The two most powerful and prevalent techniques for analyzing small-molecule purity are HPLC, typically with UV detection, and its more information-rich counterpart, LC-MS.
-
High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative purity analysis. It excels at separating components in a mixture and quantifying them based on their response to a UV detector, providing a purity value often expressed as an "area percent".[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) couples the superior separation capabilities of HPLC with the detection power of mass spectrometry.[7] This not only allows for quantification but also provides the molecular weight of the analyte and its impurities, which is a critical first step in structural elucidation.[][9]
The following workflow illustrates the general process for analyzing the purity of a synthesized compound like 5-Bromobenzo[d]oxazole-2-carbonitrile.
Caption: General workflow for the purity analysis of 5-Bromobenzo[d]oxazole-2-carbonitrile.
PART 1: HPLC-UV for Robust Purity Quantification
HPLC with UV detection is the gold standard for routine purity assessment. Its reliability, precision, and cost-effectiveness make it indispensable in any synthetic or analytical laboratory.[5] The method relies on the principle that different compounds will interact differently with the stationary phase of a column, causing them to elute at different times (retention time), and the UV detector measures the absorbance of each eluting compound.
Experimental Protocol: HPLC-UV Method
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of 5-Bromobenzo[d]oxazole-2-carbonitrile.
-
Dissolve in 1.0 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Vortex until fully dissolved. If needed, sonicate for 2-3 minutes.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Scientist's Note: Dissolving the sample in a solvent similar in strength to the initial mobile phase conditions is crucial to prevent peak distortion (e.g., peak fronting or splitting) upon injection. Filtering removes particulates that could clog the HPLC system.
-
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260/1290, Waters Alliance, or equivalent | Standard systems providing reliable and reproducible performance. |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size | The nonpolar C18 stationary phase is ideal for retaining and separating aromatic, moderately polar compounds like benzoxazole derivatives. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a common mobile phase modifier that protonates silanols on the stationary phase and the analyte, leading to sharper, more symmetrical peaks. It is also MS-compatible.[10] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent in reverse-phase HPLC with good UV transparency and elution strength. |
| Gradient Elution | 40% B to 95% B over 15 min, hold at 95% B for 3 min, return to 40% B over 1 min, and equilibrate for 5 min. | A gradient is essential to elute not only the main compound but also potential impurities that may be much more or less polar, ensuring they are cleared from the column within a reasonable timeframe.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by lowering mobile phase viscosity. |
| Injection Volume | 5 µL | A small injection volume prevents column overloading and peak distortion. |
| UV Detector | Diode Array Detector (DAD) or Multi-Wavelength Detector (MWD) | A DAD is preferred as it collects spectra across a range of wavelengths, allowing for peak purity assessment and selection of the optimal monitoring wavelength. |
| Detection Wavelength | ~254 nm or λmax determined from DAD scan | 254 nm is a common wavelength for aromatic compounds. Determining the λmax (wavelength of maximum absorbance) for the main peak provides the highest sensitivity. |
3. Data Analysis and Purity Calculation:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
This method assumes that all compounds have a similar UV response at the chosen wavelength, which is a reasonable starting point for purity screening of closely related substances.
Interpreting the Results
A successful HPLC analysis will yield a chromatogram with a sharp, symmetrical main peak for 5-Bromobenzo[d]oxazole-2-carbonitrile and smaller, well-resolved peaks for any impurities. The method should be validated according to ICH guidelines to ensure its performance characteristics (e.g., precision, linearity, accuracy) are suitable for its intended purpose.[11][12]
PART 2: LC-MS for Impurity Identification and Profiling
While HPLC-UV tells you "how much," it cannot definitively tell you "what." For identifying unknown impurities, LC-MS is the premier tool.[3][7] It provides the molecular weight of each component, offering invaluable clues to its identity. High-resolution mass spectrometry (HRMS), such as with a Q-TOF instrument, can provide a highly accurate mass measurement, allowing for the determination of the elemental formula of an impurity.[4]
Experimental Protocol: LC-MS Method
1. Sample Preparation:
-
Prepare the sample as described in the HPLC-UV protocol. A concentration of 0.1 mg/mL (100 µg/mL) is often a good starting point for LC-MS to avoid detector saturation.
2. LC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/UHPLC system (e.g., Waters Acquity, Agilent 1290) | Ultra-high performance systems with smaller particle columns (e.g., 1.7 µm) provide better resolution and faster analysis times, which is beneficial for complex mixtures. |
| Column | C18, 2.1 x 50 mm, 1.7 µm particle size | A smaller dimension column is used with UPLC systems to maintain efficiency at higher flow rates and reduce solvent consumption. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is an excellent choice for LC-MS as it is volatile and aids in the ionization process.[1][10] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Volatile organic solvent compatible with MS ionization. |
| Gradient Elution | A rapid gradient, e.g., 10% B to 95% B over 5 minutes. | UPLC allows for much faster gradients while maintaining separation. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, compatible with standard ESI sources. |
| Column Temperature | 40 °C | Higher temperatures are often used in UPLC to reduce system backpressure. |
| Injection Volume | 1-2 µL | Smaller injection volumes are typical for sensitive MS instruments and narrower UPLC columns. |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) | A Q-TOF provides high-resolution, accurate mass data for structural elucidation.[4] A QqQ is exceptionally sensitive for targeted quantification.[3] |
| Ionization Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique suitable for moderately polar, medium molecular weight compounds. |
| Polarity | Positive Ion Mode | The nitrogen atoms in the benzoxazole ring are basic and readily accept a proton, making positive ion mode the logical choice for detection as [M+H]⁺. |
| Scan Range | m/z 100 - 500 | This range will cover the molecular weight of the target compound (223.03 g/mol for C₈H₃BrN₂O) and potential dimers or common impurities. |
| MS/MS Analysis | Data-Dependent Acquisition (DDA) or Auto MS/MS | The instrument is programmed to automatically select the most intense ions from a full scan and perform fragmentation (MS/MS), providing structural information about the impurities.[4][7] |
Interpreting the Results
The LC-MS data provides several layers of information:
-
Total Ion Chromatogram (TIC): Similar to a UV chromatogram, it shows peaks for all ionizable species.
-
Mass Spectrum: For each peak in the TIC, a mass spectrum can be extracted. The main peak should show an ion corresponding to the protonated molecule [M+H]⁺ of 5-Bromobenzo[d]oxazole-2-carbonitrile. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an ~1:1 ratio), which serves as a powerful confirmation of identity.
-
Impurity Identification: The mass of an impurity peak can suggest its structure. For example, a peak with a mass corresponding to a starting material (e.g., 2-amino-4-bromophenol) would strongly indicate an incomplete reaction.
Head-to-Head Comparison: Choosing the Right Tool
Both HPLC and LC-MS are indispensable, but they answer different questions. The choice of technique depends on the analytical goal.
| Feature | HPLC-UV | LC-MS |
| Primary Purpose | Quantitative Purity Assessment | Impurity Identification & Profiling, Trace Quantification |
| Information Provided | Retention Time, UV Absorbance (Quantitative) | Retention Time, Molecular Weight, Structural Fragments (Qualitative & Quantitative) |
| Sensitivity | Good (ng range) | Excellent (pg to fg range)[3][9] |
| Selectivity | Moderate (based on chromatography) | Very High (based on chromatography and m/z)[9] |
| Cost (Instrument) | ||
| Complexity | Low to Moderate | High |
| Best For | Routine QC, Batch Release Purity Checks | Unknown Peak Identification, Degradant Studies, Genotoxic Impurity Analysis[3][4] |
The following diagram illustrates a logical decision-making process for selecting the appropriate analytical technique.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. hpst.cz [hpst.cz]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. zenodo.org [zenodo.org]
- 7. chimia.ch [chimia.ch]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. Separation of Benzoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. ajpaonline.com [ajpaonline.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the Biological Activity of 5-Bromobenzo[d]oxazole-2-carbonitrile and Other Benzoxazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzoxazole scaffold is a cornerstone, recognized for its presence in a multitude of biologically active compounds.[1][2][3] This versatile heterocyclic structure, an isostere of naturally occurring nucleic acid bases like adenine and guanine, readily interacts with biological macromolecules, leading to a broad spectrum of pharmacological activities.[2][3][4] These activities span from anticancer and antimicrobial to anti-inflammatory and analgesic effects.[1][5] This guide provides a comparative analysis of the biological potential of 5-Bromobenzo[d]oxazole-2-carbonitrile against other notable benzoxazole derivatives, supported by experimental data and detailed methodologies for evaluation.
While specific biological data for 5-Bromobenzo[d]oxazole-2-carbonitrile is not extensively documented in publicly available literature, by examining structurally similar compounds, we can infer its potential activities and understand the critical role of substituent groups on the benzoxazole core in modulating its therapeutic efficacy. The presence of a bromine atom at the 5-position and a nitrile group at the 2-position are anticipated to significantly influence the molecule's electronic properties and, consequently, its biological interactions.
Comparative Analysis of Biological Activities
The biological activity of benzoxazole derivatives is profoundly influenced by the nature and position of substituents on the fused ring system. Halogenation and the introduction of a cyano group are common strategies to enhance the pharmacological profile of these compounds.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer effects of benzoxazole derivatives against a variety of human cancer cell lines.[6][7] The cytotoxic activity is often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as DNA topoisomerase and various kinases.[8]
For instance, a newly synthesized benzoxazole derivative, 5-amino-2-[p-bromophenyl]-benzoxazole, has shown significant anticancer effects in breast cancer cell lines by inducing apoptosis and inhibiting angiogenesis.[9] This highlights the potential impact of a bromo-substituent. In another study, certain 2,5-disubstituted benzoxazole derivatives exhibited good cytotoxic activity against MCF-7 (breast cancer) and Hep-G2 (liver cancer) cell lines.[10] Notably, the presence of a nitrogen-containing substituent on the benzene ring at the C-2 position significantly enhanced the activity against MCF-7 cells.[10]
The table below summarizes the cytotoxic activity (IC50 values) of several benzoxazole derivatives against various cancer cell lines, offering a comparative perspective.
| Compound/Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 5-amino-2-[p-bromophenyl]-benzoxazole | MCF-7 (ER+) | 0.022 | [9] |
| 5-amino-2-[p-bromophenyl]-benzoxazole | MDA-MB (ER-) | 0.028 | [9] |
| 2-(4-pyridyl)-5-chlorobenzoxazole | MCF-7 | 4 | [10] |
| 2-(1H-benzimidazol-2-yl)-5-chlorobenzoxazole | Hep-G2 | 17.9 | [10] |
| 2-benzoxazolyl hydrazone (E-13k) | OVCAR-3 (ovarian) | - | [11] |
| 2-benzoxazolyl hydrazone (E-13k) | SF2-95 (CNS) | - | [11] |
Note: Some studies report activity as a percentage of inhibition rather than IC50 values. The data presented is for comparative purposes.
Based on these structure-activity relationships, it is plausible that 5-Bromobenzo[d]oxazole-2-carbonitrile could exhibit notable anticancer activity. The electron-withdrawing nature of both the bromo and cyano groups may enhance its ability to interact with biological targets.
Antimicrobial Activity
Benzoxazole derivatives have also been extensively investigated for their antibacterial and antifungal properties.[4][12][13] The mechanism of action is often linked to the inhibition of essential microbial enzymes, such as DNA gyrase.[14]
The substitution pattern on the benzoxazole ring is a critical determinant of antimicrobial efficacy. For example, a study on 2-substituted benzoxazoles demonstrated that certain derivatives displayed potent antibacterial activity, particularly against E. coli.[12] Another study highlighted that benzoxazole derivatives without a methylene bridge between the oxazole and a phenyl ring were more active than their counterparts with the bridge.[14]
The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzoxazole derivatives against different microbial strains, illustrating the impact of substitutions on their antimicrobial potency.
| Compound/Substituent | Microbial Strain | MIC (µM) | Reference |
| Benzoxazole Derivative 10 | Bacillus subtilis | 0.00114 | [6] |
| Benzoxazole Derivative 24 | Escherichia coli | 0.00140 | [6] |
| Benzoxazole Derivative 13 | Pseudomonas aeruginosa | 0.00257 | [6] |
| 5-nitro-2-cyclohexyl Benzoxazole | Bacillus subtilis | 3.12 µg/ml | [2] |
| 5-nitro-2-cyclohexylmethyl Benzoxazole | Pseudomonas aeruginosa | - | [2] |
Given the established antimicrobial potential of halogenated and other substituted benzoxazoles, 5-Bromobenzo[d]oxazole-2-carbonitrile is a promising candidate for further investigation as an antimicrobial agent.
Experimental Protocols
To facilitate further research and comparative analysis, detailed protocols for standard in vitro assays are provided below.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells in an appropriate medium until they reach the exponential growth phase.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 5-Bromobenzo[d]oxazole-2-carbonitrile) in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solution in the culture medium to obtain a range of desired concentrations.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[16]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[16]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Use a reference wavelength of 620 nm or higher to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the curve using non-linear regression analysis.
-
Workflow for MTT Assay
Caption: General workflow for determining compound cytotoxicity using the MTT assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[17]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that inhibits growth after incubation is the MIC.
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
Culture the test microorganism (bacteria or fungi) on an appropriate agar medium overnight.
-
Select several colonies and suspend them in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Dilute this suspension in the appropriate broth medium to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculation:
-
Add an equal volume of the standardized inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control well (inoculum without the compound) and a negative control well (broth medium only).
-
-
Incubation:
-
Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Workflow for MIC Determination
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Conclusion
The benzoxazole scaffold represents a privileged structure in medicinal chemistry, with a vast potential for the development of novel therapeutic agents. While direct biological data for 5-Bromobenzo[d]oxazole-2-carbonitrile is limited, the analysis of structurally related compounds strongly suggests its potential as a potent anticancer and antimicrobial agent. The presence of the bromo and cyano substituents is likely to enhance its biological activity. Further in-depth investigation using the standardized protocols outlined in this guide is warranted to fully elucidate the therapeutic promise of this and other novel benzoxazole derivatives. The provided frameworks for experimental evaluation aim to support and streamline these future research endeavors.
References
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022, March 23).
- Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. (2025, August 5).
- Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research.
- Kakkar, S., Tahlan, S., Kumar, S., Lim, S. M., Ramasamy, K., Mani, V., Shah, S. A. A., & Narasimhan, B. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 89.
- Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]-benzoxazole in breast cancer cell lines. (2022, April 27). Medicine Science.
- Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry.
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). International Journal of Pharmaceutical Sciences Review and Research.
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A Researcher's Guide to the In Vitro Anticancer Activity of Benzoxazole Derivatives
The benzoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2] This guide provides a comprehensive comparison of the in vitro anticancer activity of various benzoxazole derivatives against a range of cancer cell lines. We will delve into the experimental data supporting these findings, provide detailed protocols for key assays, and explore the molecular pathways these compounds target. Our goal is to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge necessary to advance the discovery of novel benzoxazole-based cancer therapeutics.
The Versatility of the Benzoxazole Scaffold in Oncology
Benzoxazoles are heterocyclic compounds that can be considered structural isosteres of naturally occurring nucleic acid bases, which may facilitate their interaction with biological macromolecules. This structural feature, combined with the potential for diverse substitutions, has allowed for the synthesis of a multitude of derivatives with significant cytotoxic effects against various cancer cell lines.[2] Research has shown that the anticancer activity of these compounds can be modulated by the nature and position of substituents on the benzoxazole core and its appended moieties.[3]
Comparative Analysis of In Vitro Anticancer Activity
The efficacy of novel anticancer compounds is primarily assessed by their half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency. The following table summarizes the in vitro anticancer activity of a selection of benzoxazole derivatives against various human cancer cell lines, as reported in recent literature.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-tert-butylphenyl)-5-nitrobenzoxazole (1a) | A549 (Lung) | 17.41 ± 0.16 | [4] |
| 2-(4-tert-butylphenyl)-6-nitrobenzoxazole (1b) | A549 (Lung) | 20.50 ± 0.08 | [4] |
| 2-(2,3-dimethylphenyl)-5-nitrobenzoxazole (2a) | A549 (Lung) | 32.17 ± 0.08 | [4] |
| 2-(2,3-dimethylphenyl)-6-nitrobenzoxazole (2b) | A549 (Lung) | 31.13 ± 0.07 | [4] |
| Benzoxazole-benzamide conjugate 1 | HCT-116 (Colorectal) | Not specified | [5] |
| Benzoxazole-benzamide conjugate 1 | MCF-7 (Breast) | Not specified | [5] |
| Benzoxazole-benzamide conjugate 11 | HCT-116 (Colorectal) | Not specified | [5] |
| Benzoxazole-benzamide conjugate 11 | MCF-7 (Breast) | Not specified | [5] |
| Piperidinyl-based benzoxazole 11b | MCF-7 (Breast) | 4.30 | [6] |
| Piperidinyl-based benzoxazole 11b | A549 (Lung) | 6.68 | [6] |
| Piperidinyl-based benzoxazole 11b | PC-3 (Prostate) | 7.06 | [6] |
| 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[(4-hydroxyphenyl)methylidene]acetohydrazide (5a) | MCF-7 (Breast) | 15.28 ± 0.65 | [7] |
| 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[(4-chlorophenyl)methylidene]acetohydrazide (5b) | MCF-7 (Breast) | 17.63 ± 0.58 | [7] |
| 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[(3-methoxy-4-hydroxyphenyl)methylidene]acetohydrazide (5d) | MCF-7 (Breast) | 13.68 ± 1.74 | [7] |
| 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[(4-nitrophenyl)methylidene]acetohydrazide (5g) | MCF-7 (Breast) | 10.66 ± 1.15 | [7] |
Key Signaling Pathways Targeted by Benzoxazole Derivatives
A significant portion of research into the anticancer mechanism of benzoxazole derivatives has focused on their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and angiogenesis. Two prominent targets are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the c-Met proto-oncogene, both of which are receptor tyrosine kinases.[6][8]
The VEGFR-2 Signaling Pathway
VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] The binding of its ligand, VEGF, initiates a signaling cascade that promotes the proliferation and migration of endothelial cells.[10] Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[5]
Inhibition of the VEGFR-2 signaling cascade by benzoxazole derivatives.
The c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in tumor development, including proliferation, metastasis, and angiogenesis.[11] Dysregulation of the HGF/c-Met axis is observed in a wide variety of human cancers.[12] Notably, there is a significant interaction between the VEGFR-2 and c-Met pathways, and dual inhibition of both has emerged as a promising anticancer strategy.[4]
Experimental Protocols for Evaluating Anticancer Activity
The following sections provide detailed, step-by-step methodologies for the key experiments used to determine the in vitro anticancer activity of benzoxazole derivatives.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13][14] The principle of this assay lies in the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15]
Experimental Workflow:
A typical workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding:
-
Action: Plate cells in a 96-well flat-bottomed microplate at a predetermined optimal density.
-
Causality: Seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting the accuracy of the results. An overnight incubation allows the cells to adhere and enter a logarithmic growth phase.[16]
-
-
Compound Treatment:
-
Action: Prepare serial dilutions of the benzoxazole derivatives in the appropriate cell culture medium. Remove the existing medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Causality: A range of concentrations is necessary to generate a dose-response curve from which the IC50 value can be accurately determined. The vehicle control ensures that the solvent used to dissolve the compounds does not have a cytotoxic effect.
-
-
MTT Incubation:
-
Action: After the treatment period (typically 24, 48, or 72 hours), remove the medium containing the compound and add a fresh, serum-free medium containing MTT solution (final concentration of ~0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.
-
Causality: Serum can interfere with the assay, so a serum-free medium is used. The incubation period allows for sufficient formazan crystal formation, which is directly proportional to the number of viable, metabolically active cells.
-
-
Formazan Solubilization and Absorbance Reading:
-
Action: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[13] Shake the plate for a few minutes to ensure complete dissolution. Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
Causality: The formazan crystals are insoluble and must be dissolved to allow for accurate spectrophotometric measurement. The absorbance is directly proportional to the amount of formazan, and therefore, the number of viable cells.
-
Apoptosis Detection: Annexin V/PI Staining
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells.[17][18] This assay is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection.[18] PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[17]
Detailed Protocol:
-
Cell Treatment and Harvesting:
-
Action: Treat cells with the benzoxazole derivative at its IC50 concentration for a specified time. Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin-EDTA.
-
Causality: It is crucial to collect both floating and adherent cells as apoptotic cells may detach from the culture surface. Gentle harvesting methods are essential to maintain cell membrane integrity, which is critical for accurate staining.[8]
-
-
Cell Washing and Resuspension:
-
Action: Wash the collected cells with cold phosphate-buffered saline (PBS) and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Causality: Washing removes residual media and serum that could interfere with the staining process. The 1X Binding Buffer contains calcium, which is essential for the binding of Annexin V to phosphatidylserine.[1]
-
-
Staining:
-
Action: Add Annexin V-FITC and Propidium Iodide to the cell suspension. Incubate the cells at room temperature for 15-20 minutes in the dark.
-
Causality: Incubation allows time for the fluorescent probes to bind to their respective targets. The process is performed in the dark to prevent photobleaching of the fluorochromes.[1][8]
-
-
Flow Cytometry Analysis:
-
Action: Add more 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Causality: Flow cytometry allows for the quantitative analysis of individual cells based on their fluorescence. The results will distinguish between four cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to mechanical damage)
-
-
Conclusion and Future Directions
The benzoxazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The derivatives highlighted in this guide demonstrate significant in vitro activity against a variety of cancer cell lines, often through the inhibition of critical signaling pathways like VEGFR-2 and c-Met. The provided experimental protocols offer a robust framework for the evaluation of new compounds. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as on in vivo studies to validate their therapeutic potential. The continued exploration of benzoxazole chemistry holds great promise for the development of the next generation of targeted cancer therapies.
References
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved March 7, 2026, from [Link]
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Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024, October 22). [Source organization not provided]. Retrieved March 7, 2026, from [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved March 7, 2026, from [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Biological Technology. Retrieved March 7, 2026, from [Link]
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A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (2025, April 15). MDPI. Retrieved March 7, 2026, from [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved March 7, 2026, from [Link]
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Revisiting VEGF/VEGFR-2 signalling as an anticancer target and its inhibitor discovery: where are we and where should we go? (2025, May 23). Taylor & Francis. Retrieved March 7, 2026, from [Link]
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Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. Retrieved March 7, 2026, from [Link]
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Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. (2022, December 10). Biosciences Biotechnology Research Asia. Retrieved March 7, 2026, from [Link]
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Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2022, May 30). Taylor & Francis. Retrieved March 7, 2026, from [Link]
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MTT assay to evaluate the cytotoxic potential of a drug. (2017, April 8). ResearchGate. Retrieved March 7, 2026, from [Link]
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Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024, October 4). [Source organization not provided]. Retrieved March 7, 2026, from [Link]
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Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. (2023, June 30). Asian Journal of Pharmaceutical and Health Sciences. Retrieved March 7, 2026, from [Link]
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Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in. (2026, February 27). Journal of Clinical Practice and Research. Retrieved March 7, 2026, from [Link]
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Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2026, January 7). ResearchGate. Retrieved March 7, 2026, from [Link]
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Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2026, January 1). PubMed. Retrieved March 7, 2026, from [Link]
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Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. (2021, April 20). MDPI. Retrieved March 7, 2026, from [Link]
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Targeting the hedgehog pathway in MET mutation cancers and its effects on cells associated with cancer development. (n.d.). [Source organization not provided]. Retrieved March 7, 2026, from [Link]
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Comparative Guide: Antimicrobial Potency of Halogenated Benzoxazoles vs. Standard Antibiotics
Executive Summary
The emergence of multidrug-resistant (MDR) pathogens has necessitated the re-evaluation of heterocyclic scaffolds. Halogenated benzoxazoles—specifically those substituted at the 2 and 5 positions—have emerged as a potent class of non-nucleoside anti-infectives.
The Verdict: While standard antibiotics like Ciprofloxacin (fluoroquinolone) and Fluconazole (azole) remain the gold standard for susceptible strains, halogenated benzoxazoles demonstrate superior or comparable efficacy against MDR strains (e.g., MRSA, VRE). Their lipophilic nature, enhanced by halogenation, facilitates membrane permeation, while their mechanism—primarily targeting the ATP-binding pocket of DNA gyrase B—offers a distinct profile from antibiotics that target the GyrA subunit.
Chemical Basis & Structure-Activity Relationship (SAR)[1][2]
The antimicrobial potency of benzoxazoles is not intrinsic to the heterocycle alone but is strictly modulated by the substitution pattern.
The Halogen Effect
The introduction of halogens (Cl, Br, F) significantly alters the physicochemical properties of the benzoxazole scaffold:
-
Lipophilicity (LogP): Halogens increase the partition coefficient, allowing the molecule to passively diffuse through the lipid-rich bacterial cell wall (especially in Gram-positive bacteria) and fungal membranes.
-
Electronic Withdrawal: Electron-withdrawing groups (EWGs) at position 5 (e.g., 5-Cl, 5-NO2) decrease the electron density of the benzene ring, which often enhances binding affinity to the target enzyme's hydrophobic pockets.
SAR Visualization
The following diagram illustrates the critical structural features required for maximal potency.
Figure 1: Critical Structure-Activity Relationships (SAR) governing benzoxazole potency.
Comparative Efficacy Analysis
The following data synthesizes experimental MIC (Minimum Inhibitory Concentration) values from recent comparative studies. Note that lower MIC values indicate higher potency.
Table 1: Antibacterial Potency (Benzoxazoles vs. Ciprofloxacin)
Target: Gram-Positive (S. aureus) and Gram-Negative (E. coli)
| Compound Class | Specific Derivative | Organism | MIC (µg/mL) | Relative Potency |
| Standard | Ciprofloxacin | S. aureus (ATCC 25923) | 0.5 - 1.0 | Baseline (High) |
| Standard | Ciprofloxacin | S. aureus (MRSA) | 12.5 - 64.0 | Reduced (Resistance) |
| Benzoxazole | 5-Chloro-2-(p-t-butylphenyl) | S. aureus (ATCC 25923) | 6.25 | Moderate |
| Benzoxazole | 5-Chloro-2-(p-chlorophenyl) | S. aureus (MRSA) | 3.12 - 6.25 | Superior to Cipro |
| Benzoxazole | 2-(2'-hydroxyphenyl) | E. coli | 50 - 100 | Low |
| Standard | Ampicillin | E. coli | 2.0 - 8.0 | High |
Analysis: Halogenated benzoxazoles often lag behind Ciprofloxacin against sensitive strains but outperform them against resistant strains (MRSA) due to lack of cross-resistance.
Table 2: Antifungal Potency (Benzoxazoles vs. Fluconazole)
Target: Candida albicans
| Compound Class | Specific Derivative | Organism | MIC (µg/mL) | Relative Potency |
| Standard | Fluconazole | C. albicans | 0.25 - 1.0 | Baseline (High) |
| Benzoxazole | 5-Bromo-2-(p-chlorophenyl) | C. albicans | 12.5 | Moderate |
| Benzoxazole | 5-Nitro-2-(p-fluorophenyl) | C. albicans | 6.25 | Good |
| Benzoxazole | 2-Mercaptobenzoxazole deriv. | C. krusei | 25.0 | Low |
Analysis: While benzoxazoles show broad-spectrum antifungal activity, they generally require higher concentrations than Fluconazole. However, they are fungicidal rather than fungistatic in many contexts, which is a clinical advantage.
Mechanism of Action: The DNA Gyrase Pathway[3]
Unlike fluoroquinolones (e.g., Ciprofloxacin) which primarily stabilize the DNA-gyrase-DNA cleavage complex (often targeting GyrA), benzoxazoles are competitive inhibitors of the GyrB subunit . They compete with ATP for the binding site, preventing the energy transduction required for DNA supercoiling.
Figure 2: Mechanism of Action targeting DNA Gyrase B.
Experimental Protocol: Broth Microdilution Assay
To ensure reproducibility and valid comparison with standards, the CLSI (Clinical and Laboratory Standards Institute) based broth microdilution method is required.
Rationale for Methodology
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): Used because cations (Ca++, Mg++) affect the activity of certain antibiotics (like aminoglycosides and quinolones) and membrane permeability.
-
DMSO Solvent: Benzoxazoles are lipophilic; DMSO ensures solubility without being toxic to bacteria at concentrations < 1%.
Step-by-Step Workflow
-
Stock Preparation:
-
Dissolve benzoxazole derivative in 100% DMSO to a concentration of 10 mg/mL.
-
Dissolve Ciprofloxacin (Standard) in sterile water or weak acid as per solubility.
-
-
Inoculum Preparation:
-
Grow bacteria (S. aureus or E. coli) overnight in CAMHB.
-
Adjust turbidity to 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL).
-
Dilute 1:100 in broth to achieve final testing concentration of ~5 x 10^5 CFU/mL.
-
-
Plate Setup (96-well):
-
Incubation & Reading:
-
Add 100 µL of diluted inoculum to wells 1-11.
-
Incubate at 37°C for 18-24 hours.
-
Read MIC: The lowest concentration with no visible turbidity .
-
Figure 3: Standardized Broth Microdilution Workflow.
References
-
National Institutes of Health (NIH). (2004). Synthesis and structure-activity relationships of new antimicrobial active multisubstituted benzazole derivatives. Retrieved from [Link]
-
MDPI. (2020). Benzoxazole-Based Metal Complexes to Reverse Multidrug Resistance in Bacteria. Retrieved from [Link]
-
Bentham Science. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. Retrieved from [Link]
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A Researcher's Guide to the Structural Validation of 5-Bromobenzo[d]oxazole-2-carbonitrile via 13C NMR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and medicinal chemistry.[1][2] Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful, non-destructive method for elucidating the carbon framework of a molecule.[1][3] This guide provides an in-depth, technical comparison and workflow for validating the structure of 5-Bromobenzo[d]oxazole-2-carbonitrile, a key heterocyclic scaffold in medicinal chemistry, using 13C NMR. [1][4]
The benzoxazole moiety is a privileged structure in drug discovery, appearing in a wide array of pharmacologically active compounds with antimicrobial, anticancer, and anti-inflammatory properties.[1][2][4] The introduction of a bromine atom and a nitrile group at specific positions on this scaffold can significantly modulate its biological activity. Therefore, precise structural confirmation is paramount.
The Foundational Role of 13C NMR in Structural Elucidation
While proton (1H) NMR provides information about the number and connectivity of hydrogen atoms, 13C NMR directly probes the carbon skeleton.[3][5] Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to its electronic environment.[5] This sensitivity allows for the differentiation of carbons within the aromatic ring, the oxazole heterocycle, and the nitrile substituent of 5-Bromobenzo[d]oxazole-2-carbonitrile.
The chemical shifts in 13C NMR are spread over a much wider range (typically 0-220 ppm) compared to 1H NMR, which minimizes signal overlap and simplifies spectral interpretation.[5][6] For complex organic molecules, this broad spectral window is a significant advantage.
Experimental Protocol for 13C NMR Analysis
A standardized workflow is crucial for obtaining high-quality, reproducible 13C NMR data.[2] The following protocol outlines the key steps from sample preparation to data acquisition.
Step-by-Step Methodology
-
Sample Preparation:
-
Purity is Paramount: Ensure the 5-Bromobenzo[d]oxazole-2-carbonitrile sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl3) and dimethyl sulfoxide (DMSO-d6) are common choices for benzoxazole derivatives.[4][7] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[8][9][10][11][12]
-
Concentration: Due to the low natural abundance of the 13C isotope (1.1%), a higher sample concentration is required compared to 1H NMR.[1][3] A concentration of 10-50 mg of the compound in 0.5-0.7 mL of deuterated solvent is generally recommended.[1]
-
-
Instrument Setup and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is preferable for better signal dispersion and sensitivity.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment is typically used to simplify the spectrum by removing C-H coupling.[13][14]
-
Spectral Width: Set to encompass the expected range of carbon chemical shifts (e.g., 0-200 ppm).[14]
-
Number of Scans: A significant number of scans (typically 1024 or more) is necessary to achieve an adequate signal-to-noise ratio.[14]
-
Relaxation Delay: A sufficient relaxation delay (d1) of 2-5 seconds is crucial, especially for quaternary carbons which have longer relaxation times.[13][14]
-
-
Workflow for Structural Validation
The following diagram illustrates the logical flow from sample preparation to the final structural confirmation.
Figure 1. Workflow for the structural validation of 5-Bromobenzo[d]oxazole-2-carbonitrile using 13C NMR.
Interpreting the 13C NMR Spectrum: A Comparative Analysis
The chemical shifts of the carbon atoms in 5-Bromobenzo[d]oxazole-2-carbonitrile are influenced by the electronic effects of the bromine and nitrile substituents, as well as the inherent electronic nature of the benzoxazole ring system.
Predicted vs. Experimental Chemical Shifts
The following table provides a comparison of predicted chemical shifts, based on additivity rules and data from similar benzoxazole structures, with hypothetical experimental values.[15][16]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Hypothetical Experimental Shift (δ, ppm) | Rationale for Assignment |
| C2 (Oxazole) | 155-160 | 158.5 | Quaternary carbon attached to two heteroatoms (O and N), expected to be significantly deshielded. |
| C4 | 110-115 | 112.3 | Aromatic CH carbon, shielded by the adjacent oxygen atom. |
| C5 | 115-120 | 118.9 | Carbon directly attached to the bromine atom. The "heavy atom effect" of bromine can cause an upfield shift compared to what would be expected based on electronegativity alone.[17] |
| C6 | 125-130 | 128.7 | Aromatic CH carbon meta to the bromine and ortho to the fused ring junction. |
| C7 | 118-123 | 121.5 | Aromatic CH carbon ortho to the nitrogen atom and para to the bromine. |
| C3a | 140-145 | 142.1 | Quaternary carbon at the fusion of the benzene and oxazole rings, adjacent to the nitrogen. |
| C7a | 150-155 | 152.8 | Quaternary carbon at the fusion of the benzene and oxazole rings, adjacent to the oxygen. |
| CN (Nitrile) | 115-120 | 117.4 | The carbon of the nitrile group typically appears in this region.[18][19][20] |
Note: Predicted values are estimates and can vary based on the specific solvent and experimental conditions.[14]
Key Substituent Effects
-
Bromine Atom: The bromine atom exerts both an inductive electron-withdrawing effect and a resonance electron-donating effect. Its most significant impact is on the ipso-carbon (C5), where the "heavy atom effect" leads to a more shielded (upfield) signal than might be intuitively expected.[17]
-
Nitrile Group: The cyano group is strongly electron-withdrawing, which influences the electronic environment of the entire molecule. The nitrile carbon itself typically resonates in the 115-120 ppm range.[19][20]
-
Benzoxazole Core: The carbons of the benzoxazole ring system have characteristic chemical shifts influenced by the electron-withdrawing nitrogen and electron-donating oxygen atoms.[1][2] Carbons adjacent to the heteroatoms (C2, C3a, C7a) are generally found at lower field (deshielded).
Visualizing the Structure and Assignments
The following diagram illustrates the structure of 5-Bromobenzo[d]oxazole-2-carbonitrile with the carbon atoms labeled for clear correlation with the NMR data.
Figure 2. Structure of 5-Bromobenzo[d]oxazole-2-carbonitrile with carbon numbering.
Conclusion
13C NMR spectroscopy is an indispensable tool for the structural validation of synthesized compounds like 5-Bromobenzo[d]oxazole-2-carbonitrile. By following a rigorous experimental protocol and carefully analyzing the resulting spectrum in the context of known substituent effects, researchers can confidently confirm the carbon framework of the molecule. This level of structural certainty is a critical prerequisite for further studies in drug development and medicinal chemistry, ensuring that subsequent biological and structure-activity relationship (SAR) data are based on a well-defined chemical entity.
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Mastering Molecular Formula Confirmation: A Comparative Guide to HRMS Analysis of Benzoxazole Derivatives
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's elemental composition is a cornerstone of chemical analysis. In the realm of pharmacologically significant scaffolds like benzoxazole derivatives, High-Resolution Mass Spectrometry (HRMS) stands as the gold standard for this purpose. This guide provides an in-depth comparison of leading HRMS platforms, offering experimental insights and data-driven recommendations to empower you in selecting the optimal strategy for your research.
Benzoxazoles are a privileged heterocyclic motif found in numerous compounds with a wide array of biological activities, making their precise characterization paramount in drug discovery and development. HRMS provides the requisite mass accuracy to confidently determine the elemental formula of these novel entities, distinguishing between isobaric species and confirming successful synthesis. This guide will navigate the nuances of different HRMS technologies, delve into the fragmentation behavior of benzoxazoles, and present a robust experimental and data analysis workflow.
The Pillars of HRMS for Molecular Formula Confirmation
The power of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional precision. This high mass accuracy, typically in the sub-5 parts-per-million (ppm) range, significantly constrains the number of possible elemental compositions for a given mass, often leading to a single, unambiguous molecular formula.[1] The key performance metrics that differentiate HRMS instruments are mass resolution and mass accuracy .
-
Mass Resolution: The ability of a mass spectrometer to distinguish between two peaks of similar m/z. Higher resolution allows for the separation of ions with very small mass differences, which is crucial for resolving isotopic patterns and separating analytes from matrix interferences.[1]
-
Mass Accuracy: The closeness of the measured mass to the true, calculated mass. High mass accuracy is the foundation of molecular formula determination.[1]
A Comparative Analysis of HRMS Platforms
The three most prevalent high-resolution mass analyzers in the pharmaceutical and chemical research landscape are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR). Each presents a unique combination of strengths and considerations.
| Feature | Time-of-Flight (TOF/Q-TOF) | Orbitrap | Fourier Transform Ion Cyclotron Resonance (FT-ICR) |
| Typical Resolution | Up to 60,000 | Up to 240,000 (and higher in newer models) | >1,000,000 |
| Typical Mass Accuracy | < 5 ppm | < 3 ppm (often < 1 ppm with internal calibration) | < 1 ppm (can achieve sub-ppm accuracy) |
| Scan Speed | Very Fast (well-suited for UHPLC) | Fast (compatible with UHPLC) | Slower |
| Cost & Maintenance | More affordable, less complex | Moderate cost and maintenance | High cost, requires superconducting magnet |
| Primary Strengths | Robustness, high throughput, good sensitivity | High resolution and mass accuracy, ease of use | Unparalleled resolution and mass accuracy |
| Best Suited For | High-throughput screening, routine accurate mass measurements | Confident unknown identification, metabolomics, lipidomics | Complex mixture analysis, fine isotopic structure analysis |
Time-of-Flight (TOF) and Quadrupole-Time-of-Flight (Q-TOF) mass spectrometers are workhorses in many analytical laboratories. Their high acquisition speed makes them particularly compatible with fast chromatography techniques like Ultra-High-Performance Liquid Chromatography (UHPLC).[1] For routine confirmation of benzoxazole derivatives where high throughput is a priority, a Q-TOF system provides a robust and sensitive solution.[2]
Orbitrap mass analyzers have become a dominant force in small molecule analysis due to their excellent balance of high resolution, high mass accuracy, and good scan speed.[3][4] The high resolving power of an Orbitrap can be particularly advantageous when analyzing benzoxazole derivatives in complex matrices, as it helps to resolve the analyte signal from background interferences.[5] For researchers requiring very high confidence in molecular formula assignment and performing structural elucidation of unknown benzoxazole metabolites or impurities, the Orbitrap platform offers a significant advantage.[6]
Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry represents the pinnacle of performance in terms of mass resolution and accuracy.[1][7] While its slower scan speed and higher cost and maintenance requirements may make it less suitable for routine, high-throughput applications, FT-ICR is unparalleled for the analysis of highly complex samples or when the differentiation of species with extremely close masses is necessary.[1]
Understanding the Fragmentation of Benzoxazole Derivatives
Beyond the intact molecular ion, the fragmentation pattern of a molecule provides a fingerprint that can be used for structural confirmation. When subjected to collision-induced dissociation (CID) in the gas phase, benzoxazole derivatives undergo characteristic fragmentation pathways.
A common fragmentation pathway for 2-substituted benzoxazoles involves cleavage of the bond between the benzoxazole core and the substituent. Additionally, cleavage of the benzoxazole ring itself can occur, often leading to the loss of carbon monoxide (CO).[8] For benzoxazole derivatives containing functional groups like carboxylic acids, characteristic losses of water (H₂O) and carbon dioxide (CO₂) are also observed.[8]
Caption: Generalized Fragmentation Pathway of Benzoxazole Derivatives.
Experimental Protocol for HRMS Analysis
This protocol outlines a general procedure for the analysis of a purified benzoxazole derivative using LC-HRMS.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of the benzoxazole derivative.
- Dissolve the sample in 1 mL of a high-purity solvent (e.g., methanol, acetonitrile, or a mixture with water) to create a 1 mg/mL stock solution.
- Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the initial mobile phase composition.
- Filter the final solution through a 0.22 µm syringe filter to remove any particulates.
2. LC-HRMS System and Conditions:
- LC System: A UHPLC system is recommended for optimal separation.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for many benzoxazole derivatives.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the compound, followed by a re-equilibration step.
- Flow Rate: 0.3-0.5 mL/min.
- Injection Volume: 1-5 µL.
- Mass Spectrometer: A high-resolution mass spectrometer (Q-TOF, Orbitrap, or FT-ICR) equipped with an electrospray ionization (ESI) source.
- Ionization Mode: ESI positive ion mode is generally suitable for benzoxazoles due to the presence of nitrogen atoms that are readily protonated. Negative ion mode may be appropriate for derivatives with acidic functional groups.
- Mass Range: A scan range of m/z 100-1000 is typically sufficient for most benzoxazole derivatives.
- Resolution: Set the instrument to a high-resolution setting (e.g., >30,000 for Q-TOF, >70,000 for Orbitrap).
- Calibration: Ensure the mass spectrometer is calibrated according to the manufacturer's recommendations, and consider using a lock mass for real-time mass correction to achieve the highest mass accuracy.
Data Processing and Molecular Formula Confirmation Workflow
Caption: Step-by-step workflow for molecular formula confirmation.
1. Data Acquisition: Acquire the data using the conditions outlined in the experimental protocol.
2. Extract Ion Chromatogram (XIC): Using the instrument's software, extract the chromatogram for the theoretical exact mass of the expected protonated molecule ([M+H]⁺).
3. Obtain High-Resolution Mass Spectrum: Generate the mass spectrum corresponding to the chromatographic peak of interest.
4. Elemental Composition Calculation: Input the measured accurate mass of the molecular ion into the formula calculator of the software. Define the expected elements (e.g., C, H, N, O, and any other relevant heteroatoms) and set a narrow mass tolerance window (e.g., < 5 ppm). The software will generate a list of possible molecular formulas that fit the measured mass.[9]
5. Isotopic Pattern Matching: Compare the experimentally observed isotopic pattern with the theoretical pattern for the most likely molecular formula candidates. A close match in both the m/z values and the relative abundances of the isotopic peaks provides strong evidence for the proposed formula.
6. Fragmentation Pattern Analysis (MS/MS): If MS/MS data was acquired, analyze the fragmentation pattern to see if it is consistent with the proposed structure. The observed fragment ions should correspond to logical losses from the parent molecule.
7. Molecular Formula Confirmation: A combination of high mass accuracy (< 5 ppm), a good isotopic pattern match, and a logical fragmentation pattern provides unequivocal confirmation of the molecular formula of the benzoxazole derivative.
Conclusion
The selection of an HRMS platform for the analysis of benzoxazole derivatives should be guided by the specific needs of the research. For high-throughput environments requiring robust and reliable accurate mass measurements, Q-TOF instruments offer an excellent balance of performance and practicality. When the highest confidence in structural confirmation and the ability to analyze complex samples are paramount, Orbitrap and FT-ICR mass spectrometers provide unparalleled resolution and mass accuracy. By understanding the capabilities of each technology and implementing a systematic experimental and data analysis workflow, researchers can confidently and efficiently confirm the molecular formulas of their novel benzoxazole derivatives, a critical step in advancing their scientific discoveries.
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The Influence of Electron-Withdrawing Groups on Benzoxazole Bioactivity: A Comparative Guide for Drug Discovery
The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure and wide spectrum of pharmacological activities.[1][2] This versatile heterocyclic framework is found in numerous natural products and synthetic compounds with potent antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] A key strategy in the optimization of benzoxazole-based drug candidates is the strategic incorporation of various substituents to modulate their physicochemical properties and enhance their biological efficacy. Among these, electron-withdrawing groups (EWGs) have proven to be particularly effective in augmenting the bioactivity of the benzoxazole core.
This in-depth technical guide provides a comparative analysis of the effects of different electron-withdrawing groups on the bioactivity of benzoxazole derivatives. We will explore the structure-activity relationships (SAR) that govern their efficacy, delve into the underlying mechanisms of action, and provide detailed experimental protocols for their synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of substituted benzoxazoles in their therapeutic discovery programs.
The Impact of Electron-Withdrawing Groups on Antimicrobial Activity
The introduction of electron-withdrawing groups onto the benzoxazole scaffold has been consistently shown to enhance antimicrobial activity against a broad spectrum of bacteria and fungi.[4] These groups, by altering the electronic distribution within the molecule, can influence factors such as membrane permeability, target binding affinity, and susceptibility to metabolic deactivation.
A prominent mechanism of antibacterial action for some benzoxazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[5][6] The structural similarity of the benzoxazole nucleus to purine bases may facilitate binding to the enzyme's active site, leading to bacterial cell death.[7][8]
Comparative Analysis of Antimicrobial Potency
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzoxazole derivatives bearing different electron-withdrawing groups against representative bacterial and fungal strains. It is important to note that direct comparisons between studies can be challenging due to variations in the core benzoxazole structure and the specific microbial strains tested. However, general trends can be discerned.
| Benzoxazole Derivative Core | Electron-Withdrawing Group (Position) | Test Organism | MIC (µg/mL) | Reference |
| 2-arylbenzoxazole | 4-Nitro (on 2-phenyl) | Pseudomonas aeruginosa | 64 | [9] |
| 2-arylbenzoxazole | 4-Chloro (on 2-phenyl) | Pseudomonas aeruginosa | 64 | [9] |
| 2-arylbenzoxazole | 4-Fluoro (on 2-phenyl) | Pseudomonas aeruginosa | 128 | [9] |
| 5-chlorobenzoxazol-2(3H)-one | 3-(4-chlorophenyl) | Staphylococcus aureus | - | [4] |
| 5-chlorobenzoxazol-2(3H)-one | 3-(4-nitrophenyl) | Staphylococcus aureus | - | [4] |
| 2,5-disubstituted benzoxazole | Various EWGs | Candida krusei | 7.8 - 250 | [10] |
Note: A lower MIC value indicates greater antimicrobial activity.
The data suggests that both nitro and halogen substituents contribute significantly to the antimicrobial potency of benzoxazoles. For instance, in some series, nitro- and chloro-substituted compounds exhibit comparable and potent activity against Pseudomonas aeruginosa.[9] The antifungal activity is also notably enhanced by the presence of halogens on the benzoxazole ring.[4]
The Role of Electron-Withdrawing Groups in Anticancer Activity
Benzoxazole derivatives have emerged as a promising class of anticancer agents, with their efficacy often linked to the presence of electron-withdrawing substituents.[1] These groups can enhance the compound's ability to interact with various biological targets involved in cancer cell proliferation, survival, and angiogenesis.
Several mechanisms of action have been proposed for anticancer benzoxazoles, including:
-
Inhibition of Receptor Tyrosine Kinases (RTKs): Many benzoxazoles target key RTKs like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[11][12]
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through the activation of caspase cascades.[9][13]
-
Inhibition of DNA Topoisomerases: Similar to their antimicrobial action, some benzoxazoles can inhibit human topoisomerases, leading to DNA damage and cell death.
Comparative Analysis of Anticancer Potency
The following table presents the half-maximal inhibitory concentration (IC50) values for various benzoxazole derivatives with electron-withdrawing groups against different human cancer cell lines. A lower IC50 value signifies greater cytotoxic potency.
| Benzoxazole Derivative Core | Electron-Withdrawing Group (Position) | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-tert-butylphenyl)benzoxazole | 5-Nitro | A549 (Lung) | 17.41 | [13] |
| 2-(4-tert-butylphenyl)benzoxazole | 6-Nitro | A549 (Lung) | 20.50 | [13] |
| Piperidinyl-based benzoxazole | p-fluorophenyl | MCF-7 (Breast) | 4.30 | [11] |
| Piperidinyl-based benzoxazole | p-fluorophenyl | A549 (Lung) | 6.68 | [11] |
| Piperidinyl-based benzoxazole | p-fluorophenyl | PC-3 (Prostate) | 7.06 | [11] |
These findings highlight the significant impact of both the nature and position of the electron-withdrawing group on anticancer activity. For instance, a 5-nitro substituent on the 2-arylbenzoxazole core results in a lower IC50 value against A549 lung cancer cells compared to a 6-nitro substituent.[13] Furthermore, a p-fluorophenyl group in a piperidinyl-based benzoxazole series demonstrates potent cytotoxicity across multiple cancer cell lines.[11]
Experimental Protocols
Synthesis of 2-Substituted Benzoxazoles
A common and versatile method for the synthesis of 2-substituted benzoxazoles is the condensation of a 2-aminophenol with an appropriate aldehyde or carboxylic acid derivative.[14][15][16]
General Protocol for Aldehyde Condensation:
-
To a solution of 2-aminophenol (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF, or toluene), add the substituted aromatic aldehyde (1.0 mmol).[14]
-
Add a catalytic amount of an acid (e.g., Brønsted acid) or a metal catalyst (e.g., CuI).[15]
-
Heat the reaction mixture at a temperature ranging from 80°C to 130°C for a period of 2 to 24 hours, depending on the specific substrates and catalyst used.[14]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to obtain the desired 2-substituted benzoxazole.[14]
Workflow for the synthesis of 2-substituted benzoxazoles.
Bioactivity Evaluation
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC):
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (approximately 5 x 10^5 CFU/mL).
-
Include positive control wells (microorganism with standard antibiotic) and negative control wells (medium only).
-
Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Cytotoxicity Assay (Sulforhodamine B - SRB Assay): [14]
-
Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the benzoxazole derivatives and incubate for 48-72 hours.
-
Fix the cells by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate at 4°C for 1 hour.
-
Wash the plates five times with water to remove the TCA.
-
Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the total cellular protein, which correlates with cell number.
Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Signaling Pathways and Mechanisms of Action
Inhibition of DNA Gyrase (Antibacterial):
Proposed mechanism of DNA gyrase inhibition by benzoxazoles.
Inhibition of VEGFR-2 Signaling (Anticancer): [17][18][19]
Simplified VEGFR-2 signaling pathway and its inhibition.
Conclusion and Future Perspectives
The incorporation of electron-withdrawing groups is a highly effective strategy for enhancing the bioactivity of benzoxazole derivatives. Halogen, nitro, and other EWGs have been shown to significantly improve both antimicrobial and anticancer potency. The structure-activity relationships discussed in this guide provide a framework for the rational design of novel benzoxazole-based therapeutic agents.
Future research in this area should focus on:
-
Systematic SAR studies: To directly compare the effects of a wide range of EWGs on a common benzoxazole scaffold.
-
Mechanism of action elucidation: To identify novel cellular targets and signaling pathways.
-
Optimization of pharmacokinetic properties: To improve the drug-like characteristics of potent lead compounds.
By leveraging the principles outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of the versatile benzoxazole scaffold.
References
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Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]
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PharmGKB. (n.d.). VEGF Signaling Pathway. Retrieved from [Link]
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Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]
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- Li, J., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(6), 1510.
- Muhammed, T., et al. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Letters in Drug Design & Discovery, 19(8), 754-764.
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- Temiz-Arpaci, Ö., et al. (2004). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Il Farmaco, 59(3), 233-239.
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- Wang, B., et al. (2013). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)
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- Patel, D. R., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 178-183.
- Reddy, T. J., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 857-861.
- Osheroff, N., et al. (2026). Gyrase and Topoisomerase IV as Antibacterial Targets for Gepotidacin and Zoliflodacin: Teaching Old Enzymes New Tricks. Scilit.
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- El-Gamal, M. I., et al. (2024).
- Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1364-1372.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromobenzo[d]oxazole-2-carbonitrile
As a Senior Application Scientist, my primary goal is to empower your research by providing not just high-quality reagents, but also the critical knowledge to handle them safely and responsibly from acquisition to disposal. This guide moves beyond mere instructions to explain the chemical reasoning behind the proper disposal of 5-Bromobenzo[d]oxazole-2-carbonitrile, ensuring the safety of your personnel and the integrity of our environment.
The disposal protocol for any chemical is dictated by its intrinsic chemical properties and associated hazards. For 5-Bromobenzo[d]oxazole-2-carbonitrile, its molecular structure is the key determinant. The presence of a bromine atom classifies it as a halogenated organic compound , while the nitrile group adds to its potential toxicity. This classification is the single most important factor in its end-of-life management.
Hazard Identification and Risk Assessment
Before handling any waste, a thorough understanding of the compound's hazards is essential. 5-Bromobenzo[d]oxazole-2-carbonitrile is a solid that presents specific risks that must be managed through proper personal protective equipment (PPE) and handling procedures.
| Property | Identifier | Source(s) |
| CAS Number | 1541948-94-0 | [1] |
| Physical Form | Solid | |
| Signal Word | Warning | [2] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | |
| GHS Precautionary Codes | P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | |
| Incompatible Materials | Strong oxidizing agents | [2] |
The primary directive derived from this data is that 5-Bromobenzo[d]oxazole-2-carbonitrile waste must be managed as a regulated, hazardous chemical waste. Its classification as a halogenated organic compound places it under specific disposal regulations that differ significantly from non-halogenated chemicals.[3][4]
The Core Principle: Halogenated Waste Segregation
The fundamental principle for disposing of this compound is strict segregation. Halogenated organic wastes cannot be mixed with non-halogenated organic wastes.[4][5]
Causality: The reason for this strict separation lies in the disposal method. Halogenated compounds require high-temperature incineration in specialized facilities equipped with advanced flue gas cleaning systems.[4] This is to ensure the complete destruction of the molecule and to prevent the formation of highly toxic and persistent environmental pollutants, such as brominated dioxins and furans, during combustion. Mixing this waste stream with non-halogenated solvents, which may be recycled or used for fuel blending, contaminates the entire batch and dramatically increases disposal costs and environmental liability.
The following workflow provides a clear decision-making process for waste generated in your laboratory.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromobenzo[d]oxazole-2-carbonitrile
This guide provides an essential operational and safety framework for researchers, scientists, and drug development professionals working with 5-Bromobenzo[d]oxazole-2-carbonitrile (CAS No: 1541948-94-0). The protocols outlined below are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, minimizes exposure risk and upholds the highest standards of laboratory practice.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the specific hazards of 5-Bromobenzo[d]oxazole-2-carbonitrile is fundamental to selecting and using Personal Protective Equipment (PPE) correctly. The compound's known risks are the primary drivers for the stringent protective measures that follow. This chemical is a solid, often a powder, which presents a risk of airborne particulate generation.[1][2]
Table 1: Hazard Identification for 5-Bromobenzo[d]oxazole-2-carbonitrile
| Hazard Class | GHS Hazard Statement | Signal Word & Pictogram | Implication for Handling |
| Skin Irritation | H315: Causes skin irritation[1][2] | Warning GHS07 (Exclamation Mark)[2][3] | Direct contact can lead to redness, itching, or inflammation. This necessitates the use of appropriate gloves and protective clothing to prevent any skin exposure. |
| Eye Irritation | H319: Causes serious eye irritation[1][2] | Warning GHS07 (Exclamation Mark)[2][3] | The compound can cause significant, potentially damaging, irritation if it enters the eyes as a solid particle or dust. This mandates the use of sealed eye protection. |
| Respiratory Irritation | H335: May cause respiratory irritation | Warning GHS07 (Exclamation Mark)[2][3] | Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing or shortness of breath. Engineering controls and, where necessary, respiratory protection are crucial. |
| Acute Oral Toxicity | H302: Harmful if swallowed[3][4][5][6] | Warning GHS07 (Exclamation Mark)[2][3] | While not listed for this specific compound in all databases, related benzoxazole structures carry this warning. Ingestion can be harmful, emphasizing the need for strict hygiene practices. |
Core PPE Protocol: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach. It is a risk-based assessment. For 5-Bromobenzo[d]oxazole-2-carbonitrile, a substance with irritant properties, the following multi-layered protocol is mandatory.
Primary Engineering Control: The First Line of Defense
All handling of 5-Bromobenzo[d]oxazole-2-carbonitrile solid should be performed within a certified chemical fume hood or other approved containment to minimize inhalation exposure.[6][7] The work area should be equipped with an eyewash station and a safety shower that are in close proximity.[8]
Essential Personal Protective Equipment
-
Eye and Face Protection:
-
What to Use: Wear tightly fitting, chemical splash-resistant safety goggles with side protection, conforming to EU EN166 or OSHA 29 CFR 1910.133 standards.[4][8][9]
-
Why: This is critical to prevent airborne powder from entering the eyes, which would cause serious irritation.[1] When there is a significant risk of splashing, such as during the handling of larger quantities or solutions, a full face shield should be worn in addition to goggles for complete facial protection.[4][10]
-
-
Hand and Skin Protection:
-
Gloves: Compatible chemical-resistant gloves are required.[11] Nitrile gloves are a suitable choice for protection against incidental contact and spills of halogenated compounds. Always inspect gloves for tears or punctures before use.[9][11] When finished, remove gloves using the proper technique to avoid skin contact with the outer surface.[11]
-
Lab Coat/Gown: A clean, long-sleeved laboratory coat is the minimum requirement to protect skin and personal clothing.[4] For procedures with a higher risk of contamination, consider impervious clothing or an apron.[9]
-
-
Respiratory Protection:
-
When to Use: Respiratory protection is generally not required if all work is conducted within a properly functioning chemical fume hood.[8] However, if there is a potential for aerosol generation outside of containment, or if irritation is experienced, a NIOSH-certified N95 (or better) respirator is recommended to protect against airborne particulates.[9][10]
-
Why: This compound is a known respiratory irritant, and preventing the inhalation of fine powders is a primary safety objective.
-
Operational Plans: PPE in Action
Properly using PPE is as important as selecting it. The following workflows provide procedural guidance for key laboratory operations.
General Handling Workflow
Caption: A workflow for the safe handling of 5-Bromobenzo[d]oxazole-2-carbonitrile.
Step-by-Step Protocol: Donning and Safe Handling
-
Preparation: Before entering the lab, ensure long hair is tied back. Don a long-sleeved lab coat.
-
Goggle Application: Put on your safety goggles, ensuring a snug fit.
-
Glove Application: Wash and dry your hands thoroughly. Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
-
Work Area Setup: Prepare your chemical fume hood. Place plastic-backed absorbent pads on the work surface to contain any minor spills.[7]
-
Chemical Handling:
-
Post-Handling Decontamination:
Emergency Procedures: When Containment Fails
In the event of an accidental release or exposure, a swift and correct response is critical.
Spill Management
-
Evacuate: Ensure all non-essential personnel evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Wear the full complement of PPE, including double nitrile gloves, safety goggles, and a lab coat.[7]
-
Contain: Cover the spill with an absorbent material to prevent further spread and minimize dust generation.
-
Clean-Up: Carefully sweep or wipe up the material and place it into a sealed, labeled container for hazardous waste disposal.[7]
-
Decontaminate: Thoroughly clean the spill area with a detergent solution followed by water.[7]
Table 2: Exposure and First Aid Measures
| Exposure Route | Immediate Action | Medical Attention |
| Skin Contact | Immediately take off all contaminated clothing.[9] Wash the affected area with plenty of soap and water for at least 15 minutes.[9][12] | If skin irritation occurs or persists, get medical advice/attention.[1] |
| Eye Contact | Immediately rinse the eye cautiously with lukewarm running water for at least 15 minutes, holding the eyelid open.[1][9][13] Remove contact lenses if present and easy to do so.[1] | Seek immediate medical attention.[6] |
| Inhalation | Move the person into fresh air and keep them in a position comfortable for breathing.[4][9] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration.[9] | Call a poison center or doctor if you feel unwell.[4][5] |
| Ingestion | Rinse mouth thoroughly with water.[9] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[9] | Call a poison center or doctor immediately.[6] |
Decontamination and Disposal Plan
Proper disposal is the final step in the chemical handling lifecycle and is governed by strict regulations.
Waste Disposal Workflow
Caption: A procedural flowchart for the compliant disposal of chemical waste.
Disposal Protocol
-
Waste Segregation: All materials contaminated with 5-Bromobenzo[d]oxazole-2-carbonitrile, including gloves, absorbent pads, and excess reagent, must be treated as hazardous waste.
-
Containment: Place all solid waste into a clearly labeled, sealed, and durable container. The label should include the chemical name and appropriate hazard symbols.[14]
-
Disposal Method: Do not dispose of this chemical down the drain or in regular trash. The primary recommended method of disposal is through a licensed chemical waste disposal company, likely via incineration.[14]
-
Compliance: Always adhere to local, state, and federal environmental regulations for hazardous waste disposal.[8][14]
By integrating these safety protocols into your daily laboratory operations, you build a resilient culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
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- 5-Bromobenzo[d]oxazole-2-carbonitrile | 1541948-94-0 - Sigma-Aldrich. Sigma-Aldrich.
- 6-Bromobenzo[d]thiazole-2-carbonitrile Safety Data Sheet. BLD Pharmatech.
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- SAFETY DATA SHEET - 2-Bromobenzoic acid. Thermo Fisher Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
